3-Chloro-4-hydroxy-5-methoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-hydroxy-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRYEHVBBMSSCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10978761 | |
| Record name | 3-Chloro-4-hydroxy-5-methoxybenzoic acid | |
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Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62936-23-6, 69845-52-9 | |
| Record name | 3-Chloro-4-hydroxy-5-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62936-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Chloro-4-hydroxy-5-methoxybenzoic acid | |
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| Record name | Chloro-4-hydroxy-3-methoxybenzoic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 62936-23-6 | |
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| Record name | 3-Chloro-4-hydroxy-5-methoxybenzoic acid | |
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| Record name | 3-chloro-4-hydroxy-5-methoxybenzoic acid | |
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Foundational & Exploratory
Physicochemical properties of 5-chlorovanillic acid
An In-Depth Technical Guide to the Physicochemical Properties of 5-Chlorovanillic Acid
Executive Summary
5-Chlorovanillic acid, a halogenated derivative of the naturally occurring vanillic acid, represents a molecule of significant interest for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. Its unique substitution pattern—featuring a carboxylic acid, a hydroxyl group, a methoxy group, and a chlorine atom on a benzene ring—imparts a distinct set of physicochemical properties that dictate its reactivity, solubility, and potential applications. This guide provides a comprehensive technical overview of these properties, grounded in established analytical principles. We delve into the structural, spectroscopic, and thermodynamic characteristics of 5-chlorovanillic acid, offering not just data, but the underlying scientific rationale for its behavior. Detailed, field-proven protocols for its characterization and synthesis are provided to empower researchers in their practical applications.
Introduction and Chemical Identity
Overview of 5-Chlorovanillic Acid
5-Chlorovanillic acid (IUPAC: 3-Chloro-4-hydroxy-5-methoxybenzoic acid) is a substituted benzoic acid. The introduction of a chlorine atom to the vanillic acid scaffold significantly alters the electronic environment of the aromatic ring, thereby influencing its acidity, reactivity, and intermolecular interactions. Understanding these modified properties is crucial for its effective use as a building block in drug development, a precursor for novel polymers, or a model compound for environmental degradation studies.
Chemical Identity
A precise understanding of a compound's identity is the foundation of all subsequent research. The key identifiers for 5-chlorovanillic acid are summarized below.
Diagram 1: Chemical Structure of 5-Chlorovanillic Acid
Caption: Structure of this compound.
Core Physicochemical Properties
The fundamental physicochemical properties of 5-chlorovanillic acid are summarized in the table below. This data serves as a critical reference for experimental design, including solvent selection, reaction temperature, and analytical method development.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Chlorovanillic acid | [1][2] |
| CAS Number | 62936-23-6 | [1][2] |
| Molecular Formula | C₈H₇ClO₄ | [1][2] |
| Molecular Weight | 202.59 g/mol | [1][2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 240 - 248°C | [1][2] |
| Boiling Point | 290.9°C (rough estimate) | [2] |
| Density | 1.41 g/cm³ (rough estimate) | [2] |
| Solubility | Sparingly soluble in water; Soluble in ethanol and ether | [2] |
Structural and Spectroscopic Profile
Spectroscopic analysis provides an empirical fingerprint of a molecule's structure and electronic properties. While specific spectra for 5-chlorovanillic acid are not widely published, its expected profile can be accurately predicted based on its functional groups and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to be highly informative.
-
Carboxylic Acid Proton (-COOH): A very broad singlet appearing far downfield, typically >12 ppm, due to strong deshielding and hydrogen bonding.[3]
-
Phenolic Proton (-OH): A broad singlet, typically between 5-7 ppm. Its chemical shift can be concentration-dependent.
-
Aromatic Protons (Ar-H): The two protons on the aromatic ring are in different chemical environments and are not adjacent. They are expected to appear as two distinct singlets (or very narrow doublets with a small meta-coupling constant), likely in the 7.0-7.5 ppm region.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, expected around 3.9 ppm.
-
-
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments.
-
Carboxyl Carbon (-COOH): Expected in the 165-175 ppm range, consistent with aromatic carboxylic acids.[3]
-
Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbons bonded to oxygen (C-OH and C-OCH₃) will be downfield (~145-155 ppm), the carbon bonded to the chlorine (C-Cl) will be in the ~120-130 ppm range, and the carbon bearing the carboxylic acid will be similarly shifted. The two C-H carbons will be further upfield.
-
Methoxy Carbon (-OCH₃): A distinct signal expected around 56 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
-
O-H Stretch (Carboxylic Acid): A very broad and characteristic absorption band from 2500 to 3300 cm⁻¹. This breadth is due to extensive hydrogen bonding between acid dimers.[3]
-
O-H Stretch (Phenol): A sharper, but still broad, peak typically centered around 3300-3500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1710 cm⁻¹ for the hydrogen-bonded dimer, which is the common form in the solid state.[3]
-
C-O Stretches: Absorptions corresponding to the C-O bonds of the ether and carboxylic acid are expected in the 1200-1300 cm⁻¹ region.
-
C-Cl Stretch: A moderate to weak absorption in the fingerprint region, typically between 600-800 cm⁻¹.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule's chromophore.
-
Chromophore: The chromophore in 5-chlorovanillic acid is the substituted benzene ring. The hydroxyl, methoxy, and carboxyl groups act as auxochromes, modifying the absorption characteristics.
-
Expected Absorption (λmax): The compound is expected to absorb strongly in the UV region. Vanillic acid itself has absorption maxima around 260 nm and 290 nm.[4] The addition of the chloro group, another auxochrome, will likely cause a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift in these peaks. The molecule will appear as a colorless or white solid, indicating no significant absorption in the visible range (400-800 nm).[5]
Thermodynamic and Solubility Properties
Thermal Properties
The melting point of 5-chlorovanillic acid is reported in the range of 240-248°C.[1][2] This relatively high melting point for a molecule of its size is indicative of strong intermolecular forces in the crystal lattice, primarily driven by the hydrogen bonding capabilities of the carboxylic acid and phenolic hydroxyl groups.
Acidity and pKa
The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in solution.
Solubility Profile
The solubility is described as sparingly soluble in water but soluble in organic solvents like ethanol and ether.[2]
-
Expert Rationale: This behavior is a direct consequence of its molecular structure. The polar carboxylic acid and hydroxyl groups can engage in hydrogen bonding with water, conferring some aqueous solubility. However, the relatively nonpolar chlorinated benzene ring and methoxy group limit this solubility. In less polar solvents like ethanol, both hydrogen bonding with the solvent's -OH group and favorable van der Waals interactions with the ethyl and aromatic parts of the molecules contribute to greater solubility.
Experimental Methodologies
To ensure data integrity, all physicochemical properties must be determined using validated, reproducible methods. The following section outlines standard protocols and the logic behind their application.
Diagram 2: Experimental Workflow for Physicochemical Profiling
Caption: A logical workflow for the comprehensive characterization of 5-chlorovanillic acid.
Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
-
Expert Rationale: DSC is superior to traditional melting point apparatus because it provides not only the onset and peak of melting but also the enthalpy of fusion (ΔHfus). A sharp melting peak is a strong indicator of high purity, while a broad peak suggests the presence of impurities.
-
Methodology:
-
Calibrate the DSC instrument using a certified indium standard.
-
Accurately weigh 2-5 mg of dry 5-chlorovanillic acid into a standard aluminum DSC pan.
-
Crimp the pan to ensure a good seal. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) from ambient temperature to ~270°C at a controlled rate (e.g., 10°C/min).
-
Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the endothermic event.
-
Protocol: Determination of pKa by Potentiometric Titration
-
Expert Rationale: This method directly measures the change in pH as a function of added titrant, allowing for the precise determination of the half-equivalence point, where pH = pKa. Using a co-solvent system is necessary due to the compound's limited water solubility.
-
Methodology:
-
Prepare a ~0.01 M solution of 5-chlorovanillic acid in a suitable co-solvent mixture (e.g., 50:50 ethanol:water).
-
Calibrate a pH meter using standard aqueous buffers (pH 4.00, 7.00, 10.00).
-
Place a known volume (e.g., 50 mL) of the analyte solution in a jacketed beaker maintained at 25°C.
-
Titrate the solution with a standardized ~0.1 M solution of NaOH, adding the titrant in small, precise increments (e.g., 0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Plot the titration curve (pH vs. volume of NaOH added) and its first derivative (ΔpH/ΔV vs. volume).
-
The equivalence point is the peak of the first derivative curve. The volume at the half-equivalence point is used to find the corresponding pH on the titration curve, which equals the apparent pKa (pKa_app) in the chosen solvent system.
-
Synthesis and Purification
Proposed Synthesis Pathway: Electrophilic Chlorination of Vanillic Acid
-
Expert Rationale: The most direct and logical synthesis route is the electrophilic aromatic substitution of vanillic acid. The hydroxyl and methoxy groups are strong activating groups, directing incoming electrophiles to the ortho and para positions. As the para position is blocked by the carboxylic acid, substitution is directed to the positions ortho to the hydroxyl group (positions 2 and 6). Position 5 is sterically less hindered and electronically favored, making it the primary site for chlorination. Sulfuryl chloride (SO₂Cl₂) is an effective chlorinating agent for such activated rings.
Diagram 3: Proposed Synthesis of 5-Chlorovanillic Acid
Caption: Reaction scheme for the chlorination of vanillic acid. (Note: Placeholder images are used for structural representation in this diagram.)
Protocol: Laboratory-Scale Synthesis
-
In a fume hood, dissolve vanillic acid (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add a solution of sulfuryl chloride (SO₂Cl₂, ~1.1 equivalents) in the same solvent to the stirred mixture over 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding cold water.
-
If a precipitate forms, collect it by vacuum filtration. If not, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
Protocol: Purification by Recrystallization
-
Expert Rationale: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical: the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. An ethanol/water mixture is often effective for polar compounds like this.
-
Methodology:
-
Transfer the crude 5-chlorovanillic acid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water.
-
Dry the crystals in a vacuum oven.
-
Safety, Handling, and Storage
5-Chlorovanillic acid requires careful handling due to its potential hazards.
-
Hazard Classification: It is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
The physicochemical properties of 5-chlorovanillic acid are a direct reflection of its rich and varied chemical structure. The interplay between its polar functional groups and the chlorinated aromatic ring governs its thermal behavior, solubility, acidity, and spectroscopic signature. This guide has provided a detailed framework for understanding and experimentally determining these critical parameters. By synthesizing established data with expert-driven rationale and practical methodologies, we provide researchers and drug development professionals with the foundational knowledge required to confidently and effectively utilize this versatile compound in their work.
References
- 1. 5-Chlorovanillic acid, tech. 90% | Fisher Scientific [fishersci.ca]
- 2. chembk.com [chembk.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Vanillic acid [webbook.nist.gov]
- 5. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. fishersci.ie [fishersci.ie]
Spectroscopic data interpretation for 3-Chloro-4-hydroxy-5-methoxybenzoic acid
An In-depth Technical Guide to the Spectroscopic Interpretation of 3-Chloro-4-hydroxy-5-methoxybenzoic acid
This guide provides a detailed analysis and interpretation of the key spectroscopic data for this compound, a substituted aromatic compound of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to deliver a comprehensive analytical workflow. Our approach is grounded in establishing a self-validating system of data interpretation, where each piece of spectroscopic evidence corroborates the others to build a conclusive structural assignment.
The Analytical Imperative: A Multi-Modal Approach
The structural elucidation of a molecule like this compound (Molecular Formula: C₈H₇ClO₄, Molecular Weight: 202.60 g/mol ) is not reliant on a single technique. Instead, it requires a synergistic application of multiple spectroscopic methods. Nuclear Magnetic Resonance (¹H and ¹³C NMR) provides the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups, and Mass Spectrometry (MS) confirms the molecular weight and provides fragmentation data that further supports the proposed structure. This multi-modal strategy ensures a high degree of confidence in the final structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular puzzle.
Workflow for NMR Analysis
The logical process for NMR analysis involves predicting the spectrum based on the known structure, acquiring the experimental data, and then reconciling the two.
Caption: General workflow for NMR spectroscopic analysis.
¹H NMR Spectroscopy: Proton Environments
Principles of Interpretation: The ¹H NMR spectrum provides information on the number of distinct proton environments, the relative number of protons in each environment (integration), and the number of neighboring protons (splitting pattern). Protons on aromatic rings typically resonate in the 6.5-8.0 ppm region.[1] The acidic proton of a carboxylic acid is highly deshielded and appears far downfield, often between 10-13 ppm.[2]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it can solubilize the polar compound and its residual water peak does not obscure the aromatic region. The acidic protons (COOH and OH) are also readily observable in this solvent.
-
Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: A standard ¹H NMR experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to encompass the range of 0-15 ppm.
Data Interpretation and Structural Assignment:
Caption: Structure of this compound with proton labels.
Based on the structure, we expect five distinct signals:
-
Two Aromatic Protons (Hₐ, Hₑ): The benzene ring has two protons. Due to the substitution pattern, they are not chemically equivalent. Hₐ is ortho to the carboxylic acid and meta to the chloro group. Hₑ is ortho to the methoxy group and meta to the hydroxyl group. They will appear as two distinct signals in the aromatic region (typically 7.0-8.0 ppm). Given their meta-relationship to each other, they would likely appear as doublets with a small coupling constant (J ≈ 2-3 Hz). A spectrum found for the title compound shows signals around 7.5 ppm.[3]
-
One Methoxy Group (Hₑ): The three protons of the methoxy (-OCH₃) group are equivalent and are adjacent to no other protons. Therefore, they will produce a sharp singlet. Its chemical shift is influenced by the aromatic ring, typically appearing around 3.8-4.0 ppm.
-
One Phenolic Proton (Hₐ): The hydroxyl (-OH) proton is acidic and its chemical shift is variable, depending on concentration and solvent. In DMSO-d₆, it often appears as a broad singlet, typically in the 9-10 ppm range.
-
One Carboxylic Acid Proton (Hₑ): This is the most deshielded proton, appearing as a broad singlet far downfield, usually above 12 ppm.[4] This signal's disappearance upon adding a drop of D₂O would confirm its assignment.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
|---|---|---|---|
| ~13.0 | 1H | Broad Singlet | -COOH |
| ~9.5 | 1H | Broad Singlet | Ar-OH |
| ~7.5 | 1H | Doublet (d) | Ar-H |
| ~7.3 | 1H | Doublet (d) | Ar-H |
| ~3.9 | 3H | Singlet (s) | -OCH₃ |
¹³C NMR Spectroscopy: The Carbon Skeleton
Principles of Interpretation: ¹³C NMR spectroscopy reveals the number of unique carbon environments in a molecule. Carbons in aromatic rings absorb in the 120-150 ppm range, while the carbonyl carbon of a carboxylic acid is significantly deshielded, appearing around 160-180 ppm.[2][5]
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Instrument Setup: The analysis is performed on the same spectrometer, switching to the ¹³C channel.
-
Data Acquisition: A proton-decoupled ¹³C experiment (e.g., BB-decoupled) is run. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Data Interpretation and Structural Assignment: The molecule has 8 carbon atoms, but due to its structure, all are chemically non-equivalent. Therefore, we expect to see 8 distinct signals in the proton-decoupled ¹³C NMR spectrum.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~167 | C=O | Carboxylic acid carbonyl carbon, highly deshielded.[4] |
| ~150 | C-OH | Aromatic carbon attached to the electron-donating -OH group. |
| ~148 | C-OCH₃ | Aromatic carbon attached to the electron-donating -OCH₃ group. |
| ~128 | C-H | Aromatic methine carbon. |
| ~125 | C-COOH | Quaternary aromatic carbon attached to the -COOH group. |
| ~122 | C-Cl | Aromatic carbon attached to the electronegative -Cl group. |
| ~115 | C-H | Aromatic methine carbon. |
| ~56 | -OCH₃ | Methoxy carbon, shielded relative to aromatic carbons. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Principles of Interpretation: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.[6]
Experimental Protocol:
-
Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly onto the ATR crystal.
-
Instrument Setup: An FTIR spectrometer equipped with an ATR accessory is used.
-
Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum is recorded. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Data Interpretation: The IR spectrum of this compound will be dominated by absorptions from its key functional groups.
Table 3: Characteristic IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Comments |
|---|---|---|---|
| 3300-2500 | O-H stretch | Carboxylic Acid | A very broad and strong absorption, characteristic of the hydrogen-bonded dimer.[2][7] |
| ~3200 | O-H stretch | Phenol | A broad absorption, often superimposed on the carboxylic acid O-H stretch.[8] |
| 3100-3000 | C-H stretch | Aromatic | Sharp, medium-intensity peaks just above 3000 cm⁻¹.[9][10] |
| ~2950 | C-H stretch | Methoxy (-CH₃) | Sharp peak just below 3000 cm⁻¹. |
| ~1700 | C=O stretch | Carboxylic Acid | A very strong and sharp absorption. Its exact position can be influenced by hydrogen bonding.[7] |
| 1600-1450 | C=C stretch | Aromatic Ring | Multiple sharp bands of variable intensity.[9] |
| ~1250 | C-O stretch | Acid/Phenol/Ether | Strong absorptions associated with the C-O bonds. |
| ~800-700 | C-Cl stretch | Aryl Halide | Typically found in the fingerprint region. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Principles of Interpretation: Mass spectrometry provides the mass-to-charge ratio (m/z) of the intact molecule (molecular ion) and its fragments. This confirms the molecular weight and offers clues to the molecule's structure through analysis of fragmentation patterns. Aromatic carboxylic acids typically show a prominent molecular ion peak and characteristic losses of functional groups.[2][11]
Experimental Protocol:
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via an electrospray ionization (ESI) source.
-
Ionization: ESI is a soft ionization technique that typically generates the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
Data Interpretation: The molecular formula C₈H₇ClO₄ gives a monoisotopic mass of 201.9982 Da. The presence of chlorine is a key diagnostic feature, as it will produce a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
Predicted Fragmentation Pathway:
Caption: Plausible fragmentation pathways in EI-MS.
-
Molecular Ion (M⁺˙): A strong peak at m/z 202, with a corresponding M+2 peak at m/z 204.
-
Loss of Hydroxyl Radical ([M-OH]⁺): A common fragmentation for carboxylic acids, resulting in a peak at m/z 185/187.[11]
-
Loss of Carboxyl Radical ([M-COOH]⁺): Decarboxylation leads to a fragment at m/z 157/159.[11]
-
Loss of Methyl Radical ([M-CH₃]⁺): Cleavage of the methoxy group results in a fragment at m/z 187/189.
Conclusion: A Cohesive Structural Narrative
The combination of NMR, IR, and MS provides a robust and self-validating dataset for the structural confirmation of this compound. ¹H and ¹³C NMR establish the precise arrangement of atoms in the carbon-hydrogen framework. IR spectroscopy confirms the presence of the key carboxylic acid, phenol, and methoxy functional groups. Finally, mass spectrometry verifies the molecular weight and provides fragmentation patterns consistent with the proposed structure. This integrated analytical approach exemplifies the rigorous standards required in modern chemical research and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3-CHLORO-4-HYDROXYBENZOIC ACID(3964-58-7) 1H NMR spectrum [chemicalbook.com]
- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. GCMS Section 6.12 [people.whitman.edu]
Mass spectrometry fragmentation pattern of 3-Chloro-4-hydroxy-5-methoxybenzoic acid
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Chloro-4-hydroxy-5-methoxybenzoic acid
Abstract
This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. Targeted at researchers, analytical scientists, and professionals in drug development, this document elucidates the primary fragmentation pathways of this substituted benzoic acid derivative. By examining the influence of its chloro, hydroxyl, and methoxy functional groups, we can predict and interpret its mass spectrum with high confidence. This guide details the characteristic neutral losses and the formation of key fragment ions, supported by established principles of mass spectrometry. The methodologies and interpretations presented herein serve as a robust framework for the identification and structural characterization of this compound and related analogues in complex matrices.
Introduction
This compound is a substituted aromatic carboxylic acid. Its structural complexity, arising from the interplay of its functional groups, makes it an interesting subject for mass spectrometric analysis. Understanding its fragmentation behavior is crucial for its unambiguous identification in various applications, from synthetic chemistry to metabolomics. This guide moves beyond a simple cataloging of peaks to explain the causal chemical principles that govern the molecule's dissociation under electron ionization.
Physicochemical Properties
A foundational understanding of the analyte's properties is paramount before any analytical undertaking. These details inform methodological choices, such as solvent selection and gas chromatography parameters.
| Property | Value | Source |
| Chemical Formula | C₈H₇ClO₄ | [1] |
| Molecular Weight | 202.59 g/mol | [1][2] |
| Monoisotopic Mass | 202.0033 Da (³⁵Cl), 203.9994 Da (³⁷Cl) | Calculated |
| CAS Number | 62936-23-6 | [1][2] |
Analytical Importance
Substituted benzoic acids are pivotal structural motifs in pharmaceuticals, agrochemicals, and natural products. The ability to precisely identify isomers and related compounds by mass spectrometry is a non-trivial challenge. For instance, the differentiation of positional isomers often relies on subtle differences in fragmentation patterns that are only revealed through a detailed mechanistic understanding.[3][4] This guide provides the foundational knowledge required for such discerning analyses.
Mass Spectrometry Methodology
The choice of analytical technique is driven by the desired outcome. For the elucidation of fundamental fragmentation pathways, gas chromatography coupled with electron ionization mass spectrometry (GC-EI-MS) is the gold standard. EI is a high-energy ionization technique that induces extensive and reproducible fragmentation, providing a detailed structural "fingerprint" of the molecule.[5]
Rationale for Derivatization
To enhance volatility and thermal stability for GC analysis, derivatization of the acidic proton of the carboxylic acid and the phenolic proton is often a necessary and prudent step. Silylation, for example with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. However, for the purpose of this guide, we will discuss the fragmentation of the underivatized parent molecule, as would be observed via direct infusion or if the compound is sufficiently volatile.
Experimental Protocol: GC-EI-MS Analysis
This protocol is a self-validating system designed for robust and reproducible results.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetone.
-
Injection: Inject 1 µL of the solution into the GC-MS system. A splitless injection is recommended for maximizing sensitivity for trace analysis, while a split injection may be used for purer samples to avoid column overload.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Inlet Temperature: 250 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This standard energy level ensures extensive and reproducible fragmentation patterns that are comparable to library spectra.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300. This range will capture the molecular ion and all significant fragment ions.
-
Elucidation of the Fragmentation Pattern
The fragmentation of this compound is dictated by the relative stabilities of the potential fragment ions and neutral losses. The presence of the aromatic ring provides a stable backbone, with cleavages being directed by the functional groups.
The Molecular Ion (M•⁺)
The first event in the mass spectrometer is the removal of an electron to form the molecular ion.[5] Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion will appear as a characteristic doublet:
-
m/z 202: [C₈H₇³⁵ClO₄]•⁺
-
m/z 204: [C₈H₇³⁷ClO₄]•⁺
The M+2 peak (m/z 204) will have an intensity of approximately one-third that of the M peak (m/z 202), a signature confirmation of a single chlorine atom in the ion.[6][7]
Primary Fragmentation Pathways
From the molecular ion, several predictable fragmentation pathways emerge.
Pathway A: Cleavage of the Carboxylic Acid Group
This is a classic fragmentation route for aromatic carboxylic acids.[8][9]
-
Loss of a Hydroxyl Radical (•OH): The cleavage of the C-OH bond in the carboxyl group results in the loss of a 17 Da hydroxyl radical. This is often a dominant pathway as it leads to the formation of a highly stable, resonance-stabilized acylium ion.[10]
-
[M - 17]⁺: m/z 185/187 . This ion is a substituted benzoyl cation.
-
-
Loss of a Carboxyl Radical (•COOH): Cleavage of the bond between the aromatic ring and the carboxyl group results in the loss of a 45 Da radical.
-
[M - 45]⁺: m/z 157/159 .
-
Pathway B: Cleavage of Substituent Groups
The methoxy group provides another active site for fragmentation.
-
Loss of a Methyl Radical (•CH₃): The O-CH₃ bond can undergo homolytic cleavage to release a 15 Da methyl radical. This is a common fragmentation for methoxylated aromatic compounds.
-
[M - 15]⁺: m/z 187/189 .
-
Pathway C: Secondary and Complex Fragmentations
Primary fragment ions can undergo further dissociation to yield smaller ions.
-
Decarbonylation (Loss of CO): The acylium ion formed in Pathway A (m/z 185/187) can lose a molecule of carbon monoxide (28 Da) to form a substituted phenyl cation.
-
[M - 17 - 28]⁺ or [M - 45]⁺: m/z 157/159 . This ion can be formed through two different routes, potentially increasing its relative abundance.
-
-
Combined Losses: A sequential loss of a methyl radical followed by carbon monoxide is also plausible.
-
[M - 15 - 28]⁺: m/z 159/161 .
-
Summary of Key Fragment Ions
The following table summarizes the most anticipated fragment ions in the EI mass spectrum of this compound.
| m/z (³⁵Cl/³⁷Cl) | Proposed Formula | Neutral Loss | Pathway Description |
| 202/204 | [C₈H₇ClO₄]•⁺ | - | Molecular Ion (M•⁺) |
| 187/189 | [C₇H₄ClO₄]⁺ | •CH₃ (15 Da) | Loss of methyl radical from methoxy group |
| 185/187 | [C₈H₆ClO₃]⁺ | •OH (17 Da) | Loss of hydroxyl radical from carboxyl group |
| 157/159 | [C₇H₆ClO₂]⁺ | •COOH (45 Da) or (•OH + CO) | Loss of carboxyl radical or sequential loss from M•⁺ |
Visualization of Fragmentation Pathways
To illustrate the logical flow of molecular dissociation, the following diagram outlines the primary fragmentation routes discussed.
Caption: Primary EI-MS fragmentation pathways for the target analyte.
Conclusion
The mass spectrometry fragmentation pattern of this compound is predictable and structurally informative. The key diagnostic fragments arise from characteristic losses of radicals from the carboxylic acid (•OH) and methoxy (•CH₃) functional groups, leading to the formation of stable acylium and substituted phenyl cations. The ubiquitous chlorine isotopic pattern serves as an essential confirmation for all chlorine-containing fragments. The principles and data presented in this guide provide a robust framework for the confident identification of this molecule and offer a logical template for interpreting the mass spectra of similarly substituted aromatic compounds.
References
- 1. capotchem.com [capotchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. whitman.edu [whitman.edu]
- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to the Biological Activity of Chlorinated Hydroxybenzoic Acids
Foreword
Chlorinated hydroxybenzoic acids (CHBAs) represent a fascinating and complex class of compounds that sit at the intersection of environmental science, toxicology, and pharmacology. As halogenated derivatives of naturally occurring phenolic acids, they are formed through both industrial processes and as disinfection byproducts in water treatment. Their biological activities are a subject of intense research, with implications for drug development, risk assessment, and environmental management. This guide provides a comprehensive technical overview of the current understanding of CHBAs, intended for researchers, scientists, and drug development professionals. We will delve into their diverse biological effects, from antimicrobial and anti-inflammatory potential to their cytotoxic and endocrine-disrupting properties. By exploring the intricate relationship between their chemical structure and biological function, we aim to provide a foundational resource for advancing research and application in this critical area.
Introduction to Chlorinated Hydroxybenzoic Acids: A Double-Edged Sword
Hydroxybenzoic acids are a class of phenolic compounds ubiquitously found in plants and are known for a variety of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties[1][2]. The introduction of chlorine atoms onto the aromatic ring of these molecules, a process that can occur both synthetically and as a consequence of water chlorination, gives rise to chlorinated hydroxybenzoic acids (CHBAs). This structural modification can dramatically alter their physicochemical properties and, consequently, their biological effects.
The presence of CHBAs in the environment, particularly in drinking water as disinfection byproducts, has raised concerns about their potential toxicity[3][4]. Conversely, the unique properties imparted by chlorination have also opened avenues for their investigation as potential therapeutic agents. This guide will navigate the dual nature of CHBAs, exploring both their detrimental and beneficial biological activities.
Structure-Activity Relationships: The Influence of Chlorine Substitution
The biological activity of CHBAs is intricately linked to the number and position of chlorine atoms on the hydroxybenzoic acid scaffold. Understanding these structure-activity relationships (SARs) is crucial for predicting the biological effects of different isomers and for the rational design of novel compounds with desired activities.
Impact on Cytotoxicity
The position of chlorine atoms can significantly influence the cytotoxic potential of CHBAs. A comparative study of 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) and 3,5-dichloro-4-hydroxybenzoic acid (3,5-DC-4-HBA) revealed that 3,5-DC-2-HBA exhibits significantly higher cytotoxicity in various mammalian cell lines[3]. This isomer-specific cytotoxicity is linked to a greater induction of intracellular superoxide dismutase (SOD) activity, suggesting that the positioning of the chlorine atoms relative to the hydroxyl and carboxylic acid groups dictates the extent of oxidative stress induced[3].
Molecular docking simulations have further elucidated that van der Waals interactions and hydrogen bonding energies are the primary drivers for the complex formation between these halogenated phenolic compounds and enzymes like Cu/Zn-superoxide dismutase[3]. This highlights how subtle changes in molecular geometry can lead to profound differences in biological interactions and subsequent cellular responses.
Influence on Antimicrobial Activity
The incorporation of a chlorinated hydroxybenzoic acid moiety can enhance the antimicrobial properties of parent compounds. For instance, a series of novel sulfonamides featuring 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds have demonstrated significant in vitro activity against a range of bacteria, including methicillin-sensitive and -resistant Staphylococcus aureus and Mycobacterium kansasii[5]. The most active compound against S. aureus was 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, with Minimum Inhibitory Concentrations (MICs) ranging from 15.62 to 31.25 µmol/L[5]. This suggests that the chlorinated hydroxybenzoic acid component plays a key role in the antibacterial efficacy of these hybrid molecules.
The lipophilicity and molecular complexity, influenced by chlorination, appear to be crucial factors in determining antibacterial potency, likely by facilitating better penetration into bacterial cell membranes[6].
Key Biological Activities and Mechanisms of Action
CHBAs exert a wide range of biological effects through various mechanisms, from inducing oxidative stress to modulating key cellular signaling pathways.
Cytotoxicity and Oxidative Stress
As previously mentioned, a primary mechanism underlying the cytotoxicity of some CHBAs is the induction of oxidative stress[3]. The interaction of these compounds with antioxidant enzymes like superoxide dismutase can disrupt the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage. This isomer-specific interaction underscores the importance of precise molecular recognition in mediating toxicity[3].
Anti-inflammatory Effects and Modulation of Signaling Pathways
Certain chlorinated hydroxybenzoic acid derivatives have demonstrated potent anti-inflammatory properties. For example, the newly synthesized compound 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) was found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated microglial cells. This inhibition was associated with the downregulation of their respective regulatory genes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
The anti-inflammatory effects of LX007 are mediated through the suppression of key signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. Specifically, LX007 was shown to potently suppress the phosphorylation of MAPKs and inhibit the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated microglia. This demonstrates that CHBA derivatives can exert their anti-inflammatory effects by targeting critical nodes in the inflammatory signaling cascade.
Caption: Experimental workflow for assessing the anti-inflammatory activity of CHBAs.
Antimicrobial Activity
The antimicrobial mechanisms of CHBAs and their derivatives are multifaceted. While the exact mechanisms for all compounds are not fully elucidated, evidence suggests that they can disrupt bacterial cell membranes, leading to increased permeability and leakage of intracellular contents[6][7]. This disruption of membrane integrity can lead to a loss of the proton motive force and ultimately, cell death.
Enzyme Inhibition
CHBAs have been shown to interact with and inhibit the activity of various enzymes. As discussed, certain isomers can modulate the activity of superoxide dismutase[3]. Furthermore, chlorobenzoic acid has been reported to inhibit the prenyl transferase reaction in the coenzyme Q biosynthesis pathway[8]. This inhibition of a key metabolic pathway highlights another potential mechanism through which CHBAs can exert their biological effects. The ability of hydroxybenzoic acids and their derivatives to act as enzyme inhibitors, such as acetylcholinesterase inhibitors, is an active area of research[9].
Toxicological Profile of Chlorinated Hydroxybenzoic Acids
The toxicological profile of CHBAs is a significant area of concern, particularly due to their presence as environmental contaminants.
Genotoxicity and Mutagenicity
The chlorination of water can lead to the formation of mutagenic and genotoxic byproducts[4][10]. While specific data on the genotoxicity of all CHBA isomers is limited, the broader class of chlorinated aromatic compounds has been associated with genotoxic effects. For instance, the SOS/umu genotoxicity test has shown that the genotoxicity of water is highly elevated after chlorination, and this correlates with the presence of chlorinated organic compounds. It is crucial to assess the genotoxic potential of individual CHBA isomers to fully understand their risk to human health.
Endocrine Disruption
A number of environmental contaminants, including some chlorinated compounds, are known to act as endocrine-disrupting chemicals (EDCs)[11][12][13]. EDCs can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. While direct evidence for the endocrine-disrupting potential of many CHBAs is still emerging, their structural similarity to other known phenolic EDCs warrants further investigation. The mechanisms of endocrine disruption are diverse and can involve interactions with nuclear receptors, non-nuclear steroid hormone receptors, and various signaling pathways[11].
Caption: Potential mechanisms of endocrine disruption by CHBAs.
Experimental Protocols for the Analysis of Chlorinated Hydroxybenzoic Acids
The accurate and sensitive detection and quantification of CHBAs in various matrices are essential for both toxicological assessment and pharmacological research. The following provides a general framework for the analysis of CHBAs in biological samples.
Sample Preparation and Extraction
The choice of extraction method depends on the sample matrix and the specific CHBA isomers of interest. For biological matrices such as plasma, urine, or tissue homogenates, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is commonly employed.
Step-by-Step LLE Protocol for Biological Fluids:
-
Acidification: Acidify the sample (e.g., 1 mL of plasma) to a pH of approximately 2 using a suitable acid (e.g., 1 M HCl). This step protonates the carboxylic acid group, making the CHBA more soluble in organic solvents.
-
Extraction: Add an appropriate volume of a water-immiscible organic solvent (e.g., 3 mL of ethyl acetate or methyl tert-butyl ether).
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure efficient partitioning of the CHBA into the organic phase.
-
Phase Separation: Centrifuge the sample (e.g., at 3000 x g for 10 minutes) to achieve clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Repeat: Repeat the extraction process (steps 2-5) two more times to maximize recovery.
-
Evaporation: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small volume of the mobile phase used for chromatographic analysis.
Chromatographic Separation and Detection
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred method for the separation and sensitive detection of CHBA isomers.
Typical HPLC-MS/MS Parameters:
-
Column: A reversed-phase C18 or biphenyl column is often suitable for separating CHBA isomers.
-
Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent such as acetonitrile or methanol is typically employed.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is effective for the ionization of CHBAs.
-
Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions should be optimized for each CHBA isomer.
Future Directions and Conclusion
The study of chlorinated hydroxybenzoic acids is a rapidly evolving field with significant implications for human health and environmental science. While substantial progress has been made in understanding their diverse biological activities, several key areas warrant further investigation:
-
Comprehensive SAR Studies: A systematic evaluation of a wider range of CHBA isomers is needed to build robust predictive models for their biological activities.
-
In-depth Toxicological Assessment: Further research is required to elucidate the long-term toxicological effects of chronic low-level exposure to CHBAs, particularly their potential as endocrine disruptors and carcinogens.
-
Elucidation of Molecular Mechanisms: While some signaling pathways have been identified, a more detailed understanding of the molecular targets and mechanisms of action of CHBAs is crucial for both risk assessment and therapeutic development.
-
Development of Advanced Analytical Methods: The development of more sensitive and high-throughput analytical methods will be essential for monitoring the presence of CHBAs in complex biological and environmental matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutagenicity and genotoxicity of water treated for human consumption induced by chlorination by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endocrine-Disrupting Chemicals: An Endocrine Society Scientific Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The adverse role of endocrine disrupting chemicals in the reproductive system [frontiersin.org]
Harnessing the Therapeutic Potential of 3-Chloro-4-hydroxy-5-methoxybenzoic Acid Derivatives
An In-depth Technical Guide
Abstract
The substituted benzoic acid scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide focuses on the latent potential of derivatives originating from 3-Chloro-4-hydroxy-5-methoxybenzoic acid (5-chlorovanillic acid). We will dissect the core structural attributes that make this molecule a promising starting point for drug discovery and explore its derivatization to target a spectrum of diseases. This document provides an in-depth analysis of the synthesis strategies, mechanisms of action, and key experimental validation protocols for developing antimicrobial, anti-inflammatory, and anticancer agents from this chemical family.
Introduction: The this compound Core
This compound is a halogenated derivative of vanillic acid. Its aromatic ring is decorated with three key functional groups: a carboxylic acid, a hydroxyl group, and a methoxy group, with an additional chlorine atom providing unique electronic and steric properties. This specific arrangement of electron-withdrawing (chlorine, carboxylic acid) and electron-donating (hydroxyl, methoxy) groups creates a molecule with significant potential for chemical modification and biological activity.
The rationale for focusing on this scaffold is threefold:
-
Proven Bioactivity: Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[1][2]
-
Synthetic Accessibility: The core structure is readily synthesized and allows for straightforward chemical modifications at the carboxylic acid, hydroxyl group, or the aromatic ring itself, enabling the creation of diverse chemical libraries.[3][4]
-
Halogenation Advantage: The presence of a chlorine atom can significantly enhance the lipophilicity and metabolic stability of a drug candidate, often leading to improved pharmacokinetic properties and target-binding affinity.
This guide will explore the therapeutic avenues unlocked by strategically modifying this core structure.
Antimicrobial Applications: A New Generation of Infection Control
The rise of antimicrobial resistance necessitates the development of novel anti-infective agents. Benzoic acid derivatives have long been recognized for their preservative and antimicrobial properties, and targeted derivatization can amplify this effect.[1]
Mechanism of Antimicrobial Action
The antimicrobial activity of benzoic acid derivatives is often multifactorial. The primary mechanism involves the disruption of microbial cell integrity and function. The lipophilic nature of the molecule allows it to penetrate the cell membrane. Once inside the cytoplasm, the carboxylic acid group can dissociate, lowering the intracellular pH and inhibiting critical metabolic enzymes and cellular processes.[1] The type, number, and position of substituents on the benzoic ring are critical in determining the potency and spectrum of this activity.[1] Studies on 2-chlorobenzoic acid derivatives have shown that Schiff's bases can be more potent than their ester counterparts, particularly against Gram-negative bacteria like Escherichia coli.[5]
Strategic Derivatization for Enhanced Potency
To enhance antimicrobial efficacy, the this compound core can be modified to produce amides, esters, and hydrazones.[6][7] These modifications can improve cell wall penetration and interaction with intracellular targets.
-
Amide & Hydrazone Synthesis: Coupling the carboxylic acid with various amines, amino acid esters, or hydrazine derivatives can generate compounds with significantly improved antimicrobial profiles.[6][7]
-
Structure-Activity Relationship (SAR): Quantitative structure-activity relationship (QSAR) studies on chlorobenzoic acid derivatives have revealed that topological parameters and molecular connectivity indices are key governors of antibacterial and antifungal activity.[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology: Broth Microdilution
-
Preparation of Inoculum: A pure culture of the target microorganism (e.g., E. coli ATCC 25922) is grown in Mueller-Hinton Broth (MHB) to the logarithmic phase. The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test derivative is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB across a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Visualization of Key Concepts
Caption: Workflow for a standard broth microdilution MIC assay.
Anti-inflammatory Applications: Targeting the Inflammation Cascade
Chronic inflammation is a key driver of numerous diseases. Benzoic acid derivatives, including the widely used salicylic acid, are known for their anti-inflammatory properties, primarily through the inhibition of enzymes involved in the inflammatory response.[2]
Mechanism of Anti-inflammatory Action
The principal anti-inflammatory mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[2][8] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators.
-
COX Inhibition: Derivatives of this compound can be designed to fit into the active site of COX enzymes, preventing the synthesis of prostaglandins.[2] A key goal in modern drug design is to achieve selective inhibition of COX-2 (induced during inflammation) over COX-1 (constitutively active, with a role in gastric protection) to minimize side effects.[8]
-
TNF-α Suppression: Some benzoic acid derivatives have also been shown to suppress the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, in macrophage cells.[9]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a cell-based assay to measure the inhibition of prostaglandin E2 (PGE2) production.
Methodology: LPS-Stimulated Macrophage Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS until they reach 80-90% confluency.
-
Cell Plating: Cells are seeded into a 24-well plate at a density of 2.5 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test derivative. Cells are pre-incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration 1 µg/mL) to induce COX-2 expression and inflammation. A vehicle control (no compound) and a negative control (no LPS) are included.
-
Incubation: The plate is incubated for 24 hours.
-
PGE2 Quantification: The cell supernatant is collected, and the concentration of PGE2 is measured using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of PGE2 production is calculated relative to the LPS-stimulated vehicle control.
Visualization of Key Pathways
Caption: Inhibition of the COX pathway by benzoic acid derivatives.
Anticancer Applications: From Enzyme Inhibition to Apoptosis Induction
The structural versatility of the this compound scaffold makes it an excellent starting point for the development of targeted anticancer agents.
Mechanisms of Anticancer Action
Derivatives can be engineered to interfere with cancer cell proliferation and survival through several mechanisms:
-
Protein Kinase Inhibition: Many cancers are driven by hyperactive protein tyrosine kinases. A landmark example is the synthesis of Bosutinib , a potent Src/Abl kinase inhibitor used to treat chronic myelogenous leukemia (CML), which starts from the closely related 3-methoxy-4-hydroxybenzoic acid.[4] This demonstrates that this benzoic acid core can be elaborated into highly specific and effective ATP-competitive inhibitors.
-
Induction of Apoptosis: Targeted derivatives can trigger programmed cell death (apoptosis) in cancer cells. Studies have shown that some benzoic acid derivatives induce apoptosis through the activation of caspase pathways, a critical component of the apoptotic machinery.[10][11]
-
Cell Cycle Arrest: Preventing cancer cells from completing the cell division cycle is another effective anticancer strategy. Derivatives have been shown to cause cell cycle arrest at the G2/M phase, thereby inhibiting proliferation.[11][12]
Data on Anticancer Activity
Research has demonstrated the potent effects of related compounds on cancer cell lines.
| Compound Family | Cancer Cell Line | Observed Effect | Reference |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid derivatives | MCF-7 (Breast) | Significant suppression of cell viability, G2/M arrest, apoptosis | [11] |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid derivatives | MDA-MB-468 (Breast) | Significant suppression of cell viability, caspase-3 activation | [11] |
| Benzoic acid derivatives | Lung and Colon Cancer | Inhibition of cancer cell proliferation, induction of apoptosis | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Methodology
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test derivative. A vehicle control (e.g., 0.1% DMSO) is included.
-
Incubation: The cells are incubated with the compound for 48-72 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for another 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated.
Visualization of Anticancer Mechanisms
Caption: Mechanism of action for a kinase inhibitor derivative.
Conclusion and Future Outlook
The this compound scaffold represents a highly promising starting point for the development of a new generation of therapeutic agents. Its inherent structural features, combined with synthetic tractability, allow for the creation of diverse molecular libraries tailored for antimicrobial, anti-inflammatory, and anticancer applications.
Future Directions:
-
In Silico Screening: Employing computational models to predict the binding affinity of novel derivatives to specific targets (e.g., bacterial enzymes, COX-2, protein kinases) can streamline the discovery process.
-
SAR Optimization: Extensive structure-activity relationship studies are crucial to refine lead compounds, improving their potency, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: Deeper investigation into the precise molecular targets and pathways affected by the most potent derivatives will be essential for their clinical development.
-
In Vivo Validation: Promising candidates identified through in vitro screening must be advanced to preclinical animal models to evaluate their efficacy, toxicity, and overall therapeutic potential.
By leveraging the principles of medicinal chemistry and rigorous biological evaluation, derivatives of this compound can be transformed from chemical curiosities into clinically relevant therapies.
References
- 1. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. methyl 3-chloro-4-hydroxy-5-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New benzoic acid and caffeoyl derivatives with anti-inflammatory activities isolated from leaves of Ilex kaushue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic Acid|RUO [benchchem.com]
- 11. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3-Chloro-4-hydroxy-5-methoxybenzoic Acid: Synthesis, Properties, and Pharmaceutical Potential
Abstract
This technical guide provides a comprehensive overview of 3-chloro-4-hydroxy-5-methoxybenzoic acid, a halogenated derivative of the naturally occurring vanillic acid. While its parent compound is abundant in the plant kingdom, this compound is recognized primarily as a synthetic compound, valued for its role as a versatile intermediate in medicinal chemistry and drug development. This document elucidates its physicochemical properties, outlines a detailed synthetic methodology, and explores its potential biological activities and applications by drawing parallels with structurally related compounds. The strategic introduction of a chlorine atom onto the vanillic acid scaffold modifies its electronic and lipophilic properties, opening avenues for the development of novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound as a strategic building block in their research endeavors.
Introduction & Physicochemical Profile
This compound (also known as 5-chlorovanillic acid) is a substituted benzoic acid derivative. Its core structure is that of vanillic acid (4-hydroxy-3-methoxybenzoic acid), a widespread plant secondary metabolite, which is distinguished by the presence of a chlorine atom at the C3 position of the benzene ring[1]. This substitution is of significant interest in medicinal chemistry. Halogenation, particularly chlorination, is a common strategy to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a chlorine atom can enhance membrane permeability, improve metabolic stability by blocking sites of oxidation, and introduce new binding interactions with biological targets, such as halogen bonding.
Vanillic acid itself exhibits a wide range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and hepatoprotective activities[2][3]. While this compound has not been extensively studied for its own biological effects, its structural similarity to vanillic acid and other bioactive halogenated phenols suggests significant, yet unexplored, therapeutic potential. Primarily, it serves as a valuable synthetic intermediate for constructing more complex molecules[4][5].
Physicochemical Data
The fundamental properties of this compound are summarized below for reference in experimental design.
| Property | Value | Source(s) |
| CAS Number | 62936-23-6 | [1][6] |
| Molecular Formula | C₈H₇ClO₄ | [1][7] |
| Molecular Weight | 202.59 g/mol | [1][6] |
| IUPAC Name | This compound | |
| Synonyms | 5-Chlorovanillic acid | |
| Physical Form | Solid | |
| Typical Purity | ≥95% | [1] |
| Storage Conditions | Room temperature, in a dry, sealed container | |
| InChI Key | XBRYEHVBBMSSCG-UHFFFAOYSA-N |
Origin: A Synthetic Derivative of a Natural Scaffold
While the molecular backbone of this compound is derived from vanillic acid—a compound commonly found in sources like herbs, fruits, and grains—there is no substantial evidence to classify the chlorinated title compound as a natural product[2][3]. Its availability from numerous chemical suppliers points towards an exclusively synthetic origin[6][8].
The natural occurrence of chlorinated aromatic compounds, though less common than their non-halogenated counterparts, is not unprecedented. For instance, the structurally simpler 3-chloro-4-hydroxybenzoic acid has been identified as a metabolite of the white-rot fungus Bjerkandera adusta[9]. This provides a basis for the possibility of natural chlorination of vanillic acid, but to date, this compound remains a product of laboratory synthesis.
Synthetic Strategies & Methodologies
The synthesis of this compound can be approached through several established organic chemistry transformations. The most direct and logical approach is the electrophilic aromatic substitution (chlorination) of the widely available and inexpensive starting material, vanillic acid. The hydroxyl and methoxy groups on the vanillic acid ring are ortho-, para-directing activators, making the C5 position (ortho to the hydroxyl and meta to the carboxyl group) susceptible to chlorination.
Proposed Synthetic Workflow: Chlorination of Vanillic Acid
A representative synthesis involves the direct chlorination of vanillic acid using N-Chlorosuccinimide (NCS), a mild and effective chlorinating agent for activated aromatic rings[10].
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol
Objective: To synthesize this compound via electrophilic chlorination of vanillic acid.
Materials:
-
Vanillic acid (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Acetonitrile (solvent)
-
Ethyl acetate
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1M, for pH adjustment if necessary)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve vanillic acid (1.0 eq) in a suitable volume of acetonitrile (e.g., 10 mL per gram of vanillic acid).
-
Chlorination: To the stirring solution, add N-Chlorosuccinimide (1.1 eq) portion-wise at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-4 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Extraction: Redissolve the residue in ethyl acetate and wash with deionized water (2x) followed by brine (1x). The aqueous washes help remove the succinimide byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a crystalline solid.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Spectroscopic and Analytical Characterization
Structural elucidation and purity assessment are critical for any synthetic compound intended for further use. The expected analytical data for this compound are tabulated below.
| Analysis Method | Expected Observations |
| ¹H NMR | Signals corresponding to two aromatic protons (singlets or doublets), a methoxy group singlet (~3.9 ppm), and exchangeable phenolic and carboxylic acid protons (broad singlets). The aromatic protons will be shifted compared to vanillic acid due to the electronic effect of the chlorine atom. |
| ¹³C NMR | Signals for eight distinct carbons: the carboxyl carbon (~170 ppm), six aromatic carbons (including quaternary carbons attached to Cl, OH, OCH₃, and COOH groups), and the methoxy carbon (~56 ppm). |
| Mass Spec (MS) | A molecular ion peak [M]⁻ or [M+H]⁺ corresponding to the calculated mass (202.00 for C₈H₇³⁵ClO₄). The characteristic isotopic pattern for a monochlorinated compound (M and M+2 peaks in an approximate 3:1 ratio) should be observed. |
| Infrared (IR) | Broad O-H stretching band (carboxylic acid and phenol, ~3300-2500 cm⁻¹), C=O stretching (carboxylic acid, ~1700 cm⁻¹), C=C stretching (aromatic, ~1600-1450 cm⁻¹), and C-O stretching (~1250 cm⁻¹). |
Potential Biological Activities and Applications
The primary and established value of this compound lies in its function as a synthetic building block. Its three functional groups—carboxylic acid, phenol, and methoxy ether—along with the chlorinated aromatic ring, provide multiple reaction handles for constructing complex molecular architectures.
Role as a Pharmaceutical Intermediate
Substituted benzoic acids are foundational in the synthesis of numerous pharmaceuticals. For example, 3-methoxy-4-hydroxybenzoic acid is a starting material for the protein kinase inhibitor Bosutinib[4]. Similarly, halogenated aromatic acids are key intermediates for antibacterial agents and other drugs[11][12]. This compound is an ideal scaffold for generating libraries of compounds for drug discovery programs.
Caption: Application as a scaffold for generating diverse chemical libraries.
Inferred Biological Activity
Given the lack of direct biological studies, we can infer potential activities based on related structures:
-
Antioxidant Activity: The phenolic hydroxyl group is a key feature for radical scavenging, a well-documented property of its parent, vanillic acid[2]. This activity is likely retained in the chlorinated derivative.
-
Antimicrobial Activity: Phenolic acids and their halogenated derivatives are known to possess antibacterial and antifungal properties[13][14]. The increased lipophilicity from the chlorine atom may enhance its ability to disrupt microbial cell membranes.
-
Enzyme Inhibition: The substituted benzoyl moiety is a common feature in many enzyme inhibitors. This compound could serve as a fragment for screening against various targets, such as kinases, proteases, or metabolic enzymes.
Conclusion and Future Outlook
This compound stands as a synthetically accessible and highly versatile chemical entity. While it is derived from the scaffold of a natural product, its primary identity is that of a synthetic intermediate poised for application in drug discovery and materials science. Its true potential will be unlocked through systematic exploration of its own biological properties and its incorporation into novel, complex molecules.
Future research should focus on two key areas:
-
Biological Screening: A thorough evaluation of its antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties is warranted to determine if it possesses standalone therapeutic value.
-
Synthetic Elaboration: Its use as a scaffold to synthesize targeted libraries for high-throughput screening against contemporary drug targets (e.g., oncology, infectious diseases) represents a promising avenue for the development of next-generation therapeutics.
By leveraging the unique combination of a natural product core with strategic synthetic modification, researchers can continue to mine the rich chemical space offered by compounds like this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. srinichem.com [srinichem.com]
- 6. 3-Chloro-4-hydroxy-5-methoxy benzoic acid - [sigmaaldrich.com]
- 7. Benzoic acid, 3-chloro-4-hydroxy-5-methoxy-,(CAS# 62936-23-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. This compound Price at Chemsrc [chemsrc.com]
- 9. 3-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 19860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-4-hydroxy-5-methoxybenzoic Acid
Foreword: Navigating the Physicochemical Landscape of a Novel Benzoic Acid Derivative
In the realm of pharmaceutical and chemical research, a thorough understanding of a compound's physicochemical properties is the bedrock upon which successful development is built. This guide is dedicated to elucidating the solubility and stability profiles of 3-Chloro-4-hydroxy-5-methoxybenzoic acid, a substituted benzoic acid with potential applications in drug discovery and materials science. While specific experimental data for this particular molecule is not extensively available in public literature, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to meticulously determine these critical parameters. By leveraging established principles of physical chemistry and state-of-the-art analytical techniques, we will explore the methodologies required to characterize this compound, ensuring a foundation of robust and reliable data for any future application.
Introduction to this compound: Structure and Potential
This compound (MW: 202.59 g/mol ) is an aromatic carboxylic acid featuring a chlorinated, hydroxylated, and methoxylated benzene ring.[1][2] The interplay of these functional groups—the electron-withdrawing chlorine atom, the hydrogen-bonding capable hydroxyl and carboxylic acid groups, and the electron-donating methoxy group—dictates its chemical reactivity, potential biological activity, and, crucially, its solubility and stability. Such substituted benzoic acids are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] A comprehensive understanding of its behavior in various solvent systems and under different environmental stressors is therefore a non-negotiable prerequisite for its advancement in any research and development pipeline.
The Solubility Profile: A Key Determinant of Bioavailability and Formulation
The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its dissolution rate, bioavailability, and the feasibility of various dosage form formulations. The structural features of this compound suggest a nuanced solubility profile. The presence of the carboxylic acid and hydroxyl groups provides sites for hydrogen bonding with protic solvents, while the aromatic ring and chlorine atom contribute to its lipophilicity.
Factors Influencing Solubility
The dissolution of a solute in a solvent is a complex process governed by several factors including molecular geometry, intermolecular forces, and solvation.[4] For this compound, the following are key considerations:
-
Solvent Polarity: A general principle is that "like dissolves like." Therefore, polar solvents are expected to be more effective at solvating this molecule due to potential hydrogen bonding with the hydroxyl and carboxylic acid moieties.
-
pH: The carboxylic acid group (a weak acid) and the phenolic hydroxyl group mean that the ionization state of the molecule is pH-dependent. In basic solutions, the deprotonation of the carboxylic acid and hydroxyl groups will form the corresponding carboxylate and phenoxide ions, which are significantly more soluble in aqueous media. Conversely, in acidic solutions, the molecule will be in its neutral, less soluble form.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.
Predicted Solubility Trends
Based on the structure, we can predict the following general solubility trends:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Water, Methanol, Ethanol) | Moderate to High | Capable of hydrogen bonding with the hydroxyl and carboxylic acid groups. Solubility in water will be highly pH-dependent. |
| Polar Aprotic (e.g., DMSO, DMF, Acetone) | High | Can act as hydrogen bond acceptors and have high dielectric constants, facilitating the dissolution of polar molecules. |
| Non-Polar (e.g., Hexane, Toluene) | Low | The polar functional groups will have unfavorable interactions with non-polar solvents. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The gold-standard method for determining equilibrium solubility is the shake-flask method. This protocol is designed to be a self-validating system by ensuring equilibrium is reached and by employing a robust analytical quantification method.
Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.
Materials:
-
This compound (purity ≥ 98%)
-
Selected solvents (HPLC grade)
-
Calibrated temperature-controlled shaker bath
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
Analytical balance
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring a solid phase remains at equilibrium.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Place the vials in a temperature-controlled shaker bath and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study should be performed to determine the time to reach equilibrium.
-
Phase Separation: Allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.[5][6]
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Workflow for Solubility Determination:
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile: Ensuring Chemical Integrity
The stability of a compound is paramount for its storage, formulation, and in vivo efficacy. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts. For this compound, potential degradation pathways could involve decarboxylation, oxidation of the phenol, or cleavage of the methoxy group, particularly under stress conditions.[7][8]
Factors Influencing Stability
-
Temperature: Elevated temperatures can accelerate degradation reactions. The stability of benzoic acid derivatives has been shown to decrease with increasing temperature.[7][8]
-
pH: The pH of the medium can influence the rate of hydrolysis and other degradation reactions.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Oxidizing Agents: The phenolic hydroxyl group may be susceptible to oxidation.
Potential Degradation Pathways
Based on the degradation of similar benzoic acid derivatives, potential degradation pathways for this compound include:
-
Decarboxylation: Loss of the carboxylic acid group as carbon dioxide, especially at high temperatures, to form 2-chloro-6-methoxyphenol.[7][8]
-
Ortho- and Meta-cleavage: Microbial degradation often proceeds via ring cleavage pathways.[9][10]
-
Oxidative Degradation: The electron-rich aromatic ring, activated by the hydroxyl and methoxy groups, could be susceptible to oxidative degradation.
Logical Relationship of Stability Stressors:
Caption: Factors influencing the stability of the compound.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (for acidic conditions)
-
Sodium hydroxide (for basic conditions)
-
Hydrogen peroxide (for oxidative conditions)
-
Temperature-controlled ovens
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent.
-
Acidic Hydrolysis: Add hydrochloric acid to the sample solution and heat.
-
Basic Hydrolysis: Add sodium hydroxide to the sample solution and heat.
-
Oxidative Degradation: Add hydrogen peroxide to the sample solution.
-
Thermal Degradation: Expose solid and solution samples to elevated temperatures.
-
Photolytic Degradation: Expose solid and solution samples to light in a photostability chamber.
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and to obtain UV spectra of the degradation products.
Analytical Methodologies for Quantification
A robust and validated analytical method is the cornerstone of accurate solubility and stability testing. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique for the quantification of benzoic acid derivatives.[5][6][11]
Recommended HPLC Method Parameters
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: UV detection at a wavelength of maximum absorbance, which should be determined experimentally (a starting point could be around 270 nm, common for phenolic compounds).[5]
-
Injection Volume: 10-20 µL.[5]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
Workflow for HPLC Method Development:
Caption: HPLC Method Development and Validation Workflow.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific data for this compound is not yet widely published, the principles and protocols outlined herein offer a clear path for researchers to generate the high-quality data necessary for informed decision-making in drug development and other scientific endeavors. The experimental determination of these properties will not only facilitate the formulation and handling of this compound but also contribute valuable knowledge to the broader understanding of substituted benzoic acids. Future work should focus on the execution of these studies and the full characterization of any identified degradation products.
References
- 1. capotchem.com [capotchem.com]
- 2. 3-Chloro-4-hydroxy-5-methoxy benzoic acid - [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Complete Genome Sequence and Biodegradation Characteristics of Benzoic Acid-Degrading Bacterium Pseudomonas sp. SCB32 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Acidity and pKa of 3-Chloro-4-hydroxy-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive analysis of the acidity of 3-Chloro-4-hydroxy-5-methoxybenzoic acid, a polysubstituted aromatic acid. We will dissect the electronic effects of the chloro, hydroxyl, and methoxy substituents on the ionizable protons of the carboxylic acid and phenolic groups. This theoretical framework is complemented by a detailed exploration of robust experimental and computational methodologies for accurate pKa determination. This document is intended to serve as a technical resource for researchers, offering both foundational principles and practical guidance.
Introduction: The Molecular Architecture and Its Ionizable Centers
This compound presents two primary ionizable protons: one on the carboxylic acid group and another on the phenolic hydroxyl group. The relative acidity of these protons is dictated by the electronic interplay of the substituents on the benzene ring. Understanding these substituent effects is paramount for predicting the molecule's behavior in various pH environments, a cornerstone of pre-formulation and drug delivery studies.
The dissociation equilibria for this compound can be visualized as a two-step process. The first dissociation (pKa1) will correspond to the more acidic proton, followed by the second dissociation (pKa2) of the less acidic proton.
Caption: Dissociation equilibria of this compound.
Theoretical Assessment of Acidity: A Tale of Two Protons
The acidity of a functional group is intrinsically linked to the stability of its conjugate base. For this compound, we must consider the dissociation of both the carboxylic acid and the phenolic hydroxyl group.
The Carboxylic Acid Proton (pKa1)
The carboxylic acid moiety is inherently more acidic than the phenolic hydroxyl group. The negative charge on the resulting carboxylate anion is delocalized over two electronegative oxygen atoms. The substituents on the aromatic ring further modulate this acidity.
-
-Cl (Chloro) Group: The chloro group is an electron-withdrawing group due to its inductive effect (-I), which stabilizes the carboxylate anion and increases the acidity of the carboxylic acid.[1][2]
-
-OH (Hydroxy) Group: The hydroxyl group exhibits a dual electronic nature. It is inductively electron-withdrawing (-I) but has a strong electron-donating resonance effect (+M). In the para position to the carboxylic acid, the +M effect can destabilize the carboxylate anion, thereby decreasing acidity.
-
-OCH3 (Methoxy) Group: Similar to the hydroxyl group, the methoxy group is also an electron-donating group via resonance (+M) and weakly electron-withdrawing via induction (-I).[3][4]
Given the positions of the substituents, the chloro group at the meta position to the carboxyl group will exert a significant acid-strengthening inductive effect. The para-hydroxyl and meta-methoxy groups will have competing inductive and resonance effects. Typically, for benzoic acids, electron-withdrawing groups increase acidity.[1][5]
The Phenolic Proton (pKa2)
The acidity of the phenolic proton is primarily governed by the stability of the resulting phenoxide anion.
-
-COOH (Carboxylic Acid) Group: The carboxylic acid group is a strong electron-withdrawing group, which will significantly stabilize the phenoxide anion and increase the acidity of the phenol.
-
-Cl (Chloro) Group: The electron-withdrawing inductive effect of the chloro group will further stabilize the phenoxide anion.
-
-OCH3 (Methoxy) Group: The electron-donating resonance effect of the methoxy group will destabilize the phenoxide anion, decreasing the acidity of the phenol.
Estimated pKa Values
| Functional Group | Parent pKa | Expected Effect of Substituents | Estimated pKa Range |
| Carboxylic Acid | Benzoic Acid (~4.2) | -Cl (meta): Acidifying-OH (para): Acid-weakening-OCH3 (meta): Acidifying (inductive) | 3.5 - 4.5 |
| Phenolic Hydroxyl | Phenol (~10.0) | -COOH (para): Strongly Acidifying-Cl (ortho): Acidifying-OCH3 (para): Acid-weakening | 7.0 - 8.5 |
Experimental Determination of pKa
Accurate pKa determination requires rigorous experimental methods. The choice of method often depends on the compound's properties, such as solubility and chromophoric characteristics.
Potentiometric Titration
This is a classic and widely used method for pKa determination. It involves the titration of a solution of the analyte with a standardized acid or base, monitoring the pH change with a potentiometer.
Protocol:
-
Preparation of Analyte Solution: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., water, or a water-methanol co-solvent system for poorly soluble compounds).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), while continuously monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a diprotic acid, two inflection points will be observed, corresponding to the two pKa values.
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is applicable if the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorption spectra.
Protocol:
-
Spectral Analysis: Record the UV-Vis spectra of the analyte in highly acidic (e.g., pH 1) and highly basic (e.g., pH 13) solutions to determine the wavelengths of maximum absorbance for the fully protonated and deprotonated species.
-
pH-Dependent Spectra: Prepare a series of buffer solutions with known pH values spanning the expected pKa range. Add a constant concentration of the analyte to each buffer and record the absorbance at the predetermined wavelengths.
-
Data Analysis: Plot the absorbance versus pH. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa, which is the pH at the inflection point of the curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical shifts of nuclei near an ionizable center can be pH-dependent. Monitoring these shifts can provide an accurate measure of pKa.[6][7]
Protocol:
-
Sample Preparation: Prepare a series of solutions of the analyte in buffers of varying, precisely known pH values.
-
NMR Data Acquisition: Acquire ¹H NMR spectra for each sample.
-
Data Analysis: Identify a proton whose chemical shift is sensitive to the ionization state of the carboxylic acid or phenolic hydroxyl group. Plot the chemical shift of this proton against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[7]
Computational pKa Prediction
In silico methods are increasingly used for pKa prediction, especially in the early stages of drug discovery. These methods can provide valuable estimates before a compound is synthesized.
Density Functional Theory (DFT) Based Methods
DFT calculations can be used to determine the Gibbs free energy change of the deprotonation reaction in solution, from which the pKa can be calculated.[8][9] These methods often involve thermodynamic cycles and require a high level of computational expertise.[10][11][12]
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models use statistical methods to correlate the pKa of a set of known compounds with their molecular descriptors. These models can then be used to predict the pKa of new compounds.
Conclusion
The acidity and pKa of this compound are governed by the complex interplay of its functional groups and their positions on the aromatic ring. A thorough understanding of these principles, combined with robust experimental and computational techniques, is essential for its application in pharmaceutical sciences. This guide provides a foundational framework for researchers to approach the characterization of this and other similarly complex molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. "Absolute pKa Determinations for Substituted Phenols" by George C. Shields, Matthew D. Liptak et al. [digitalcommons.bucknell.edu]
A Technical Guide to Understanding Electron-Donating and Withdrawing Effects on Benzoic Acid Acidity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acidity of benzoic acid and its derivatives is a fundamental parameter in medicinal chemistry and drug development, profoundly influencing properties such as solubility, membrane permeability, and receptor binding. This guide provides an in-depth exploration of how electron-donating and electron-withdrawing substituents modulate the acidity of the benzoic acid scaffold. We will delve into the underlying principles of inductive and resonance effects, their interplay in determining the stability of the benzoate conjugate base, and the quantitative assessment of these effects using the Hammett equation. Furthermore, this guide presents a detailed experimental protocol for the potentiometric determination of pKa values, a critical skill for the precise characterization of novel chemical entities.
The Fundamental Principle: Stability of the Conjugate Base
The acidity of a carboxylic acid is determined by the equilibrium of its dissociation in a protic solvent, typically water:
The strength of the acid is quantified by its acid dissociation constant (Ka), or more conveniently, its pKa value (-logKa). A lower pKa signifies a stronger acid. The equilibrium position is dictated by the relative stability of the undissociated acid and its conjugate base, the carboxylate anion.[1][2] Any factor that stabilizes the negatively charged carboxylate anion will shift the equilibrium to the right, resulting in a stronger acid.[3] Conversely, factors that destabilize the anion will decrease acidity.[4][5]
Substituents on the aromatic ring of benzoic acid exert profound electronic effects that alter the electron density of the carboxylate group, thereby influencing its stability.[6] These effects can be broadly categorized into two types: inductive effects and resonance effects.[1]
Electronic Effects of Substituents
Inductive Effects: Through-Sigma Bond Polarization
The inductive effect (I) is the transmission of charge through sigma (σ) bonds, resulting from differences in electronegativity between atoms.[4][7]
-
Electron-Withdrawing Inductive Effect (-I): Electronegative substituents, such as halogens (-Cl, -F), nitro groups (-NO₂), and cyano groups (-CN), pull electron density away from the aromatic ring and, consequently, from the carboxylate group.[1][8] This dispersal of the negative charge over a larger area stabilizes the benzoate anion, leading to an increase in acidity (lower pKa) compared to unsubstituted benzoic acid.[1][9][10] The strength of the -I effect generally increases with the electronegativity of the substituent and decreases with distance from the carboxyl group.[3][8]
-
Electron-Donating Inductive Effect (+I): Alkyl groups (-CH₃, -C₂H₅) are less electronegative than the sp²-hybridized carbons of the benzene ring and therefore donate electron density through sigma bonds.[4][7] This intensifies the negative charge on the carboxylate anion, destabilizing it and making the corresponding benzoic acid less acidic (higher pKa).[1][4][5]
Resonance Effects: Through-Pi System Delocalization
The resonance effect (R or M) involves the delocalization of π electrons through the conjugated system of the aromatic ring. This effect is position-dependent, primarily influencing the ortho and para positions relative to the substituent.[1]
-
Electron-Withdrawing Resonance Effect (-R): Substituents with a π bond to an electronegative atom, such as nitro (-NO₂) and carbonyl (-CHO, -COR) groups, can withdraw electron density from the aromatic ring via resonance. When positioned at the para or ortho position, these groups can delocalize the negative charge of the carboxylate anion, leading to significant stabilization and a marked increase in acidity.[1][11] This effect is inoperative from the meta position.[1]
-
Electron-Donating Resonance Effect (+R): Substituents with lone pairs of electrons, such as hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂) groups, can donate electron density to the aromatic ring through resonance.[1] This increases the electron density on the carboxylate anion, destabilizing it and decreasing the acidity of the benzoic acid.[1] This effect is most pronounced when the substituent is at the para position.
It is crucial to recognize that many substituents exhibit both inductive and resonance effects, and the net influence on acidity depends on the balance between these two opposing or reinforcing forces.[1][12] For instance, a hydroxyl group is electron-withdrawing by induction (-I) but electron-donating by resonance (+R).[1] At the para position, the +R effect typically outweighs the -I effect, making p-hydroxybenzoic acid less acidic than benzoic acid.[1]
Visualizing Electronic Effects
The interplay of inductive and resonance effects can be visualized to better understand their impact on the stability of the benzoate anion.
References
- 1. sarthaks.com [sarthaks.com]
- 2. Acidity of Carboxylic Acids, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 3. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 4. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. proprep.com [proprep.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Substituent Effects on Acidity of Carboxylic Acids [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Chloro-4-hydroxy-5-methoxybenzoic Acid: An Application Note
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 3-Chloro-4-hydroxy-5-methoxybenzoic acid, also known as 5-chlorovanillic acid. This compound is a valuable building block in the development of novel pharmaceuticals and other fine chemicals. The described method utilizes the electrophilic aromatic substitution of the readily available starting material, vanillic acid, with N-chlorosuccinimide (NCS) as the chlorinating agent. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices and a focus on safety and reproducibility.
Introduction
This compound is a substituted benzoic acid derivative with significant potential in medicinal chemistry and materials science. Its structural features, including the carboxylic acid, hydroxyl, methoxy, and chloro groups, make it a versatile intermediate for the synthesis of more complex molecules. For instance, halogenated vanilloid compounds are explored for their biological activities.[1] The synthesis of this compound is achieved through a regioselective chlorination of vanillic acid. The electron-donating hydroxyl and methoxy groups on the aromatic ring activate it towards electrophilic substitution, primarily at the position ortho to the hydroxyl group and para to the methoxy group, which is the C5 position.
Reaction Scheme
Mechanism of Reaction
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The N-chlorosuccinimide (NCS) acts as the source of the electrophile, a chloronium ion (Cl+), or a polarized chlorine atom. The electron-rich aromatic ring of vanillic acid attacks the electrophilic chlorine. The hydroxyl and methoxy groups direct the substitution to the 5-position due to their ortho, para-directing nature and the steric hindrance at other positions. A subsequent deprotonation of the intermediate carbocation restores the aromaticity of the ring, yielding the final product.
Materials and Equipment
Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Vanillic Acid | C₈H₈O₄ | 168.15 | ≥98% | Sigma-Aldrich |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | ≥98% | Sigma-Aldrich |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 99.8% | Fisher Scientific |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M aq. solution | VWR |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS grade | VWR |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | ACS grade | VWR |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper
Experimental Protocol
Step 1: Reaction Setup and Chlorination
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add vanillic acid (5.0 g, 29.7 mmol).
-
Add anhydrous acetonitrile (50 mL) to the flask and stir the mixture until the vanillic acid is completely dissolved.
-
In a separate container, dissolve N-chlorosuccinimide (4.37 g, 32.7 mmol, 1.1 equivalents) in anhydrous acetonitrile (20 mL).
-
Slowly add the NCS solution to the vanillic acid solution at room temperature over a period of 15-20 minutes. The addition is done dropwise to control any potential exotherm.
-
After the addition is complete, stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2][3]
Causality behind experimental choices:
-
Acetonitrile as solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves both the starting material and the reagent, providing a homogeneous reaction medium. Its relatively low boiling point facilitates its removal during the work-up.
-
Stoichiometry of NCS: A slight excess of NCS (1.1 equivalents) is used to ensure the complete consumption of the starting material.
-
Room temperature reaction: The activated nature of the vanillic acid ring allows for the chlorination to proceed efficiently at room temperature, minimizing the formation of by-products that could occur at higher temperatures.[2][3]
Step 2: Work-up and Isolation
-
After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is redissolved in ethyl acetate (100 mL).
-
The organic solution is transferred to a separatory funnel and washed with 1 M hydrochloric acid (2 x 50 mL) to remove any unreacted NCS and succinimide by-product.
-
The organic layer is then washed with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Causality behind experimental choices:
-
Acid wash: The acidic wash protonates the succinimide, making it more soluble in the aqueous phase and facilitating its removal from the organic layer.
-
Brine wash: The brine wash removes any remaining water from the organic phase before the drying step.
Step 3: Purification
-
The crude product is purified by recrystallization from a mixture of ethanol and water.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold water, and dry under vacuum.
Causality behind experimental choices:
-
Recrystallization: This is an effective method for purifying solid organic compounds. The choice of ethanol/water as the solvent system is based on the differential solubility of the product and impurities at different temperatures.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The identity and purity of the final product can be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons, the methoxy group, the hydroxyl group, and the carboxylic acid proton. The aromatic region should simplify compared to the starting material due to the substitution.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the product (C₈H₇ClO₄, M.W. 202.59 g/mol ), with the characteristic isotopic pattern for a chlorine-containing compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-Cl stretching vibrations.
Safety Precautions
-
N-Chlorosuccinimide is an irritant and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Acetonitrile is flammable and toxic. Handle in a fume hood and away from ignition sources.
-
Hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Always perform reactions in a well-ventilated area.
References
Application Notes and Protocols for the Laboratory Preparation of 5-Chlorovanillic Acid
Introduction: The Significance of 5-Chlorovanillic Acid in Modern Research
5-Chlorovanillic acid, a halogenated derivative of vanillic acid, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structural motifs, including a carboxylic acid, a phenol, a methoxy group, and a chloro substituent on an aromatic ring, make it a versatile building block for the synthesis of more complex molecules. The presence of the chlorine atom can modulate the electronic and lipophilic properties of the parent molecule, potentially enhancing biological activity or influencing polymer characteristics. These attributes have led to its investigation in the development of novel pharmaceuticals and functional materials. This document provides a comprehensive guide to the laboratory-scale synthesis of 5-chlorovanillic acid, detailing a two-step process starting from the readily available precursor, vanillin. The protocols provided herein are designed to be robust and reproducible, with a focus on the underlying chemical principles and practical considerations for purification and characterization.
Physicochemical Properties of 5-Chlorovanillic Acid
A thorough understanding of the physical and chemical properties of 5-chlorovanillic acid is essential for its synthesis, purification, and application. The table below summarizes key properties of the target compound.
| Property | Value | Source |
| Chemical Formula | C₈H₇ClO₄ | --INVALID-LINK-- |
| Molecular Weight | 202.59 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline solid | --INVALID-LINK-- |
| Melting Point | 240-242 °C | --INVALID-LINK-- |
| Solubility | Sparingly soluble in water; soluble in ethanol and ether. | --INVALID-LINK-- |
| CAS Number | 62936-23-6 | --INVALID-LINK-- |
Synthetic Strategy: A Two-Step Approach
The preparation of 5-chlorovanillic acid is most effectively achieved through a two-step synthetic sequence starting from vanillin. This strategy involves:
-
Electrophilic Aromatic Chlorination: The selective chlorination of vanillin at the 5-position to yield 5-chlorovanillin.
-
Oxidation: The subsequent oxidation of the aldehyde functional group of 5-chlorovanillin to a carboxylic acid, affording the desired 5-chlorovanillic acid.
This approach is advantageous as it utilizes readily available and cost-effective starting materials and employs well-established chemical transformations.
Caption: Synthetic workflow for 5-chlorovanillic acid.
Experimental Protocols
Part 1: Synthesis of 5-Chlorovanillin
This protocol is adapted from a known procedure for the chlorination of vanillin using N-chlorosuccinimide (NCS) as the chlorinating agent.[1]
Materials:
-
Vanillin
-
N-Chlorosuccinimide (NCS)
-
Dimethyl sulfoxide (DMSO)
-
Chloroform (CHCl₃)
-
Deionized water
-
Sodium thiosulfate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve vanillin (10.0 g, 65.7 mmol) in 100 mL of chloroform.
-
To this solution, add N-chlorosuccinimide (9.2 g, 68.9 mmol, 1.05 equivalents) and dimethyl sulfoxide (0.5 mL).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate (2 x 50 mL) to quench any unreacted NCS.
-
Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude 5-chlorovanillin can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a crystalline solid.
Part 2: Oxidation of 5-Chlorovanillin to 5-Chlorovanillic Acid
This protocol is based on the general methodology for the oxidation of aromatic aldehydes to carboxylic acids using potassium permanganate.
Materials:
-
5-Chlorovanillin
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 500 mL Erlenmeyer flask, prepare a solution of sodium hydroxide (4.0 g, 100 mmol) in 200 mL of deionized water.
-
Add 5-chlorovanillin (5.0 g, 26.8 mmol) to the alkaline solution and stir until it dissolves.
-
In a separate beaker, prepare a solution of potassium permanganate (6.4 g, 40.5 mmol, 1.5 equivalents) in 150 mL of warm deionized water.
-
Slowly add the potassium permanganate solution to the stirring 5-chlorovanillin solution over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be maintained below 50 °C, using an ice bath if necessary. A brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 2-3 hours, or until the purple color of the permanganate has disappeared.
-
Destroy the excess potassium permanganate and the manganese dioxide precipitate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the solution becomes colorless or pale yellow.
-
Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 by the slow and careful addition of concentrated hydrochloric acid. A white precipitate of 5-chlorovanillic acid will form.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
Purification and Characterization
Purification by Recrystallization
The crude 5-chlorovanillic acid can be purified by recrystallization to obtain a product of high purity.
Procedure:
-
Transfer the crude 5-chlorovanillic acid to a beaker.
-
Add a minimal amount of a suitable hot solvent or solvent mixture to dissolve the solid completely. Based on the polarity of the molecule, a mixture of ethanol and water or acetic acid and water is likely to be effective.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
Characterization
The structure and purity of the synthesized 5-chlorovanillic acid should be confirmed by standard analytical techniques.
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (240-242 °C).[2]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include a broad O-H stretch for the carboxylic acid and phenolic hydroxyl groups (around 3500-2500 cm⁻¹), a C=O stretch for the carboxylic acid (around 1700 cm⁻¹), C-O stretching for the methoxy group and phenol, and aromatic C-H and C=C stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acidic protons of the carboxylic acid and phenol. The aromatic region should display two singlets or two doublets with a small coupling constant, consistent with a 1,2,4,5-tetrasubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum should show eight distinct signals corresponding to the eight unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (typically in the range of 165-185 ppm).
-
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Chloroform is a suspected carcinogen and should be handled with extreme care.
-
Potassium permanganate is a strong oxidizing agent and should not be mixed with combustible materials.
-
Concentrated acids and bases are corrosive and should be handled with caution.
References
Application Notes: 3-Chloro-4-hydroxy-5-methoxybenzoic Acid in Modern Organic Synthesis
Introduction: A Versatile Trifunctional Building Block
3-Chloro-4-hydroxy-5-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid that has emerged as a valuable and versatile building block in organic synthesis. Its utility is anchored in the distinct reactivity of its three key functional groups: a carboxylic acid, a phenolic hydroxyl group, and an electron-deficient aromatic ring substituted with chloro and methoxy groups. This unique arrangement allows for sequential and regioselective modifications, making it an ideal starting material for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The substituents provide a delicate electronic balance; the electron-withdrawing chloro and carboxyl groups increase the acidity of the phenolic proton, while the electron-donating methoxy and hydroxyl groups influence the aromatic ring's reactivity towards electrophilic substitution.[1][2] This guide provides an in-depth exploration of its reactivity and offers detailed, field-proven protocols for its application in key synthetic transformations.
Physicochemical & Safety Data
Proper handling and understanding of a reagent's physical properties are paramount for successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₄ | PubChem |
| Molecular Weight | 202.59 g/mol | PubChem |
| Appearance | Off-white to light beige crystalline powder | --- |
| Melting Point | 210-214 °C | --- |
| CAS Number | 5653-46-3 | --- |
Safety & Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. It is classified as a skin, eye, and respiratory irritant.[3][4] All waste should be disposed of according to institutional and local regulations.[5][6][7][8][9]
Core Reactivity & Strategic Considerations
The synthetic potential of this compound stems from the differential reactivity of its functional groups. A strategic approach to synthesis often involves protecting one group while reacting another, allowing for precise molecular construction.
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// Functional Groups & Reactions COOH [label="Carboxylic Acid (-COOH)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,2!"]; OH [label="Phenolic Hydroxyl (-OH)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,2!"]; Aryl [label="Aromatic Ring", fillcolor="#FBBC05", fontcolor="#202124", pos="0,-3!"];
// COOH Reactions Ester [label="Esterification", fillcolor="#FFFFFF", fontcolor="#4285F4"]; Amide [label="Amidation", fillcolor="#FFFFFF", fontcolor="#4285F4"];
// OH Reactions Ether [label="O-Alkylation (Etherification)", fillcolor="#FFFFFF", fontcolor="#EA4335"]; Acyl [label="O-Acylation", fillcolor="#FFFFFF", fontcolor="#EA4335"];
// Ring Reactions EAS [label="Electrophilic Aromatic\nSubstitution (e.g., Nitration)", fillcolor="#FFFFFF", fontcolor="#FBBC05"];
// Edges mol -> COOH [color="#4285F4", label=" Site of\n Acyl Chemistry "]; mol -> OH [color="#EA4335", label=" Site of\n Nucleophilic Attack "]; mol -> Aryl [color="#FBBC05", label=" Site of Ring\n Chemistry "];
COOH -> Ester [color="#4285F4"]; COOH -> Amide [color="#4285F4"];
OH -> Ether [color="#EA4335"]; OH -> Acyl [color="#EA4335"];
Aryl -> EAS [color="#FBBC05"]; } endom Caption: Reactivity map of this compound.
-
Carboxylic Acid: The most acidic proton is on the carboxyl group, making it the primary site for reactions with bases. It readily undergoes esterification and amidation, which are foundational reactions in drug development for creating prodrugs or building complex molecular scaffolds.[10]
-
Phenolic Hydroxyl: The hydroxyl group is a potent nucleophile, especially upon deprotonation. It is the key site for O-alkylation (Williamson ether synthesis) and O-acylation reactions. Its acidity is enhanced by the electron-withdrawing chloro and carboxyl groups on the ring.[1]
-
Aromatic Ring: The ring is moderately deactivated towards electrophilic aromatic substitution due to the electron-withdrawing carboxyl and chloro groups.[11] However, the strong activating effects of the hydroxyl and methoxy groups direct incoming electrophiles primarily to the position ortho to the hydroxyl group.
Detailed Application Protocols
The following protocols are designed to be self-validating, with clear steps and scientist-authored insights for troubleshooting and optimization.
Protocol 1: Fischer Esterification to Methyl 3-Chloro-4-hydroxy-5-methoxybenzoate
Application: This reaction protects the carboxylic acid, increases lipophilicity, and provides a handle for further modifications. Ester derivatives are common in medicinal chemistry to improve cell permeability.[12]
Scientist's Insight: The use of a large excess of alcohol (methanol) drives the equilibrium towards the product, as per Le Châtelier's principle. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
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// Nodes start [label="1. Dissolve Acid\nin Anhydrous Methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="2. Add Catalytic\nH₂SO₄ (conc.)", fillcolor="#FBBC05", fontcolor="#202124"]; reflux [label="3. Reflux\n(4-6 hours)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="4. Monitor by TLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="5. Aqueous Work-up\n(Cool, Quench, Extract)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="6. Purify\n(Recrystallization)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Pure Methyl Ester", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> catalyst; catalyst -> reflux; reflux -> monitor; monitor -> workup; workup -> purify; purify -> end; } endom Caption: Workflow for Fischer Esterification.
Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (10.0 g, 49.4 mmol, 1.0 eq) in anhydrous methanol (150 mL).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1.35 mL, 24.7 mmol, 0.5 eq) dropwise. The mixture may warm slightly.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~65 °C) using a heating mantle. Maintain reflux for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The product ester will have a higher Rf value than the starting carboxylic acid.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol to ~30 mL under reduced pressure. Slowly pour the concentrated mixture into ice-cold water (200 mL). A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (3 x 50 mL).
-
Purification: Dry the crude product in a vacuum oven. For higher purity, recrystallize from an ethanol/water mixture to afford methyl 3-chloro-4-hydroxy-5-methoxybenzoate as a white crystalline solid.
Protocol 2: O-Alkylation of the Phenolic Hydroxyl
Application: This protocol is critical for synthesizing derivatives used in drug discovery, such as the kinase inhibitor Gefitinib, where specific ether linkages are required for biological activity.[13] This reaction modulates the electronic properties and steric bulk around the phenolic position.
Scientist's Insight: A strong base like potassium carbonate is used to deprotonate the phenolic hydroxyl, forming a more nucleophilic phenoxide ion. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, as it solvates the potassium cation without hydrogen bonding to the nucleophile, thus enhancing its reactivity. The choice of alkylating agent (e.g., 1-bromo-3-chloropropane) allows for the introduction of a versatile three-carbon chain with a terminal chloride that can be used for subsequent reactions.[13]
Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask, add methyl 3-chloro-4-hydroxy-5-methoxybenzoate (from Protocol 1) (5.0 g, 23.1 mmol, 1.0 eq), anhydrous potassium carbonate (6.38 g, 46.2 mmol, 2.0 eq), and anhydrous N,N-Dimethylformamide (DMF, 50 mL).
-
Reagent Addition: Add the desired alkylating agent, for example, 1-bromo-3-chloropropane (2.72 mL, 27.7 mmol, 1.2 eq), to the stirring suspension.
-
Heating: Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into 250 mL of cold water. A precipitate or oil will form. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure O-alkylated product.
Protocol 3: Amide Bond Formation via In-Situ Acyl Chloride
Application: Amide bond formation is arguably the most frequent reaction in medicinal chemistry.[14] This protocol provides a direct route to amide derivatives, which are key structural motifs in countless pharmaceuticals, by converting the carboxylic acid into a more reactive species.
Scientist's Insight: Thionyl chloride (SOCl₂) converts the carboxylic acid into a highly reactive acyl chloride intermediate. A base, such as triethylamine (TEA) or pyridine, is used to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. The reaction is typically run at low temperatures to control the reactivity of the acyl chloride and minimize side reactions. A similar protocol using PCl3 has been used in the synthesis of the anthelmintic drug Rafoxanide.[15]
dot graph "Amide_Formation_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes start [label="1. Suspend Acid in\nDCM with cat. DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; acyl_cl [label="2. Add SOCl₂ (dropwise)\nat 0°C → Reflux 1h", fillcolor="#FBBC05", fontcolor="#202124"]; concentrate [label="3. Remove Excess SOCl₂\n(in vacuo)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_amine [label="4. Dissolve in DCM, cool to 0°C.\nAdd Amine & TEA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="5. Stir at RT\n(2-4 hours)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Pure Amide Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> acyl_cl; acyl_cl -> concentrate; concentrate -> add_amine; add_amine -> react; react -> end [label="Work-up &\nPurification"]; } endom Caption: Workflow for Amide Synthesis via Acyl Chloride.
Methodology:
-
Acyl Chloride Formation: In a flame-dried flask under an argon atmosphere, suspend this compound (2.0 g, 9.87 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 40 mL). Add a catalytic amount of DMF (1-2 drops). Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (1.44 mL, 19.7 mmol, 2.0 eq) dropwise. After the addition, remove the ice bath and gently reflux the mixture for 1 hour.
-
Solvent Removal: Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
Amide Coupling: Re-dissolve the crude acyl chloride in anhydrous DCM (30 mL) and cool to 0 °C. In a separate flask, dissolve the desired amine (e.g., benzylamine, 1.19 mL, 10.9 mmol, 1.1 eq) and triethylamine (2.06 mL, 14.8 mmol, 1.5 eq) in anhydrous DCM (10 mL). Add the amine solution dropwise to the stirring acyl chloride solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding 1M HCl (20 mL). Separate the layers and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Applications in Drug Discovery
This building block is a key intermediate in the synthesis of various pharmaceuticals. For instance, derivatives of 4-amino-5-chloro-2-methoxybenzoic acid, which can be synthesized from this starting material, are crucial intermediates for several prokinetic agents like Cisapride.[16] Furthermore, the core structure is present in compounds investigated for anti-inflammatory and analgesic properties.[10][17] A notable example is its use in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in cancer therapy. The synthesis involves sequential nitration, reduction, cyclization, and amination reactions starting from a related 3-methoxy-4-hydroxybenzoic acid structure, highlighting the synthetic strategies applicable to this class of molecules.[18]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 19860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | C8H7ClO3 | CID 29622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. srinichem.com [srinichem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 17. chemimpex.com [chemimpex.com]
- 18. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid | MDPI [mdpi.com]
Applikations- und Protokoll-Handbuch: Derivatisierung von 3-Chlor-4-hydroxy-5-methoxybenzoesäure für die GC-MS-Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von 3-Chlor-4-hydroxy-5-methoxybenzoesäure für die quantitative und qualitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Aufgrund ihrer polaren funktionellen Gruppen – einer Carbonsäure und einer phenolischen Hydroxylgruppe – weist diese Verbindung eine geringe Flüchtigkeit und eine hohe Polarität auf, was eine direkte GC-MS-Analyse erschwert.[1][2][3] Die Derivatisierung ist daher ein entscheidender Schritt, um die Flüchtigkeit zu erhöhen, die thermische Stabilität zu verbessern und die chromatographische Auflösung zu optimieren.[1][3][4] In diesem Handbuch werden die zugrundeliegenden chemischen Prinzipien erläutert, verschiedene Derivatisierungsstrategien verglichen und detaillierte, validierte Protokolle für die Laborpraxis bereitgestellt.
Einleitung: Die Notwendigkeit der Derivatisierung
Die Gaschromatographie ist eine leistungsstarke Technik zur Trennung von Analyten in komplexen Gemischen, die sich durch hohe Auflösung und scharfe Peaks auszeichnet.[1][5] Eine grundlegende Voraussetzung für die GC-Analyse ist jedoch, dass die Analyten flüchtig sind und ohne Zersetzung verdampft werden können.[1] 3-Chlor-4-hydroxy-5-methoxybenzoesäure besitzt mit der Carboxyl- (-COOH) und der Hydroxylgruppe (-OH) zwei polare, aktive Wasserstoffatome.[1][4] Diese funktionellen Gruppen führen zu starken intermolekularen Wasserstoffbrückenbindungen, was den Siedepunkt erhöht und die Flüchtigkeit verringert.[2] Zudem können diese polaren Gruppen unerwünschte Wechselwirkungen mit der GC-Säule eingehen, was zu Peak-Tailing und einer verminderten Empfindlichkeit führt.
Die Derivatisierung überwindet diese Einschränkungen, indem die aktiven Wasserstoffatome durch unpolare Gruppen ersetzt werden.[1] Dieser Prozess:
-
Erhöht die Flüchtigkeit: Durch die Reduzierung der Polarität und die Eliminierung von Wasserstoffbrückenbindungen sinkt der Siedepunkt des Analyten.[1]
-
Verbessert die thermische Stabilität: Die Derivate sind oft thermisch stabiler als die ursprüngliche Verbindung.[4]
-
Optimiert die chromatographische Leistung: Die unpolareren Derivate zeigen eine bessere Peakform und eine höhere Auflösung.[4]
-
Erhöht die Nachweisempfindlichkeit: Spezifische Derivatisierungsreagenzien können Gruppen einführen, die eine empfindlichere Detektion im Massenspektrometer ermöglichen.[3]
Für 3-Chlor-4-hydroxy-5-methoxybenzoesäure sind Silylierungsreaktionen die am weitesten verbreitete und effektivste Derivatisierungsmethode.
Strategien zur Derivatisierung: Ein vergleichender Überblick
Die Auswahl des richtigen Derivatisierungsreagenzes ist entscheidend für den Erfolg der Analyse. Für Verbindungen mit Hydroxyl- und Carboxylgruppen sind Silylierungsreagenzien die Methode der Wahl.[1][2] Hierbei wird der aktive Wasserstoff durch eine Trimethylsilyl- (TMS) oder eine tert-Butyldimethylsilyl- (TBDMS) Gruppe ersetzt.
| Reagenz | Abk. | Zielgruppen | Vorteile | Nachteile |
| N,O-Bis(trimethylsilyl)trifluoracetamid | BSTFA | -OH, -COOH, Amine, Thiole[4] | Sehr starkes Silylierungsmittel, flüchtige Nebenprodukte[4] | TMS-Derivate sind feuchtigkeitsempfindlich |
| N-Methyl-N-(trimethylsilyl)trifluoracetamid | MSTFA | -OH, -COOH, Amine, Thiole[4][6] | Stärkstes Silylierungsmittel, sehr flüchtige Nebenprodukte[4][6] | TMS-Derivate sind feuchtigkeitsempfindlich |
| N-Methyl-N-(tert-butyldimethylsilyl)trifluoracetamid | MTBSTFA | -OH, -COOH, Amine, Thiole[7] | Bildet sehr stabile TBDMS-Derivate, weniger feuchtigkeitsempfindlich[7][8] | Langsamere Reaktion, sterische Hinderung kann die Reaktion beeinträchtigen[9][10] |
Kausale Begründung der Auswahl:
-
BSTFA und MSTFA sind die am häufigsten verwendeten Reagenzien für die Analyse von Phenolsäuren.[4] Sie reagieren schnell und effizient mit beiden funktionellen Gruppen (phenolisches -OH und Carboxyl- -COOH).[4] MSTFA gilt als das stärkste der gängigen Silylierungsmittel und seine Nebenprodukte sind besonders flüchtig, was die Chromatographie nicht stört.[4][6]
-
MTBSTFA bietet den Vorteil, dass die resultierenden TBDMS-Derivate deutlich stabiler gegenüber Hydrolyse sind.[7][8] Dies ist besonders vorteilhaft bei komplexen Probenmatrizes oder wenn eine längere Lagerung der derivatisierten Proben erforderlich ist. Die TBDMS-Derivate erzeugen zudem charakteristische Massenspektren mit einem dominanten [M-57]+-Fragment (Verlust einer tert-Butylgruppe), was die Identifizierung erleichtert.[9][10]
-
Katalysatoren: Die Zugabe eines Katalysators wie Trimethylchlorsilan (TMCS) oder Pyridin kann die Reaktionsgeschwindigkeit, insbesondere bei sterisch gehinderten Gruppen, erhöhen.[1]
Für die Routineanalyse von 3-Chlor-4-hydroxy-5-methoxybenzoesäure wird aufgrund der hohen Reaktivität und der flüchtigen Nebenprodukte die Derivatisierung mit MSTFA empfohlen.
Detaillierte experimentelle Protokolle
Sicherheitshinweis: Derivatisierungsreagenzien sind gesundheitsschädlich und feuchtigkeitsempfindlich. Alle Arbeiten müssen unter einem Abzug und unter Verwendung geeigneter persönlicher Schutzausrüstung (Schutzbrille, Handschuhe) durchgeführt werden. Alle verwendeten Glasgeräte und Lösungsmittel müssen absolut trocken sein.
Protokoll 1: Silylierung mit MSTFA
Dieses Protokoll beschreibt die Derivatisierung von 3-Chlor-4-hydroxy-5-methoxybenzoesäure zu ihrem Di-TMS-Derivat.
Materialien und Reagenzien:
-
3-Chlor-4-hydroxy-5-methoxybenzoesäure (Analysenstandard)
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoracetamid), idealerweise mit 1% TMCS (Trimethylchlorsilan)
-
Wasserfreies Pyridin oder Acetonitril (GC-Qualität)
-
Reaktionsgefäße (z.B. 1,5 mL GC-Vials mit Schraubverschluss und Septum)
-
Mikroliterspritzen
-
Heizblock oder Ofen
-
Vortexmischer
Schritt-für-Schritt-Anleitung:
-
Probenvorbereitung: Eine genau abgewogene Menge des trockenen Analyten oder ein Aliquot einer Stammlösung in einem geeigneten aprotischen Lösungsmittel (z.B. Acetonitril) in ein Reaktionsgefäß geben. Das Lösungsmittel unter einem sanften Stickstoffstrom vollständig abdampfen. Es ist entscheidend, dass die Probe vor der Zugabe des Reagenzes vollständig trocken ist.[6]
-
Reagenzzugabe: 50 µL wasserfreies Pyridin (oder Acetonitril) und 50 µL MSTFA (mit 1% TMCS) zur trockenen Probe geben.
-
Reaktion: Das Gefäß fest verschließen und kurz vortexen. Anschließend für 30 Minuten bei 60 °C in einem Heizblock oder Ofen inkubieren.[11]
-
Abkühlen: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.
-
Analyse: Die Probe ist nun bereit für die Injektion in das GC-MS-System. Gegebenenfalls kann die Probe mit einem aprotischen Lösungsmittel (z.B. Hexan) verdünnt werden.
Diagramm des Arbeitsablaufs:
References
- 1. GC Technischer Tipp [discover.phenomenex.com]
- 2. uni-regensburg.de [uni-regensburg.de]
- 3. Derivatisierungsmittel, Testmischungen | CS-Chromatographie [cs-chromatographie.de]
- 4. benchchem.com [benchchem.com]
- 5. Gaschromatographie [chemie.de]
- 6. m.youtube.com [m.youtube.com]
- 7. Comprehensive chemical derivatization for gas chromatography-mass spectrometry-based multi-targeted profiling of the major phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchportal.lih.lu [researchportal.lih.lu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Selective Esterification of 3-Chloro-4-hydroxy-5-methoxybenzoic Acid
Abstract
These application notes provide a comprehensive guide for the selective esterification of the carboxylic acid moiety of 3-chloro-4-hydroxy-5-methoxybenzoic acid, a key intermediate in pharmaceutical and materials science. Due to the presence of a potentially reactive phenolic hydroxyl group, achieving high chemoselectivity is paramount. This document details two robust protocols—the classic Fischer-Speier esterification and the milder Steglich esterification—offering researchers flexibility based on substrate sensitivity and available equipment. Causality behind procedural steps, reaction monitoring, purification, and characterization are discussed in detail to ensure reliable and reproducible outcomes.
Introduction and Scientific Context
This compound, a halogenated derivative of vanillic acid, serves as a valuable building block in organic synthesis.[1] Its structural motifs are found in a variety of biologically active molecules. The ester derivatives of this acid are of particular interest as they can modulate critical physicochemical properties such as lipophilicity, metabolic stability, and cell membrane permeability, which are crucial in drug design and development.
The primary challenge in the esterification of this substrate is the presence of two nucleophilic sites: the carboxylic acid and the phenolic hydroxyl group. Uncontrolled reactions can lead to a mixture of products, including the desired ester, the ether-ester, and unreacted starting material, complicating purification and reducing yields. Therefore, the choice of esterification method must be carefully considered to favor the selective acylation of the carboxylic acid. Phenolic acids have been successfully esterified with high chemoselectivity using methods like the Fischer esterification under strong acid conditions or milder, coupling agent-mediated reactions.[2] This guide provides validated protocols for two such reliable methods.
Reaction Mechanisms and Strategic Considerations
Fischer-Speier Esterification
This classic method involves reacting the carboxylic acid with a large excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3] The reaction is an equilibrium process, and to drive it towards the ester product, water must be removed, or a large excess of the alcohol reactant is used.[4][5]
The mechanism proceeds via protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[6] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the final ester. The phenolic hydroxyl group is significantly less nucleophilic than the aliphatic alcohol and generally does not react under these conditions, ensuring high chemoselectivity.[7]
Steglich Esterification
For substrates that may be sensitive to the harsh conditions of Fischer esterification, the Steglich method offers a mild and effective alternative.[8] This reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9] The reaction is generally performed at room temperature in an aprotic solvent.[10]
The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[9] DMAP then acts as an acyl transfer agent, forming a reactive acyl-pyridinium species that is readily attacked by the alcohol. This pathway effectively avoids the formation of a stable N-acylurea byproduct that can sometimes lower yields.[8] The thermodynamic driving force is the formation of the highly stable dicyclohexylurea (DCU) byproduct, which is sparingly soluble in most organic solvents and can often be removed by filtration.[9]
Experimental Protocols and Workflows
General Laboratory Workflow
The successful synthesis and purification of the target esters rely on a systematic workflow. Careful execution of each step, from reaction setup to final characterization, is essential for achieving high purity and yield.
Caption: General experimental workflow for ester synthesis.
Protocol A: Fischer-Speier Esterification (Methyl Ester Synthesis)
This protocol is optimized for the synthesis of methyl 3-chloro-4-hydroxy-5-methoxybenzoate.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol (MeOH, ~20-40 eq, serves as reagent and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq) and a magnetic stir bar.
-
Add anhydrous methanol (20-40 eq). Stir the suspension until the acid is partially dissolved.
-
Catalyst Addition: Place the flask in an ice bath. While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~65°C). Maintain reflux for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[11]
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Remove the bulk of the methanol under reduced pressure. Partition the remaining residue between ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.[11]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol/water) or by silica gel column chromatography.
Protocol B: Steglich Esterification (Ethyl Ester Synthesis)
This protocol describes the synthesis of ethyl 3-chloro-4-hydroxy-5-methoxybenzoate using milder conditions.[10]
Materials:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (EtOH, 1.5-2.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
0.5 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq), ethanol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise over 10-15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure ethyl ester.
Data Summary and Characterization
The following table presents typical results for the esterification of this compound with various primary and secondary alcohols. Yields are representative and may vary based on reaction scale and purification efficiency.
| Ester Product | Alcohol Used | Method | Catalyst/Reagent | Typical Yield (%) |
| Methyl Ester | Methanol | Fischer | H₂SO₄ | 85 - 95% |
| Ethyl Ester | Ethanol | Fischer | H₂SO₄ | 82 - 92% |
| Ethyl Ester | Ethanol | Steglich | DCC/DMAP | 75 - 88% |
| Isopropyl Ester | Isopropanol | Steglich | DCC/DMAP | 65 - 80% |
Product Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the ester. Key signals to observe include the appearance of peaks corresponding to the alkyl group of the alcohol (e.g., a quartet and triplet for an ethyl ester) and a shift in the chemical environment of the aromatic protons.
-
Infrared (IR) Spectroscopy: Successful esterification is indicated by the appearance of a strong C=O stretching band for the ester at approximately 1710-1730 cm⁻¹, and the disappearance of the broad O-H stretch from the carboxylic acid.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the corresponding alkyl group.
Troubleshooting and Expert Insights
| Issue | Possible Cause | Recommended Solution |
| Low Yield (Fischer) | Incomplete reaction; equilibrium not driven to products. | Increase the amount of alcohol, extend the reflux time, or use a Dean-Stark apparatus to remove water azeotropically. |
| Low Yield (Steglich) | Deactivation of DCC by moisture; steric hindrance from alcohol. | Ensure all reagents and solvents are anhydrous. For sterically hindered alcohols, increase reaction time or temperature slightly (e.g., to 40°C). |
| Side Product Formation | Reaction with the phenolic -OH group. | This is unlikely under the specified conditions. If observed, the Mitsunobu reaction offers an alternative with excellent chemoselectivity for esterifying the carboxylic acid in the presence of a phenol.[2][12][13] |
| Purification Difficulty | Co-elution of product and starting material (TLC). | Adjust the polarity of the chromatography eluent. A small amount of acetic acid in the mobile phase can sometimes improve separation. |
| DCU in Final Product | Incomplete removal of dicyclohexylurea after Steglich reaction. | Re-dissolve the crude product in a minimal amount of DCM and cool to 0°C to precipitate more DCU, then re-filter. Alternatively, precipitation from a DCM/hexane mixture can be effective. |
Conclusion
The selective esterification of this compound can be achieved in high yields using either the robust Fischer-Speier method for simple, unhindered alcohols or the mild Steglich protocol for more sensitive or complex substrates. The choice of method should be guided by the specific alcohol being used and the overall acid-sensitivity of the molecule. Proper execution of the protocols detailed herein, coupled with diligent reaction monitoring and purification, will provide reliable access to these valuable ester intermediates for further research and development.
References
- 1. Reactions of vanillin and its derived compounds; some esters of vanillic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. JPS6094941A - Esterification of phenol group-containing carboxylic acid - Google Patents [patents.google.com]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Chemoselective esterification of phenolic acids and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 3-Chloro-4-hydroxy-5-methoxybenzoic Acid
Abstract
This technical guide provides detailed application notes and validated protocols for the synthesis of versatile pharmaceutical intermediates starting from 3-Chloro-4-hydroxy-5-methoxybenzoic acid (also known as 5-chlorovanillic acid). This chloro-substituted vanillic acid derivative serves as a valuable building block in medicinal chemistry due to its trifunctional nature, offering sites for esterification, amidation, and etherification. The protocols herein are designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the chemical rationale behind them. We detail methods for the preparation of key methyl ester and amide intermediates, which are precursors for a wide range of biologically active molecules. All procedures are supported by authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of 5-Chlorovanillic Acid
This compound is an aromatic compound of significant interest in pharmaceutical synthesis. Its structure is analogous to vanillic acid, a natural product, but with the addition of a chlorine atom on the aromatic ring. This halogen substitution can profoundly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule by altering its lipophilicity, metabolic stability, and binding interactions with biological targets.
The three key functional groups—a carboxylic acid, a phenolic hydroxyl, and a methoxy group—provide a versatile platform for chemical modification:
-
The carboxylic acid is readily converted into esters or amides, allowing for the introduction of diverse molecular fragments. Amide bonds, in particular, are a cornerstone of many pharmaceutical structures, providing metabolic stability and specific hydrogen bonding capabilities.
-
The phenolic hydroxyl group can be alkylated to form ethers, a common strategy for linking the core scaffold to other functional moieties, as seen in the synthesis of kinase inhibitors like Bosutinib and Gefitinib from similar precursors[1][2].
-
The electron-rich aromatic ring itself can be a site for further electrophilic substitution, although this is less common once the primary functional groups are utilized.
This guide will focus on the two most fundamental and strategic transformations: esterification of the carboxylic acid and its subsequent conversion to amides.
Core Synthetic Pathways & Workflow
The primary transformations of this compound into key pharmaceutical intermediates typically follow a logical sequence. The carboxylic acid is often protected as a methyl ester first. This initial step enhances solubility in organic solvents and prevents the acidic proton from interfering with subsequent reactions, such as the alkylation of the phenolic hydroxyl. Once the hydroxyl group is modified as desired, the ester can be hydrolyzed back to a carboxylic acid or directly used in other transformations. Alternatively, the carboxylic acid can be directly coupled with amines to form amides.
Caption: Synthetic workflow from this compound.
Application Protocol 1: Esterification to Methyl 3-chloro-4-hydroxy-5-methoxybenzoate
Principle: The conversion of a carboxylic acid to its methyl ester is a fundamental protection and activation step. Fischer esterification, using an excess of alcohol under acidic catalysis, is a classic method. However, for higher yields and milder conditions, using thionyl chloride (SOCl₂) in methanol is highly effective. Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ. The HCl protonates the carboxylic acid's carbonyl group, making it more electrophilic for attack by methanol. This method is particularly advantageous as the byproducts (SO₂ and HCl) are gaseous and easily removed. A nearly identical procedure is used for the esterification of the parent compound, 3-methoxy-4-hydroxybenzoic acid, in the synthesis of a Bosutinib precursor, demonstrating its industrial relevance[1].
Materials:
-
This compound
-
Methanol (Anhydrous)
-
Thionyl Chloride (SOCl₂)
-
Ice-water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Reflux condenser (or drying tube)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of acid).
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add thionyl chloride (1.5-2.0 eq) dropwise via a dropping funnel over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting oily residue in ethyl acetate.
-
Carefully pour the organic solution into a separatory funnel containing cold saturated NaHCO₃ solution to neutralize the excess acid. Add the bicarbonate solution portion-wise until effervescence ceases.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Methyl 3-chloro-4-hydroxy-5-methoxybenzoate as a solid product[3].
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Methanol | Solvent | Reagent & Solvent |
| Thionyl Chloride | 1.5 - 2.0 | Esterification Reagent |
| Saturated NaHCO₃ | Excess | Neutralization |
Application Protocol 2: O-Alkylation of the Phenolic Hydroxyl Group
Principle: The phenolic hydroxyl group can be alkylated via a Williamson ether synthesis. This reaction involves deprotonating the weakly acidic phenol with a moderate base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This potent nucleophile then displaces a halide from an alkyl halide in an Sₙ2 reaction. Dimethylformamide (DMF) is an excellent solvent for this reaction as it is polar aprotic, effectively solvating the potassium cation while leaving the phenoxide nucleophile highly reactive. This exact methodology is employed in the synthesis of precursors for both Gefitinib and Bosutinib, highlighting its robustness[1][2].
Materials:
-
Methyl 3-chloro-4-hydroxy-5-methoxybenzoate
-
Alkyl Halide (e.g., 1-bromo-3-chloropropane, 1.2 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, 1.5 eq)
-
Dimethylformamide (DMF, anhydrous)
-
Ice-water
-
Ethyl Acetate
Procedure:
-
To a stirred solution of Methyl 3-chloro-4-hydroxy-5-methoxybenzoate (1.0 eq) in anhydrous DMF (10 mL per gram), add anhydrous potassium carbonate (1.5 eq).
-
Add the desired alkyl halide (1.2 eq) to the mixture.
-
Heat the reaction mixture to 70-80 °C and stir for 1-4 hours. Monitor the reaction's completion by TLC.
-
After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice-water while stirring constantly.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure O-alkylated product.
Caption: Mechanism of Williamson ether synthesis for O-alkylation.
Application Protocol 3: Direct Amidation using EDC/HOBt Coupling
Principle: The direct formation of an amide bond from a carboxylic acid and an amine requires a coupling agent to activate the carboxyl group. The 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) system is a widely used, reliable method[4]. EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can rearrange into a stable N-acylurea byproduct. HOBt acts as an additive that rapidly intercepts the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable to racemization and reacts cleanly with the amine to form the desired amide, regenerating HOBt in the process[5][6]. A non-nucleophilic base like diisopropylethylamine (DIPEA) is added to neutralize the hydrochloride salt of EDC and the protonated amine.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA, 2.5 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1N HCl solution
-
Saturated NaHCO₃ solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) to the mixture in one portion.
-
Add DIPEA (2.5 eq) dropwise to the stirring solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic phase sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexanes gradient) to afford the pure N-substituted amide intermediate[7].
| Reagent | Molar Eq. | Purpose |
| Carboxylic Acid | 1.0 | Starting Material |
| Amine | 1.1 | Nucleophile |
| EDC·HCl | 1.2 | Coupling Agent |
| HOBt | 1.2 | Racemization Suppressant |
| DIPEA | 2.5 | Non-nucleophilic Base |
Safety and Handling
-
This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Must be handled in a fume hood with extreme care.
-
EDC·HCl: Can cause skin and eye irritation. Avoid inhalation of dust.
-
DMF and DCM: Organic solvents. Handle in a well-ventilated area or fume hood. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. methyl 3-chloro-4-hydroxy-5-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents [pubmed.ncbi.nlm.nih.gov]
- 7. Amide Synthesis [fishersci.co.uk]
Application Notes & Protocols: Leveraging 5-Chlorovanillic Acid in Modern Medicinal Chemistry
Abstract
5-Chlorovanillic acid, a halogenated derivative of the naturally occurring phenolic compound vanillic acid, represents a versatile and strategic scaffold for medicinal chemistry and drug discovery. Its unique combination of functional groups—a carboxylic acid, a hydroxyl group, a methoxy moiety, and a strategically placed chlorine atom—provides multiple handles for synthetic modification and opportunities for potent, specific molecular interactions. The presence of chlorine, a halogen frequently found in FDA-approved drugs, can significantly enhance pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides an in-depth exploration of the applications of 5-chlorovanillic acid, focusing on its utility as a precursor for novel antimicrobial agents. We present detailed protocols for the synthesis of derivatives and their subsequent biological evaluation, offering researchers a robust framework for innovation.
Introduction: The Strategic Advantage of 5-Chlorovanillic Acid
5-Chlorovanillic acid (3-chloro-4-hydroxy-5-methoxybenzoic acid) is a white crystalline solid that serves as a valuable building block in organic synthesis.[3] While its parent compound, vanillic acid, is known for a range of biological activities including antimicrobial, antioxidant, and anti-inflammatory effects, the addition of a chlorine atom at the 5-position of the aromatic ring introduces critical modifications to its physicochemical profile.[4][5]
Key Structural Features and Their Implications:
-
Carboxylic Acid Moiety: Provides a primary site for modification, such as the formation of amides, esters, and other bioisosteric replacements to modulate activity, solubility, and cell permeability.[6][7] The acidity of this group is crucial for interactions with many biological targets.
-
Phenolic Hydroxyl Group: Can act as a hydrogen bond donor and acceptor, critical for receptor binding. It also serves as a synthetic handle for etherification to create diverse analogues.
-
Methoxy Group: Influences the electronic properties and conformation of the molecule, potentially enhancing binding affinity.
-
Chloro Group: As an electron-withdrawing group, it can increase the acidity of the phenolic hydroxyl, alter the molecule's lipophilicity, and provide a site for metabolic stability or specific halogen bonding interactions with target proteins. The inclusion of chlorine is a well-established strategy in drug design to improve potency and pharmacokinetic profiles.[1][8]
Physicochemical Properties of 5-Chlorovanillic Acid
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClO₄ | [3] |
| Molar Mass | 202.59 g/mol | [3] |
| Melting Point | 240-242°C | [3] |
| Appearance | White crystalline solid | [3] |
| Solubility | Sparingly soluble in water; soluble in ethanol and ether | [3] |
Core Application: A Scaffold for Novel Antimicrobial Agents
The rise of antimicrobial resistance necessitates the development of new chemical entities that can overcome existing resistance mechanisms. Vanillic acid and its derivatives have demonstrated promising antimicrobial properties.[4][8][9] 5-Chlorovanillic acid serves as an excellent starting point for generating libraries of compounds with enhanced potency, particularly against bacterial pathogens.
Rationale for Antimicrobial Drug Design
The core principle behind using 5-chlorovanillic acid is Structure-Activity Relationship (SAR) optimization. Studies on related phenolic acids and their derivatives have shown that:
-
Halogenation: The presence of electron-withdrawing groups, such as a chloro group on the aromatic ring, can significantly improve antibacterial activity.[8]
-
Amide & Schiff Base Derivatives: Converting the carboxylic acid to amides or creating Schiff bases from related aldehydes are common strategies to produce potent antimicrobial agents.[8][10][11] These modifications can enhance cell wall penetration and interaction with intracellular targets.
-
Mechanism of Action: Vanillic acid has been shown to exert its antibacterial effect by disrupting the integrity of the cell membrane, leading to a decrease in intracellular ATP concentration and membrane potential.[4] It is hypothesized that derivatives of 5-chlorovanillic acid may share or enhance this mechanism.
Workflow for Antimicrobial Drug Discovery
The process of developing a novel antimicrobial agent from 5-chlorovanillic acid follows a logical and iterative pathway, from initial synthesis to biological validation.
Caption: A typical workflow for antimicrobial drug discovery using 5-chlorovanillic acid.
Experimental Protocols
The following protocols provide detailed, validated methodologies for the synthesis and evaluation of 5-chlorovanillic acid derivatives. These protocols are designed to be self-validating by including necessary controls and characterization steps.
Protocol 1: Synthesis of a 5-Chlorovanillic Acid Amide Derivative
This protocol details the coupling of 5-chlorovanillic acid with a primary amine (e.g., benzylamine) using carbodiimide chemistry, a cornerstone reaction in medicinal chemistry for its reliability and mild conditions.
Objective: To synthesize N-benzyl-3-chloro-4-hydroxy-5-methoxybenzamide.
Materials:
-
5-Chlorovanillic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and hotplate
-
Round-bottom flasks and standard glassware
-
Silica gel for column chromatography
Procedure:
-
Reactant Setup: In a clean, dry 250 mL round-bottom flask, dissolve 5-chlorovanillic acid (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration). Add HOBt (1.2 eq) to the solution. Stir at room temperature until all solids have dissolved.
-
Rationale: HOBt is added to suppress side reactions (like N-acylurea formation) and minimize racemization if chiral amines are used, leading to a cleaner reaction and higher yield.
-
-
Carboxylic Acid Activation: Cool the flask to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution. Continue stirring at 0°C for 30 minutes.
-
Rationale: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. Performing this step at 0°C controls the reaction rate and improves the stability of the active intermediate.
-
-
Amine Coupling: Add the primary amine (benzylamine, 1.1 eq) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).
-
Reaction Quench and Extraction: Pour the reaction mixture into a separatory funnel containing DCM and an equal volume of water. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Rationale: The acid wash removes any unreacted amine and residual EDC. The bicarbonate wash removes unreacted 5-chlorovanillic acid and HOBt. The brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification and Characterization: Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). Combine the pure fractions and concentrate to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the antimicrobial efficacy of synthesized compounds against a target bacterium (e.g., Staphylococcus aureus).
Objective: To quantify the lowest concentration of a synthesized 5-chlorovanillic acid derivative that inhibits visible bacterial growth.
Materials:
-
Synthesized test compound
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer and incubator
Procedure:
-
Preparation of Test Compound: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Subsequent dilutions will be made from this stock.
-
Preparation of Bacterial Inoculum: Culture S. aureus in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution in Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound (prepared at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Controls: Well 11 will be the growth control (no compound). Well 12 will be the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The result can be confirmed by measuring the optical density at 600 nm.
Anticipated Results and Structure-Activity Insights
Derivatives of 5-chlorovanillic acid are expected to show significant antimicrobial activity. The chloro-substituent is anticipated to enhance potency compared to non-halogenated vanillic acid analogues.
Hypothesized Antibacterial Mechanism
Based on evidence from related phenolic compounds, the primary mechanism of action is likely the disruption of bacterial cell membrane integrity.[4]
Caption: A conceptual model for the antibacterial mechanism of 5-chlorovanillic acid derivatives.
Representative Antimicrobial Activity
While specific MIC values for novel 5-chlorovanillic acid derivatives must be determined experimentally, data from structurally related compounds underscore the potential of this scaffold.
| Compound Class | Organism | MIC Range (µg/mL) | Reference |
| Vanillic Acid | Enterobacter cloacae (Carbapenem-Resistant) | 600 | [4] |
| Vanillic Acid Schiff Base (p-chloro substituted) | Gram-positive/negative bacteria | Potent Activity | [8] |
| 5-Chloro-2-hydroxybenzamide Sulfonamides | Staphylococcus aureus (MRSA) | 15.62-31.25 (µmol/L) | [10][11] |
This table illustrates that modifications of the vanillic acid core, particularly with chloro- and amide/sulfonamide functionalities, can lead to potent antimicrobial activity.
Conclusion and Future Directions
5-Chlorovanillic acid is a high-potential starting material for medicinal chemists engaged in drug discovery. Its pre-installed chloro-substituent provides an electronic and steric advantage that can be exploited to develop potent therapeutic agents, especially in the antimicrobial field. The protocols provided herein offer a clear and robust pathway for synthesizing and evaluating novel derivatives. Future work should focus on creating diverse libraries of amides, esters, and heterocyclic derivatives to fully explore the structure-activity landscape and identify lead compounds with superior potency and drug-like properties.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. In Vitro Antibacterial Activity and Mechanism of Vanillic Acid against Carbapenem-Resistant Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. public.pensoft.net [public.pensoft.net]
- 9. Synthesis and antibacterial activity of vanillic acid derivatives containing indole structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Synthesis of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde: A Detailed Protocol for Drug Development Professionals
Abstract
This application note provides a comprehensive and technically detailed protocol for the synthesis of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde from its corresponding carboxylic acid, 3-chloro-4-hydroxy-5-methoxybenzoic acid. This conversion is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocol herein emphasizes a robust and scalable method involving the selective reduction of the carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, safety precautions, and analytical characterization of the final product.
Introduction
3-Chloro-4-hydroxy-5-methoxybenzaldehyde, also known as 5-chlorovanillin, is a key aromatic aldehyde intermediate in organic synthesis.[1] Its substituted benzaldehyde structure makes it a valuable building block for the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical industry. The selective conversion of the less reactive carboxylic acid group to an aldehyde, without affecting other functional groups on the aromatic ring, presents a common challenge in organic synthesis.[2] Traditional methods often involve multi-step processes, such as reduction to an alcohol followed by oxidation, which can be inefficient and generate significant waste.[3]
This protocol details a more direct approach for the selective reduction of this compound. The choice of reducing agent and reaction conditions are critical to prevent over-reduction to the corresponding alcohol and to ensure high yield and purity of the desired aldehyde.[4]
Reaction Scheme and Mechanism
The overall transformation involves the selective reduction of a carboxylic acid to an aldehyde.
Reaction:
This compound → 3-Chloro-4-hydroxy-5-methoxybenzaldehyde
Several modern synthetic methods allow for the direct reduction of carboxylic acids to aldehydes, often employing specialized reagents to avoid the formation of the primary alcohol.[2][5] One effective strategy involves the in-situ formation of a more reactive intermediate, such as a silyl ester, which can then be selectively reduced.[6] Another approach utilizes catalytic hydrosilylation.[7] For this protocol, we will focus on a method that offers good chemoselectivity and is amenable to scale-up.
The mechanism generally proceeds through the activation of the carboxylic acid, followed by a controlled hydride transfer. This activation can be achieved through various means, including the use of activating agents that form a reactive ester or mixed anhydride in situ. The subsequent reduction is then performed with a sterically hindered hydride source to prevent over-reduction.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| This compound | ≥98% | Sigma-Aldrich | 5653-46-3 | Starting material |
| Oxalyl chloride | Reagent grade | Sigma-Aldrich | 79-37-8 | Activating agent |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 | Catalyst |
| Triethylsilane | ≥97% | Sigma-Aldrich | 617-86-7 | Reducing agent |
| Palladium on activated carbon (10% Pd) | Sigma-Aldrich | 7440-05-3 | Catalyst | |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 | Solvent |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 | Solvent for workup |
| Saturated aqueous sodium bicarbonate | For workup | |||
| Anhydrous magnesium sulfate | 7487-88-9 | Drying agent |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for filtration
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this procedure must be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Oxalyl chloride: Highly corrosive and toxic. Reacts violently with water to produce toxic gases. Handle with extreme care.
-
Triethylsilane: Flammable liquid and vapor. Handle away from ignition sources.
-
Dichloromethane: Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
-
Reaction Quenching: The reaction should be quenched carefully, especially when using reactive reagents like oxalyl chloride.
Step-by-Step Synthesis Procedure
Step 1: Formation of the Acid Chloride
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (10.0 g, 49.4 mmol).
-
Add anhydrous dichloromethane (100 mL) to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (5.2 mL, 60.0 mmol) dropwise to the stirred suspension over 15 minutes.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (2-3 drops).
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
Step 2: Rosenmund-Type Reduction
-
In a separate 500 mL round-bottom flask, prepare a suspension of 10% palladium on activated carbon (1.0 g) in anhydrous dichloromethane (50 mL).
-
Cool the acid chloride solution from Step 1 to 0 °C.
-
Carefully and slowly, add the acid chloride solution to the palladium catalyst suspension via cannula transfer.
-
To the resulting mixture, add triethylsilane (9.4 mL, 59.3 mmol) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 3: Workup and Purification
-
Upon completion of the reaction, filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with dichloromethane (3 x 20 mL).
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-Chloro-4-hydroxy-5-methoxybenzaldehyde.
Characterization
The identity and purity of the synthesized 3-Chloro-4-hydroxy-5-methoxybenzaldehyde should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence of the aldehyde proton and the aromatic protons with the expected chemical shifts and coupling constants.
-
¹³C NMR: To verify the number of distinct carbon atoms and the presence of the carbonyl carbon of the aldehyde.
-
FT-IR: To identify the characteristic stretching frequencies of the hydroxyl (-OH), aldehyde (C=O), and C-O-C functional groups.
-
Mass Spectrometry: To determine the molecular weight of the product and confirm its molecular formula (C₈H₇ClO₃).[8]
Experimental Workflow and Logic
The rationale behind the chosen synthetic strategy is to achieve a selective and high-yielding conversion under relatively mild conditions.
Caption: Workflow for the synthesis of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde.
Discussion and Troubleshooting
-
Moisture Sensitivity: The reaction is sensitive to moisture, particularly during the formation of the acid chloride. All glassware should be thoroughly dried, and anhydrous solvents should be used to prevent the hydrolysis of the acid chloride back to the carboxylic acid.
-
Catalyst Activity: The activity of the palladium catalyst is crucial for the reduction step. If the reaction is sluggish, using a fresh batch of catalyst is recommended.
-
Over-reduction: Over-reduction to the corresponding benzyl alcohol can occur if the reaction is left for too long or if a more powerful reducing agent is used. Careful monitoring of the reaction progress is essential.[4]
-
Purification: The polarity of the eluent for column chromatography may need to be optimized to achieve good separation of the product from any unreacted starting material or byproducts.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde from its carboxylic acid precursor. The described method is efficient and scalable, making it suitable for applications in drug discovery and development. By following the outlined procedures and safety precautions, researchers can confidently synthesize this important intermediate for their research needs.
References
- 1. 3-CHLORO-4-HYDROXY-5-METHOXYBENZALDEHYDE | CAS 19463-48-0 [matrix-fine-chemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ir.library.louisville.edu [ir.library.louisville.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Reducing Carboxylic Acids to Aldehydes - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | C8H7ClO3 | CID 29622 - PubChem [pubchem.ncbi.nlm.nih.gov]
Topic: High-Purity Isolation of Synthetic 3-Chloro-4-hydroxy-5-methoxybenzoic Acid: A Guide to Effective Purification Strategies
An Application Note for Researchers, Scientists, and Drug Development Professionals
This document moves beyond simple procedural lists to explain the underlying chemical principles governing each purification technique. We will delve into three primary methods: Acid-Base Extraction, Recrystallization, and Column Chromatography, providing detailed, field-tested protocols and the rationale behind critical experimental choices.
Purification via Acid-Base Extraction
Acid-base extraction is a powerful and scalable liquid-liquid extraction technique ideal for separating acidic organic compounds from neutral or basic impurities. The method leverages the acidic nature of the carboxylic acid functional group, which can be reversibly converted into its water-soluble salt form.
Core Principle
The carboxylic acid proton of 3-Chloro-4-hydroxy-5-methoxybenzoic acid is acidic enough to be deprotonated by a mild aqueous base, such as sodium bicarbonate (NaHCO₃). This reaction forms the corresponding sodium carboxylate salt, which is ionic and thus highly soluble in the aqueous phase.[1][2] Neutral organic impurities, lacking an acidic proton, remain in the organic solvent layer.[3] After separating the layers, the aqueous phase is re-acidified, which protonates the carboxylate salt, causing the purified, water-insoluble carboxylic acid to precipitate.[1][2]
Experimental Protocol
-
Dissolution: Dissolve the crude synthetic mixture in an appropriate organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel. A typical starting ratio is 1g of crude material to 20-30 mL of solvent.[4]
-
Initial Extraction: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and invert it, opening the stopcock to vent the pressure buildup from CO₂ gas evolution. Shake gently for 1-2 minutes, venting frequently.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer containing the sodium carboxylate salt into a clean Erlenmeyer flask.
-
Repeat Extraction: To ensure quantitative transfer, perform a second extraction on the remaining organic layer with a fresh portion of saturated aqueous sodium bicarbonate solution. Combine this aqueous extract with the first one.
-
Organic Layer Wash (Optional): The organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to isolate and analyze these components.[3]
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until gas evolution ceases and the solution becomes strongly acidic (test with pH paper). A white precipitate of the purified product will form.[1]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified this compound in a vacuum oven to a constant weight.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Data Summary: Acid-Base Extraction
| Parameter | Rationale & Considerations |
| Organic Solvent | Must be immiscible with water and effectively dissolve the crude product. Diethyl ether and ethyl acetate are common choices.[4] |
| Aqueous Base | Saturated NaHCO₃ is preferred over strong bases like NaOH to selectively deprotonate the carboxylic acid without reacting with the weakly acidic phenolic hydroxyl group. |
| Acidification Agent | Concentrated HCl is typically used to ensure complete protonation and precipitation of the product. |
| Advantages | Highly effective for removing neutral and basic impurities; scalable for large quantities; cost-effective. |
| Limitations | Ineffective for separating impurities with similar acidity (e.g., other acidic by-products). |
Purification via Recrystallization
Recrystallization is a classic and highly effective technique for purifying solid compounds, predicated on the principle of differential solubility.
Core Principle
The ideal recrystallization solvent will dissolve the crude compound sparingly at room temperature but extensively at its boiling point. Impurities, ideally, should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at room temperature (remaining in the cold mother liquor after crystallization). Upon slow cooling of the saturated hot solution, the solubility of the target compound decreases, forcing it to crystallize out in a pure form, excluding impurities from its crystal lattice.
Experimental Protocol
-
Solvent Selection: The choice of solvent is critical. For substituted benzoic acids, common solvents include water, ethanol, methanol, or aqueous mixtures of these alcohols.[5][6] Screen potential solvents by testing the solubility of a small amount of crude material in various solvents at room and elevated temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent and a boiling chip. Heat the mixture on a hot plate with stirring until the solid just dissolves completely.
-
Decolorization (If Necessary): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter paper with a small portion of ice-cold recrystallization solvent to rinse away any adhering mother liquor.
-
Drying: Dry the crystals thoroughly to remove all traces of solvent.
Workflow Diagram: Recrystallization
Caption: General workflow for the recrystallization process.
Data Summary: Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Characteristics & Suitability |
| Water | 100 | Good for highly polar compounds. May require a large volume.[5] |
| Ethanol | 78 | Excellent general-purpose solvent for moderately polar organic compounds. |
| Aqueous Ethanol | 78-100 | A mixture of ethanol and water allows for fine-tuning of solvent polarity to achieve ideal solubility characteristics. |
| Acetic Acid | 118 | Can be effective for acidic compounds but is harder to remove completely. |
Purification via Column Chromatography
For challenging separations where impurities have similar properties to the target compound, column chromatography provides superior resolving power.
Core Principle
This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) while being moved through the column by a liquid mobile phase (eluent).[7] For this compound, a polar molecule, normal-phase chromatography is suitable. Less polar compounds will travel through the column faster with the eluent, while more polar compounds (like our target) will adsorb more strongly to the polar silica gel and elute later. Adding a small amount of acid (e.g., acetic acid) to the eluent is crucial to keep the carboxylic acid protonated and prevent severe peak tailing.[7]
Experimental Protocol
-
TLC Analysis: First, determine an optimal eluent system using Thin-Layer Chromatography (TLC). Spot the crude mixture on a silica gel TLC plate and develop it in various solvent mixtures (e.g., Hexane:Ethyl Acetate, Dichloromethane:Methanol). The ideal system should provide a good separation of the target compound from impurities, with an Rf value for the target of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (if needed) to begin flowing the solvent through the column. Continuously add fresh eluent to the reservoir.
-
Fraction Collection: Collect the eluent in small, numbered fractions as it exits the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.
Workflow Diagram: Column Chromatography
Caption: Workflow for purification via column chromatography.
Final Purity Assessment
After purification, the identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
HPLC: High-Performance Liquid Chromatography can provide a quantitative measure of purity.[6][8]
-
TLC: A single spot on a TLC plate developed in multiple solvent systems is a good qualitative indicator of purity.[9][10]
-
Spectroscopy (¹H NMR, ¹³C NMR, IR): Confirms the chemical structure and the absence of impurity signals.
By selecting the appropriate method based on the nature and quantity of impurities, researchers can confidently obtain high-purity this compound suitable for the most demanding applications in drug discovery and materials science.
References
- 1. magritek.com [magritek.com]
- 2. vernier.com [vernier.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 5. studylib.net [studylib.net]
- 6. benchchem.com [benchchem.com]
- 7. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 3-Chloro-4-hydroxy-5-methoxybenzoic acid
Introduction: The Therapeutic Potential of Substituted Benzoic Acids
The global challenge of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Substituted benzoic acids represent a privileged scaffold in medicinal chemistry, with their derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The specific substitution pattern on the benzene ring plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these compounds. 3-Chloro-4-hydroxy-5-methoxybenzoic acid is a readily available starting material that presents a unique combination of electronic and steric features, making it an attractive candidate for the synthesis of new antimicrobial agents. While direct literature on the antimicrobial applications of derivatives from this specific benzoic acid is not abundant, the principles of medicinal chemistry and existing research on analogous compounds provide a strong foundation for exploring its potential.[2]
This guide provides a comprehensive overview of the potential synthetic routes, detailed experimental protocols, and methods for the antimicrobial evaluation of compounds derived from this compound. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.
Synthetic Strategies and Rationale
The functional groups of this compound—the carboxylic acid, hydroxyl, and methoxy groups, along with the chloro substituent—offer multiple avenues for chemical modification to generate a diverse library of potential antimicrobial compounds. Key synthetic strategies include the derivatization of the carboxylic acid moiety to form esters, amides, and hydrazones, as well as the formation of heterocyclic ring systems.
I. Synthesis of Ester and Amide Derivatives
The conversion of the carboxylic acid to esters and amides is a fundamental strategy in medicinal chemistry to enhance lipophilicity and, consequently, cell membrane permeability. This can lead to improved bioavailability and antimicrobial efficacy.
-
Esterification: The reaction of this compound with various alcohols in the presence of an acid catalyst (e.g., H₂SO₄) or a coupling agent (e.g., DCC/DMAP) can yield a series of ester derivatives.
-
Amidation: Coupling of the parent benzoic acid with a diverse range of amines, including aliphatic, aromatic, and heterocyclic amines, using standard peptide coupling reagents (e.g., HATU, HOBt) can produce a library of amide derivatives. The rationale is that the amide bond can mimic peptide linkages and interact with bacterial enzymes.
Experimental Protocol: General Procedure for the Synthesis of Amide Derivatives
Materials:
-
This compound
-
Appropriate amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.
-
Characterize the final product using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
II. Synthesis of Hydrazide and Hydrazone Derivatives
Hydrazide-hydrazones are a well-known class of compounds possessing a wide range of biological activities, including antimicrobial properties.[3] The synthesis involves a two-step process starting from the ester of this compound.
-
Hydrazide Formation: The corresponding methyl or ethyl ester is reacted with hydrazine hydrate to yield the 3-Chloro-4-hydroxy-5-methoxybenzoyl hydrazide.
-
Hydrazone Synthesis: The hydrazide is then condensed with a variety of aromatic or heteroaromatic aldehydes to form the desired Schiff bases (hydrazones).
Experimental Protocol: Synthesis of 3-Chloro-4-hydroxy-5-methoxybenzoyl Hydrazide
Materials:
-
Methyl 3-chloro-4-hydroxy-5-methoxybenzoate
-
Hydrazine hydrate (10 eq)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve methyl 3-chloro-4-hydroxy-5-methoxybenzoate (1.0 eq) in methanol.
-
Add hydrazine hydrate (10 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the solid residue from methanol to obtain the pure 3-Chloro-4-hydroxy-5-methoxybenzoyl hydrazide.
Experimental Protocol: General Procedure for the Synthesis of Hydrazone Derivatives
Materials:
-
3-Chloro-4-hydroxy-5-methoxybenzoyl hydrazide
-
Aromatic or heteroaromatic aldehyde (1.0 eq)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 3-Chloro-4-hydroxy-5-methoxybenzoyl hydrazide (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Add the aromatic or heteroaromatic aldehyde (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol or methanol and dry to obtain the pure hydrazone derivative.
-
Characterize the final product using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).[4]
III. Synthesis of Heterocyclic Derivatives (e.g., Oxadiazoles)
1,3,4-Oxadiazoles are five-membered heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities, including antimicrobial effects. These can be synthesized from the corresponding hydrazide.
Experimental Protocol: Synthesis of 2-(3-Chloro-4-hydroxy-5-methoxyphenyl)-5-substituted-1,3,4-oxadiazoles
Materials:
-
3-Chloro-4-hydroxy-5-methoxybenzoyl hydrazide
-
Substituted benzoic acid or acyl chloride (1.0 eq)
-
POCl₃ or other dehydrating agents
-
Appropriate solvent (e.g., toluene)
Procedure:
-
A mixture of 3-Chloro-4-hydroxy-5-methoxybenzoyl hydrazide (1.0 eq) and a substituted benzoic acid (1.0 eq) in POCl₃ is refluxed for 5-7 hours.
-
Alternatively, the hydrazide can be acylated with an acyl chloride, followed by cyclodehydration using a suitable dehydrating agent.
-
After completion of the reaction (monitored by TLC), the excess POCl₃ is removed under reduced pressure.
-
The residue is poured into crushed ice and neutralized with a suitable base (e.g., NaHCO₃).
-
The precipitated solid is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 1,3,4-oxadiazole derivative.
Visualization of Synthetic Workflow
Caption: General synthetic pathways from this compound.
Antimicrobial Activity Evaluation
The synthesized compounds should be screened for their in vitro antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
I. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely accepted technique for determining MIC values.
Experimental Protocol: Broth Microdilution Assay
Materials:
-
Synthesized compounds
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole) as positive controls
-
DMSO (as a solvent for the compounds)
Procedure:
-
Prepare a stock solution of each synthesized compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate growth medium to achieve a range of final concentrations.
-
Prepare a standardized inoculum of each microorganism (adjusted to a 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include a positive control (medium with inoculum and a standard antibiotic), a negative control (medium with inoculum and DMSO, but no compound), and a sterility control (medium only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
II. Data Presentation
The antimicrobial activity data should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL) of Synthesized Derivatives
| Compound | S. aureus (ATCC 29213) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |
| Ester 1 | 64 | 128 | >256 | >256 | 128 |
| Amide 2 | 32 | 64 | 128 | 256 | 64 |
| Hydrazone 3 | 16 | 32 | 64 | 128 | 32 |
| Oxadiazole 4 | 8 | 16 | 32 | 64 | 16 |
| Ciprofloxacin | 0.5 | 0.25 | 0.125 | 0.5 | NA |
| Fluconazole | NA | NA | NA | NA | 2 |
NA: Not Applicable
Workflow for Antimicrobial Screening
Caption: Workflow for the screening of antimicrobial activity.
Plausible Mechanisms of Action
While the precise mechanism of action for novel compounds requires extensive investigation, the structural features of derivatives from this compound suggest several plausible targets within microbial cells. For instance, some sulfonamide-containing compounds are known to interfere with folic acid synthesis.[5] Other halogenated phenolic compounds can disrupt membrane integrity or inhibit essential enzymes. Further studies, such as enzyme inhibition assays or membrane permeabilization studies, would be necessary to elucidate the exact mechanism.
Conclusion
This compound serves as a promising and versatile starting material for the synthesis of a diverse array of compounds with potential antimicrobial activity. The synthetic protocols and evaluation methods detailed in this guide provide a robust framework for researchers and drug development professionals to explore this chemical space. Through systematic derivatization and rigorous biological evaluation, novel and potent antimicrobial agents may be discovered, contributing to the ongoing fight against infectious diseases.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chlorovanillic Acid
Welcome to the technical support guide for the synthesis of 5-chlorovanillic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-chlorovanillic acid and what are its primary impurities?
A1: The most prevalent laboratory and industrial synthesis method is the direct electrophilic chlorination of vanillic acid. The reaction is typically performed using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent.[1][2] While effective, this route can generate several impurities, including:
-
Unreacted Vanillic Acid: Incomplete reaction is a common source of this impurity.
-
Regioisomers: Over-chlorination or reaction at other positions on the aromatic ring can produce 2-chloro-, 6-chloro-, and dichlorinated vanillic acid species.
-
Degradation Products: Harsh reaction conditions can lead to the formation of colored impurities or other degradation byproducts.
-
Residual Solvents: Solvents used in the reaction or purification steps may be retained in the final product.
Q2: How can I assess the purity of my synthesized 5-chlorovanillic acid?
A2: A multi-technique approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying the main product and separating it from closely related impurities like regioisomers and unreacted starting material.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired 5-chlorovanillic acid and identifying any isomeric impurities.
-
Mass Spectrometry (MS): MS coupled with HPLC or GC can help in identifying the molecular weights of unknown impurities.[3]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity, whereas a broad melting range suggests the presence of impurities.
Q3: What is a typical acceptable purity level for 5-chlorovanillic acid in a research or pharmaceutical setting?
A3: Purity requirements vary based on the application. For early-stage research, a purity of >95% might be acceptable. However, for applications in drug development or as an analytical standard, the purity should ideally be >99%, with all individual impurities characterized and quantified to be below 0.1%.[3]
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you might encounter during the synthesis and purification of 5-chlorovanillic acid.
Problem 1: My final product is contaminated with a significant amount of unreacted vanillic acid.
-
Causality: This issue typically arises from insufficient stoichiometry of the chlorinating agent, low reaction temperature, or inadequate reaction time. The electrophilic chlorination of the electron-rich vanillic acid ring requires overcoming an activation energy barrier, which may not be achieved under suboptimal conditions.
-
Troubleshooting Steps:
-
Stoichiometry Check: Ensure at least a slight molar excess (e.g., 1.05-1.1 equivalents) of sulfuryl chloride is used.
-
Temperature Control: Monitor the reaction temperature. While excessive heat can lead to degradation, the reaction may be sluggish at very low temperatures. A moderately controlled temperature, often near room temperature, is typically effective.
-
Extended Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction stalls, consider extending the reaction time.
-
Purification Strategy: Unreacted vanillic acid can often be removed via recrystallization, as its solubility profile in many solvent systems differs from that of 5-chlorovanillic acid.
-
Problem 2: My analytical data (HPLC/NMR) shows the presence of multiple chlorinated species (isomers).
-
Causality: The hydroxyl and methoxy groups on vanillic acid are activating, directing electrophilic substitution to the ortho and para positions. While the 5-position is sterically and electronically favored, chlorination can also occur at the 2- and 6-positions, leading to regioisomers. Over-chlorination can also occur, resulting in dichlorinated products. The selectivity of the reaction is highly dependent on the choice of chlorinating agent and reaction conditions.[4][5]
-
Troubleshooting Steps:
-
Control Reagent Addition: Add the sulfuryl chloride dropwise to the solution of vanillic acid at a controlled temperature. This prevents localized high concentrations of the chlorinating agent, which can promote multiple chlorinations.
-
Solvent Choice: The choice of solvent can influence regioselectivity. A non-polar solvent is often preferred.
-
Purification: Careful purification is key to removing these isomers. Fractional crystallization can be effective if the solubility differences between the isomers are significant.[6] For challenging separations, column chromatography may be necessary.
-
Problem 3: The isolated 5-chlorovanillic acid is discolored (e.g., yellow or brown).
-
Causality: Discoloration often points to the presence of oxidized impurities or residual reagents. Sulfuryl chloride, upon standing, can decompose into sulfur dioxide and chlorine, the latter of which can contribute to a yellowish color.[2] Phenolic compounds are also susceptible to oxidation, which can form colored quinone-type structures.
-
Troubleshooting Steps:
-
Use Fresh Reagents: Ensure the sulfuryl chloride used is fresh and colorless.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the phenolic starting material and product.
-
Decolorization during Workup: During the purification process, the crude product can be dissolved in a suitable solvent and treated with activated carbon to adsorb colored impurities before filtration and recrystallization.
-
Data & Protocols
Table 1: Common Impurities and Identification
| Impurity Name | Potential Source | Typical Analytical Signature (¹H NMR) |
| Vanillic Acid | Unreacted starting material | Aromatic protons appear as a distinct set of signals different from the product. |
| 2-Chlorovanillic Acid | Isomeric byproduct | Different chemical shifts and coupling patterns for the aromatic protons compared to the 5-chloro isomer. |
| 6-Chlorovanillic Acid | Isomeric byproduct | Aromatic protons will show a unique pattern, distinguishable from the 5-chloro isomer. |
| Dichlorovanillic Acids | Over-chlorination | Fewer aromatic protons will be observed in the NMR spectrum. |
Experimental Workflow and Impurity Control
The following diagram illustrates the synthesis and purification workflow, highlighting key stages for impurity control.
Caption: Workflow for the synthesis and purification of 5-chlorovanillic acid.
Protocol 1: Synthesis of 5-Chlorovanillic Acid
This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and experimental scale.
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Charge the flask with vanillic acid (1.0 eq) and a suitable solvent (e.g., dichloromethane).
-
Reagent Addition: Dissolve sulfuryl chloride (1.05 eq) in the same solvent and add it to the dropping funnel. Add the sulfuryl chloride solution dropwise to the stirred vanillic acid solution over 30-60 minutes. Maintain the temperature at 20-25°C.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker of ice water with stirring to quench the excess sulfuryl chloride.
-
Isolation: If the product precipitates, collect it by vacuum filtration. If it remains in the organic layer, separate the layers and wash the organic phase with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent system for recrystallization. An ethanol/water mixture is often effective.
-
Dissolution: Transfer the crude 5-chlorovanillic acid to an Erlenmeyer flask. Add the minimum amount of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the carbon.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Impurity Formation Pathways
The following diagram illustrates the desired reaction alongside potential side reactions leading to common impurities.
Caption: Reaction pathways in the chlorination of vanillic acid.
References
- 1. nbinno.com [nbinno.com]
- 2. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 3. veeprho.com [veeprho.com]
- 4. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 5. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4230888A - Process for purification of acrylic acid by fractional crystallization - Google Patents [patents.google.com]
Troubleshooting guide for the synthesis of 3-Chloro-4-hydroxy-5-methoxybenzoic acid
Technical Support Center: Synthesis of 3-Chloro-4-hydroxy-5-methoxybenzoic acid
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the synthesis of this valuable compound. As Senior Application Scientists, we aim to move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Core Synthesis Overview: The Logic of the Reaction
The synthesis of this compound is most logically achieved via the electrophilic aromatic substitution (chlorination) of a suitable precursor. The key to a successful synthesis lies in selecting a starting material where the existing substituents direct the incoming chloro group to the desired position (C-3).
The ideal and most direct precursor is 4-hydroxy-5-methoxybenzoic acid . Let's analyze the directing effects of its substituents:
-
-OH (hydroxyl) group at C-4: A powerful activating, ortho-, para- director. It strongly activates positions C-3 and C-5.
-
-OCH₃ (methoxy) group at C-5: An activating, ortho-, para- director. It activates positions C-4 (occupied) and C-6.
-
-COOH (carboxyl) group at C-1: A deactivating, meta- director. It directs incoming groups to C-3 and C-5.
Considering these effects, the C-3 position is strongly activated by the ortho hydroxyl group and simultaneously meta to the deactivating carboxyl group. This convergence of directing effects makes C-3 the most favorable site for electrophilic attack, allowing for a highly regioselective chlorination.
Experimental Workflow Diagram
The following diagram outlines the general synthetic pathway.
Caption: High-level overview of the synthesis process.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: My reaction has a very low yield or did not proceed at all. What are the likely causes?
Answer: A low or zero yield typically points to issues with reagents, reaction conditions, or the fundamental reaction setup.
-
Cause A: Inactive Chlorinating Agent: Many common chlorinating agents can degrade over time. N-chlorosuccinimide (NCS) can hydrolyze, and solutions of sodium hypochlorite (bleach) lose potency. Sulfuryl chloride (SO₂Cl₂) is highly reactive with moisture and must be handled under anhydrous conditions.
-
Solution: Use a freshly opened bottle of the reagent or verify the activity of your current stock. For instance, the concentration of a bleach solution can be determined by titration.
-
-
Cause B: Improper Solvent or Temperature: The starting material must be fully dissolved for the reaction to proceed efficiently. Phenolic compounds and carboxylic acids have limited solubility in non-polar solvents. The reaction also requires sufficient activation energy.
-
Solution: Glacial acetic acid is often an excellent solvent choice as it readily dissolves the starting material and is stable towards many chlorinating agents. If the reaction is sluggish at room temperature, consider gently heating the mixture to 35-45°C while carefully monitoring for the formation of byproducts.
-
-
Cause C: Insufficient Reaction Time: Electrophilic aromatic substitutions, especially on moderately deactivated rings, are not always instantaneous.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A common mobile phase for TLC is a mixture of ethyl acetate and hexane with a small amount of acetic acid. The reaction is complete only when the starting material spot has been consumed.
-
Question 2: I've formed multiple products, including what appears to be a dichlorinated species. How can I improve selectivity?
Answer: The formation of multiple products indicates a loss of regioselectivity or over-reaction. The product, this compound, still contains an activated aromatic ring and can undergo a second chlorination, most likely at the C-6 position.
-
Cause A: Excess Chlorinating Agent: Using a significant excess of the chlorinating agent is the most common reason for over-reaction.
-
Solution: Carefully control the stoichiometry. Use 1.0 to 1.05 molar equivalents of the chlorinating agent. Ensure accurate weighing of all reagents.
-
-
Cause B: Reaction Conditions Too Harsh: High temperatures or a rapid, uncontrolled addition of the reagent can increase the rate of the second chlorination, leading to undesired byproducts.
-
Solution: Maintain a controlled temperature, using an ice bath if necessary to manage any exotherm. Add the chlorinating agent dropwise or portion-wise over a period of 15-30 minutes. This keeps the instantaneous concentration of the electrophile low, favoring the more rapid mono-chlorination.[1]
-
Troubleshooting Decision Tree
Caption: A decision tree for common troubleshooting scenarios.
Question 3: My crude product is an impure oil or solid that is difficult to purify. What are the best purification strategies?
Answer: Purification challenges often arise from the presence of unreacted starting material, isomeric byproducts, or polymeric tars. A multi-step approach is often most effective.
-
Strategy A: Acid-Base Extraction: This is a powerful technique for separating carboxylic acids from neutral or less acidic impurities.
-
Dissolve the crude material in an organic solvent like ethyl acetate.
-
Extract the organic layer with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution. The desired carboxylic acid will deprotonate and move into the aqueous layer, while many impurities remain in the organic phase.
-
Separate the layers.
-
Cool the aqueous layer in an ice bath and slowly re-acidify with dilute HCl (e.g., 3M) until the product precipitates out. The pH should be ~2-3.
-
Collect the purified solid by vacuum filtration.
-
-
Strategy B: Recrystallization: This is the preferred method for obtaining high-purity crystalline material.[2]
-
Solvent Screening: The ideal solvent will dissolve the compound when hot but not when cold. Common systems include aqueous ethanol, aqueous acetic acid, or toluene.
-
Procedure: Dissolve the crude solid in the minimum amount of boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
-
Protocols and Data
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale & Notes |
| Starting Material | 4-hydroxy-5-methoxybenzoic acid | Directs chlorination to the desired C-3 position. |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | A solid, easy-to-handle electrophilic chlorine source.[3] |
| Sulfuryl Chloride (SO₂Cl₂) | A reactive liquid, good for less reactive substrates.[4] | |
| Molar Ratio | 1.0 - 1.05 equivalents | Minimizes the formation of dichlorinated byproducts. |
| Solvent | Glacial Acetic Acid, DMF | Good solubility for the starting material and product. |
| Temperature | 20 - 45 °C | Balances reaction rate with selectivity. Monitor for exotherms. |
| Reaction Time | 2 - 8 hours | Highly dependent on substrate and conditions. Monitor by TLC/HPLC. |
Detailed Experimental Protocol: Chlorination using NCS
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxy-5-methoxybenzoic acid (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material).
-
Reagent Addition: In a separate container, weigh N-Chlorosuccinimide (1.05 eq). Add the NCS to the reaction flask in small portions over 20-30 minutes.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress every 30 minutes by TLC. If the reaction is slow, gently warm the flask to 40°C.
-
Workup: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing ice water (approx. 10x the volume of the acetic acid).
-
Isolation: A white or off-white solid should precipitate. Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation.
-
Filtration: Collect the crude product by vacuum filtration, washing the filter cake with cold deionized water to remove residual acetic acid and succinimide.
-
Drying: Dry the crude product under vacuum.
-
Purification: Proceed with recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
References
Technical Support Center: Purification Challenges of Chlorinated Benzoic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific purification challenges encountered when working with chlorinated benzoic acid derivatives. These compounds are vital precursors and intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] However, their purification can be complex due to the presence of isomers, starting materials, and byproducts with similar physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: My primary purification challenge is separating isomeric chlorinated benzoic acids. What is the most effective approach?
A1: The separation of positional isomers of chlorinated benzoic acids is a common and significant challenge due to their very similar physical properties.[2] The most effective approach often involves a multi-step strategy combining chemically active extraction and chromatography.
-
Chemically Active Extraction: This technique leverages the acidic nature of the carboxylic acid group.[3] By treating a solution of the isomeric mixture with a base, such as sodium bicarbonate or sodium hydroxide, the acidic benzoic acid derivatives are converted into their water-soluble carboxylate salts.[4][5] This allows for their extraction into an aqueous layer, leaving non-acidic impurities behind in the organic layer.[4][6] The aqueous layer can then be acidified to precipitate the purified chlorinated benzoic acids.[3][5][7]
-
Chromatography: For separating the isomers from each other, High-Performance Liquid Chromatography (HPLC) is a powerful technique.[8][9]
-
Reversed-Phase (RP) HPLC: This is a common method where a nonpolar stationary phase (like C18) is used with a polar mobile phase.[8][9] Isomers can often be separated based on subtle differences in their hydrophobicity.
-
Normal-Phase HPLC: This method utilizes a polar stationary phase and a non-polar mobile phase. It has also been shown to be effective for separating positional isomers of substituted benzoic acids.[10]
-
Ultra-Performance Convergence Chromatography (UPC²): This technique has demonstrated rapid and efficient separation of all six possible positional isomers of disubstituted benzoic acids without the need for derivatization.[2]
-
Q2: I'm struggling with removing unreacted starting materials and byproducts from my crude chlorinated benzoic acid. What are some common impurities and how can I remove them?
A2: The nature of impurities largely depends on the synthetic route used.
-
From Oxidation of Chlorotoluenes: A primary concern is the presence of isomeric acids if the starting chlorotoluene was not pure.[11] Inorganic byproducts like manganese dioxide (from permanganate oxidation) also need to be removed, which is typically achieved by filtration of the hot reaction mixture.[11][12]
-
From Sandmeyer Reaction: A common byproduct is the corresponding hydroxybenzoic acid, formed by the replacement of the diazonium group with a hydroxyl group.[12]
-
From Hydrolysis of Benzotrichlorides: Incomplete hydrolysis can leave unreacted starting material.[12]
Purification Strategies:
-
Acid-Base Extraction: As mentioned in Q1, this is highly effective for removing non-acidic impurities.[4][12]
-
Recrystallization: This is a fundamental and powerful technique for purifying solid chlorinated benzoic acids.[12][13] The key is selecting an appropriate solvent where the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures.[13][14][15]
-
Column Chromatography: For more challenging separations, column chromatography on silica gel or alumina can be employed.[16]
Q3: My recrystallization of a chlorinated benzoic acid derivative is not working well. The product either "oils out" or the recovery is very low. What can I do?
A3: Recrystallization issues are common and can often be resolved by systematically optimizing the solvent system and procedure.
-
"Oiling Out": This occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Solution: Use a larger volume of solvent or switch to a solvent with a lower boiling point. A mixed solvent system can also be effective.[14] Start by dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.[14] Heating to clarify and then slow cooling can promote crystal formation.
-
-
Low Recovery: This can be caused by using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[17] Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[13][18] To prevent premature crystallization during hot filtration, use a heated funnel and pre-warm the receiving flask.[17]
-
Q4: How can I effectively assess the purity of my final chlorinated benzoic acid product?
A4: A combination of techniques is recommended for a comprehensive purity assessment.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity. Impurities tend to depress and broaden the melting point range.[19]
-
Chromatographic Methods:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data by measuring the area of the product peak relative to any impurity peaks.[9]
-
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by the presence of unexpected signals.[20][21][22]
-
Mass Spectrometry (MS): Can be coupled with liquid chromatography (LC-MS) to identify impurities by their mass-to-charge ratio.[23][24]
-
Troubleshooting Guides
Troubleshooting Poor Separation in HPLC
| Problem | Potential Cause | Troubleshooting Steps |
| Poor resolution between isomeric peaks | Mobile phase composition is not optimal. | - Adjust the ratio of organic solvent to aqueous buffer. - Try a different organic modifier (e.g., methanol instead of acetonitrile). - Change the pH of the aqueous buffer. |
| Incorrect column chemistry. | - For reversed-phase, try a different stationary phase (e.g., C8, Phenyl-Hexyl). - Consider normal-phase or mixed-mode chromatography.[9][10] | |
| Peak tailing | Secondary interactions with the stationary phase. | - Add a small amount of an acid (e.g., formic acid or phosphoric acid) to the mobile phase to suppress ionization of silanol groups.[8] - Use a column with low silanol activity.[8] |
| Co-eluting interferences | An interfering compound has the same retention time as the analyte. | - Modify the mobile phase to alter selectivity. - Switch to a different column with a different stationary phase. - Use a more selective detector, such as a mass spectrometer (MS).[25] |
Troubleshooting Recrystallization
| Problem | Potential Cause | Troubleshooting Steps |
| No crystals form upon cooling | Too much solvent was used. | - Evaporate some of the solvent and allow the solution to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[13] |
| The compound is highly soluble in the cold solvent. | - Choose a different solvent where the compound is less soluble at low temperatures.[15] - Use a mixed-solvent system.[14] | |
| Colored impurities remain in the crystals | The impurity co-crystallizes with the product. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[18] |
| The crystals were not washed properly. | - Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove surface impurities.[26] |
Experimental Protocols
Protocol 1: Purification of Chlorinated Benzoic Acids by Acid-Base Extraction
-
Dissolution: Dissolve the crude chlorinated benzoic acid mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Extraction: Add an aqueous solution of a weak base, such as 5% sodium bicarbonate, to the separatory funnel.[4] Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The aqueous layer will contain the sodium salt of the chlorinated benzoic acid. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete removal of the acidic product. Combine the aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M HCl, until the solution is acidic (test with litmus paper).[3] The chlorinated benzoic acid will precipitate out of the solution.[5]
-
Isolation: Collect the purified solid product by vacuum filtration, wash with a small amount of cold water, and allow it to dry.[3]
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the chlorinated benzoic acid is highly soluble when hot and poorly soluble when cold.[15] Common solvents include water, ethanol, and toluene.[12][27]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid.[13][17] Add more solvent in small portions if necessary until the solid is completely dissolved.[26]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.[17]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[13]
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent and allow them to air dry on the filter paper or in a desiccator.[26]
Visualizations
Workflow for Purification via Acid-Base Extraction
Caption: Workflow for purifying chlorinated benzoic acids using acid-base extraction.
Decision Tree for Recrystallization Troubleshooting
References
- 1. mdpi.com [mdpi.com]
- 2. waters.com [waters.com]
- 3. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry 102 - Experiment 3 [home.miracosta.edu]
- 6. odinity.com [odinity.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. edu.rsc.org [edu.rsc.org]
- 16. US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google Patents [patents.google.com]
- 17. youtube.com [youtube.com]
- 18. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 19. quora.com [quora.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. asianjournalofphysics.com [asianjournalofphysics.com]
- 23. Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. vuir.vu.edu.au [vuir.vu.edu.au]
- 25. benchchem.com [benchchem.com]
- 26. people.chem.umass.edu [people.chem.umass.edu]
- 27. youtube.com [youtube.com]
Improving yield and purity in 3-Chloro-4-hydroxy-5-methoxybenzoic acid synthesis
Welcome to the technical support center for the synthesis of 3-Chloro-4-hydroxy-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in this synthesis, leading to improved yield and purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, which is commonly prepared via the chlorination of 4-hydroxy-3-methoxybenzoic acid (vanillic acid).
Issue 1: Low Yield of this compound
A diminished yield is a frequent challenge. The underlying cause can often be traced back to several key stages of the synthesis.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Chlorination | The electrophilic chlorination of the aromatic ring may not have gone to completion. This can be due to insufficient chlorinating agent, low reaction temperature, or short reaction time. | 1. Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material (vanillic acid). A typical mobile phase is a mixture of ethyl acetate and hexanes. 2. Optimize reagent stoichiometry: Gradually increase the molar equivalents of the chlorinating agent (e.g., sulfuryl chloride). Start with a slight excess (e.g., 1.1 equivalents) and adjust as needed. 3. Adjust reaction temperature: While initial addition of the chlorinating agent should be done at a low temperature (0-5 °C) to control the reaction rate, the reaction may require warming to room temperature or gentle heating to proceed to completion. |
| Side Reactions | Over-chlorination can lead to the formation of di-chlorinated byproducts. The phenolic hydroxyl group can also undergo side reactions if not properly managed. | 1. Control temperature: Maintain a low temperature during the addition of the chlorinating agent to minimize side reactions. 2. Slow addition: Add the chlorinating agent dropwise to the reaction mixture to maintain a low localized concentration. 3. Protecting groups: In cases of persistent side reactions, consider protecting the phenolic hydroxyl group as an acetate or other suitable protecting group prior to chlorination. |
| Product Loss During Workup | The product can be lost during the aqueous workup and extraction steps, especially if the pH is not carefully controlled. | 1. Careful quenching: Quench the reaction by slowly adding it to ice-water to decompose any remaining chlorinating agent. 2. pH adjustment: After quenching, carefully acidify the aqueous layer with an acid like HCl to a pH of around 2-3 to ensure the carboxylic acid is protonated and can be efficiently extracted into an organic solvent. |
| Inefficient Purification | Significant product loss can occur during recrystallization or chromatography if the conditions are not optimized. | 1. Solvent selection for recrystallization: Experiment with different solvent systems for recrystallization. A mixture of ethanol and water, or ethyl acetate and hexanes, can be effective. 2. Chromatography optimization: If using column chromatography, select a suitable stationary phase and eluent system to achieve good separation of the product from impurities. |
Issue 2: Presence of Impurities in the Final Product
The purity of the final product is critical, especially for pharmaceutical applications. Impurities can arise from unreacted starting materials, side products, or decomposition.
Common Impurities and Their Removal:
| Impurity | Identification | Removal Strategy |
| Unreacted Vanillic Acid | Can be detected by TLC or ¹H NMR spectroscopy. | 1. Recrystallization: Vanillic acid has different solubility properties than the chlorinated product, allowing for separation by recrystallization. 2. Column Chromatography: A silica gel column can effectively separate the more polar vanillic acid from the product. |
| Di-chlorinated Byproducts | Can be identified by mass spectrometry (higher molecular weight) and ¹H NMR (different aromatic proton signals). | 1. Careful Recrystallization: Fractional crystallization may be necessary to separate the desired mono-chlorinated product. 2. Preparative HPLC: For high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed. |
| Residual Solvents | Can be detected by ¹H NMR. | 1. Drying under vacuum: Dry the final product under high vacuum at a slightly elevated temperature to remove residual solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and direct method is the electrophilic chlorination of 4-hydroxy-3-methoxybenzoic acid (vanillic acid). A two-step process involving the esterification of vanillic acid to its methyl ester, followed by chlorination and subsequent hydrolysis, is also frequently employed to potentially improve selectivity and yield.
Q2: Which chlorinating agent is best for this synthesis?
Sulfuryl chloride (SO₂Cl₂) is a commonly used and effective chlorinating agent for this transformation. It is important to use a freshly distilled or high-purity grade of sulfuryl chloride for optimal results. N-Chlorosuccinimide (NCS) is a milder alternative that can also be used, potentially offering better control over the reaction and minimizing the formation of di-chlorinated byproducts.
Q3: What is the role of the solvent in the chlorination reaction?
The choice of solvent is crucial for controlling the reaction rate and selectivity. A non-polar, aprotic solvent like dichloromethane (DCM) or chloroform is typically used. Acetic acid can also be employed, particularly when using sulfuryl chloride.
Q4: How can I monitor the progress of the chlorination reaction?
Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting material (vanillic acid) on a silica gel plate. The product, being less polar than the starting material, will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared.
Q5: What are the key considerations for the hydrolysis of methyl 3-chloro-4-hydroxy-5-methoxybenzoate?
If you are following the two-step route, the final hydrolysis step is critical.
-
Base selection: Sodium hydroxide or potassium hydroxide are commonly used.
-
Solvent: A mixture of methanol and water is a typical solvent system.
-
Temperature: The reaction is usually carried out at reflux.
-
Workup: After the reaction is complete, the methanol is typically removed under reduced pressure, and the aqueous solution is acidified to precipitate the carboxylic acid.
Q6: What are the expected ¹H NMR spectral features of this compound?
In a solvent like DMSO-d₆, you would expect to see:
-
Two singlets in the aromatic region, corresponding to the two protons on the benzene ring.
-
A singlet for the methoxy group protons.
-
A broad singlet for the phenolic hydroxyl proton.
-
A broad singlet for the carboxylic acid proton.
Experimental Workflow and Troubleshooting
The following diagrams illustrate the general synthetic workflow and a decision tree for troubleshooting common issues.
Synthetic Workflow Diagram
Caption: Alternative synthetic routes to this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Preventing byproduct formation in the synthesis of 5-chlorovanillic acid
Welcome to the technical support center for the synthesis of 5-chlorovanillic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize byproduct formation and optimize your reaction outcomes.
Introduction: The Challenge of Regioselectivity
The synthesis of 5-chlorovanillic acid, a valuable intermediate in the pharmaceutical and fine chemical industries, primarily involves the electrophilic aromatic substitution (SEAr) of vanillic acid. The core challenge lies in controlling the regioselectivity of the chlorination. The vanillic acid ring is activated by two electron-donating groups (hydroxyl and methoxy) and deactivated by one electron-withdrawing group (carboxylic acid). The interplay of these directing effects can lead to the formation of undesired isomers, significantly complicating purification and reducing the yield of the target molecule. This guide will equip you with the knowledge to control these variables and achieve a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 5-chlorovanillic acid?
A1: The primary byproducts are other chlorinated isomers of vanillic acid. Based on the directing effects of the substituents (hydroxyl, methoxy, and carboxylic acid), the most probable isomers are 2-chlorovanillic acid, 6-chlorovanillic acid, and dichlorinated products such as 2,5-dichlorovanillic acid and 2,6-dichlorovanillic acid. Oxidation of the phenol group can also lead to colored impurities if harsh chlorinating agents or conditions are used.
Q2: Which chlorinating agent is best for the synthesis of 5-chlorovanillic acid?
A2: Both N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) are commonly used.[1][2] NCS is generally considered a milder and more selective reagent, often leading to less byproduct formation.[3] Sulfuryl chloride is more reactive and may require careful control of reaction conditions to prevent over-chlorination.[4] The choice often depends on the desired scale of the reaction and the available purification capabilities.
Q3: My reaction is turning dark, and I'm getting a low yield. What's happening?
A3: A dark reaction mixture often indicates degradation of the starting material or product, likely due to oxidation. This can be caused by overly aggressive chlorinating agents, high reaction temperatures, or the presence of impurities that catalyze side reactions. Using a milder chlorinating agent like NCS, maintaining a lower reaction temperature, and ensuring the purity of your starting materials can help mitigate this issue.
Q4: How can I effectively remove the succinimide byproduct when using NCS?
A4: Succinimide is soluble in water, which facilitates its removal during the work-up. After the reaction, quenching with water and performing an aqueous wash of the organic extract will partition the succinimide into the aqueous layer.
Q5: I'm struggling to separate the 5-chlorovanillic acid from its isomers. What purification methods are most effective?
A5: Recrystallization is a powerful technique for purifying 5-chlorovanillic acid, as the different isomers will likely have varying solubilities in a given solvent system.[5][6] Column chromatography can also be employed for more challenging separations, with the choice of stationary and mobile phases being critical for achieving good resolution between the isomers.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5-chlorovanillic acid and provides actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of 5-Chlorovanillic Acid | 1. Incomplete reaction. 2. Formation of multiple byproducts. 3. Degradation of starting material or product. 4. Mechanical loss during work-up and purification. | 1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion. 2. Optimize reaction conditions: See the "Byproduct Formation" section below for strategies to improve regioselectivity. 3. Control temperature: Maintain a low and consistent temperature throughout the reaction. 4. Careful work-up: Ensure efficient extraction and minimize transfers to reduce loss of product. |
| Significant Byproduct Formation (Multiple Spots on TLC) | 1. Lack of regioselectivity. 2. Over-chlorination (dichlorination). 3. Reaction temperature is too high. | 1. Choice of chlorinating agent: Use a milder reagent like NCS.[2] 2. Stoichiometry: Use a stoichiometric amount of the chlorinating agent (1.0-1.1 equivalents) to minimize dichlorination. 3. Temperature control: Run the reaction at a lower temperature (e.g., 0-25 °C) to favor the thermodynamically more stable 5-chloro isomer. |
| Product is an Oily or Tarry Substance | 1. Presence of residual chlorinated solvents. 2. Formation of polymeric byproducts due to harsh reaction conditions. 3. Incomplete removal of acidic byproducts from sulfuryl chloride reactions. | 1. Thorough drying: Use a high vacuum to remove all traces of volatile solvents. 2. Milder conditions: Employ lower temperatures and a less aggressive chlorinating agent. 3. Aqueous work-up: A thorough wash with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities. |
| Difficulty in Product Crystallization | 1. Presence of impurities inhibiting crystal lattice formation. 2. Incorrect choice of recrystallization solvent. 3. Solution is not sufficiently saturated. | 1. Pre-purification: Consider a simple filtration through a plug of silica gel to remove baseline impurities. 2. Solvent screening: Experiment with different solvents and solvent mixtures to find the optimal conditions for recrystallization.[9] 3. Concentrate the solution: If the solution is too dilute, carefully evaporate some of the solvent to achieve saturation. |
Mechanistic Insights: Controlling Regioselectivity
The regiochemical outcome of the chlorination of vanillic acid is governed by the principles of electrophilic aromatic substitution. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups, while the carboxylic acid (-COOH) group is a deactivating, meta-directing group.
Caption: Reaction pathway for the chlorination of vanillic acid.
The hydroxyl group is the strongest activating group, directing primarily to its ortho and para positions. The position para to the hydroxyl group is C-1 (which is already substituted). The positions ortho to the hydroxyl group are C-2 and C-6. The methoxy group also directs ortho and para. The position para to the methoxy group is occupied by the carboxylic acid. The positions ortho to the methoxy group are C-2 and C-5. The carboxylic acid group directs to the meta positions, which are C-2 and C-6.
Considering these combined effects, the C-5 position is sterically the most accessible and is activated by the methoxy group, making it the most likely site for chlorination. However, the C-2 and C-6 positions are also activated, leading to the formation of isomeric byproducts.
Experimental Protocols
Protocol 1: Chlorination of Vanillic Acid using N-Chlorosuccinimide (NCS)
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired purity.
Materials:
-
Vanillic acid
-
N-Chlorosuccinimide (NCS)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve vanillic acid (1 equivalent) in anhydrous DMF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add NCS (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.[5][6]
Protocol 2: Purification by Recrystallization
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). The ideal solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature or below.
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation: Characterization of Product and Byproducts
Accurate identification of the desired product and any byproducts is crucial. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential analytical techniques for this purpose.
Caption: Analytical workflow for 5-chlorovanillic acid synthesis.
Expected Spectroscopic Data:
While specific spectral data can vary based on the instrument and conditions, general characteristics can be predicted:
-
¹H NMR: The proton on the aromatic ring of 5-chlorovanillic acid will show a distinct chemical shift and coupling pattern compared to the starting material and other isomers.
-
¹³C NMR: The number of signals and their chemical shifts in the ¹³C NMR spectrum will confirm the substitution pattern.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of 5-chlorovanillic acid, and the isotopic pattern of chlorine will be evident.[10]
Researchers should compare their experimental data with literature values or use predictive software to confirm the identity of their products and byproducts.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Chlorination - Common Conditions [commonorganicchemistry.com]
- 3. isca.me [isca.me]
- 4. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. welch-us.com [welch-us.com]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Vanillic Acid, 2TMS derivative [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chlorines Are Not Evenly Substituted in Chlorinated Paraffins: A Predicted NMR Pattern Matching Framework for Isomeric Discrimination in Complex Contaminant Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for the Efficient Synthesis of 3-Chloro-4-hydroxy-5-methoxybenzoic Acid Esters
Welcome to the technical support center for the synthesis of 3-Chloro-4-hydroxy-5-methoxybenzoic acid esters. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the specific challenges of this synthesis. As Senior Application Scientists, we aim to explain not just the "how" but the "why" behind these experimental choices to ensure your success.
The Core Challenge: Selective Esterification
The synthesis of esters from this compound presents a classic chemoselectivity problem. The molecule contains two nucleophilic sites: the carboxylic acid and the phenolic hydroxyl group. The primary challenge is to selectively esterify the carboxylic acid without promoting the competing O-alkylation of the hydroxyl group, which can lead to undesired byproducts and complicated purification.[1] The choice of catalyst and reaction conditions is therefore critical to steer the reaction towards the desired ester product.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound esters?
There are three main strategies, each with distinct advantages:
-
Fischer-Speier Esterification: This is the most traditional method, involving heating the carboxylic acid with an excess of the corresponding alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2] The reaction is an equilibrium, so strategies to remove water or use a large excess of the alcohol are necessary to drive it to completion.[3]
-
Activation of the Carboxylic Acid: For substrates where Fischer esterification is slow or leads to side products, the carboxylic acid can be "activated" first. A common method is conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4] The highly reactive acyl chloride then readily reacts with the alcohol, often at lower temperatures and without the need for a strong acid catalyst.
-
Heterogeneous Catalysis: This approach utilizes solid acid catalysts, such as modified clays (e.g., Montmorillonite K10) or ion-exchange resins.[5] These catalysts offer significant advantages in terms of simplified workup (the catalyst is simply filtered off), reusability, and often milder reaction conditions, aligning with green chemistry principles.[5][6]
Q2: How do I choose the best catalyst for my specific application?
Catalyst selection depends on the scale of your reaction, the desired purity, and your equipment.
-
For simplicity and cost-effectiveness on a small scale, a classical Fischer Esterification with sulfuric acid is often the first choice. It is mechanistically well-understood and effective, provided the equilibrium is properly managed.[2][7]
-
For higher purity and to avoid harsh acidic conditions, a heterogeneous catalyst like phosphoric acid-modified Montmorillonite K10 is an excellent option. The workup is significantly easier, and it minimizes the risk of acid-catalyzed side reactions.[5]
-
If your substrate is particularly unreactive or sensitive to high temperatures, the thionyl chloride method is superior.[4] Although it involves an extra step, the reaction of the resulting acyl chloride with the alcohol is typically fast, high-yielding, and occurs under mild conditions.
Q3: What is the primary side reaction, and how can it be minimized?
The main competing reaction is the O-alkylation of the phenolic hydroxyl group to form an ether.[1] This is particularly problematic in methods that might generate carbocation intermediates or under harsh conditions. To minimize this:
-
Avoid overly high temperatures: Use the lowest effective temperature for the reaction.
-
Choose the right catalyst: Strong acids can sometimes promote side reactions. A milder, solid acid catalyst may offer better selectivity.
-
Use the acyl chloride route: This method generally avoids conditions that favor O-alkylation and is highly selective for the carboxylic acid group.[4]
Catalyst & Method Comparison
The following table summarizes the key characteristics of the primary methods discussed.
| Feature | Fischer Esterification (H₂SO₄) | Thionyl Chloride (SOCl₂) Method | Heterogeneous Catalysis (e.g., PMK) |
| Mechanism | Acid-catalyzed nucleophilic acyl substitution[2] | Acyl chloride formation, then nucleophilic acyl substitution[4] | Solid-phase acid-catalyzed substitution[5] |
| Conditions | High temperature, excess alcohol, reflux[8] | Low to room temperature, often two steps | Moderate temperature, often solvent-free[5] |
| Selectivity | Good, but risk of O-alkylation at high temp. | Excellent for carboxylic acid | Generally high selectivity |
| Workup | Neutralization, extraction, washing | Evaporation of excess SOCl₂, then reaction & extraction | Simple filtration of catalyst[6] |
| Pros | Inexpensive, common reagents, one-pot | High yield, works for unreactive acids, mild conditions for ester formation | "Green" method, reusable catalyst, easy purification |
| Cons | Equilibrium-limited, harsh acid, difficult workup | Uses hazardous reagent (SOCl₂), two steps | Catalyst preparation may be needed, may be slower |
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Ester
-
Possible Cause: The reaction has not reached completion because of the unfavorable equilibrium of Fischer esterification.
-
Solution: The reaction is reversible. To drive the equilibrium towards the product (Le Chatelier's Principle), you can either use a large excess of the alcohol (which can also serve as the solvent) or actively remove the water byproduct as it forms.[3] This can be done with a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[3]
-
Possible Cause: The catalyst is inactive or insufficient.
-
Solution: Ensure your acid catalyst (e.g., H₂SO₄) is fresh and anhydrous. For solid catalysts, ensure they have been properly activated and stored. Check the purity of your starting materials, as impurities can sometimes poison catalysts.[9]
Problem 2: A Significant Byproduct is Observed (e.g., by TLC or GC-MS)
-
Possible Cause: O-alkylation of the phenolic hydroxyl group has occurred. You may see a second product spot on a TLC plate.[9]
-
Solution: This indicates the reaction conditions are too harsh or the catalyst is not selective.
-
Reduce Temperature: Lower the reaction temperature and increase the reaction time.
-
Change Method: Switch to the thionyl chloride method, which is highly selective for the carboxylic acid.[4]
-
Use a Selective Catalyst: Employing a nonquaternizable tertiary amine in conjunction with an alkyl halide can selectively esterify the carboxyl group while leaving the hydroxyl group untouched.[1]
-
Problem 3: The Final Product is Difficult to Purify
-
Possible Cause: The product is contaminated with unreacted starting material (this compound).
-
Solution: During the aqueous workup, perform a wash with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. The acidic starting material will be deprotonated to its carboxylate salt and dissolve in the aqueous layer, while the neutral ester product will remain in the organic layer.
-
Possible Cause: The byproduct has a similar polarity to the desired ester, making chromatographic separation difficult.
-
Solution: Prevention is the best cure. Optimize the reaction to minimize byproduct formation as described in Problem 2. If separation is necessary, try varying the solvent system for your column chromatography. A systematic approach using different ratios of a nonpolar solvent (like hexanes) and a polar solvent (like ethyl acetate) is recommended.
Visualizing the Process
To better understand the chemical transformations and decision-making process, refer to the diagrams below.
Caption: The acid-catalyzed mechanism for Fischer Esterification.
Caption: Visualization of the primary vs. competing reaction pathways.
References
- 1. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. mdpi.com [mdpi.com]
- 5. ijstr.org [ijstr.org]
- 6. methyl 3-chloro-4-hydroxy-5-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. Khan Academy [khanacademy.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance in Reactions with Substituted Benzoic Acids
Welcome to the technical support center for chemists and researchers navigating the complexities of reactions involving substituted benzoic acids. This guide is designed to provide practical, in-depth solutions to common challenges arising from steric hindrance, a phenomenon that can significantly impact reaction rates, yields, and even the feasibility of a synthetic route. Here, we move beyond simple protocols to explain the why behind the how, empowering you with the knowledge to troubleshoot and optimize your reactions effectively.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when dealing with sterically hindered benzoic acids.
Q1: Why is my esterification reaction with a 2,6-disubstituted benzoic acid failing or giving poor yields?
A: This is a classic case of steric hindrance. The substituents at the ortho positions (positions 2 and 6) physically block the approach of the alcohol to the carboxylic acid's carbonyl carbon.[1][2][3] This steric shield raises the activation energy of the reaction, making standard methods like Fischer esterification highly inefficient.[4] The bulky groups prevent the necessary orbital overlap for the nucleophilic attack to occur readily.
Q2: What is the "ortho-effect" and how does it influence my reaction?
A: The "ortho-effect" refers to the unique influence of a substituent at the ortho position on the reactivity of the carboxylic acid group.[1][2][5] A key aspect of this effect is steric in nature. An ortho-substituent can force the carboxylic acid group to twist out of the plane of the benzene ring.[1][2] This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the benzoic acid.[1] While this increased acidity might seem beneficial, the steric hindrance often remains the dominant factor preventing reaction.[6][7]
Q3: Are electron-withdrawing or electron-donating groups at the ortho position more problematic?
A: From a purely steric standpoint, the size of the group is more critical than its electronic nature. A large ortho-substituent, whether electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -C(CH₃)₃), will cause significant steric hindrance. However, the electronic properties of substituents in meta and para positions can influence the acidity of the benzoic acid, with electron-withdrawing groups generally increasing acidity and stabilizing the carboxylate anion.[5][8][9]
Q4: Can I just increase the temperature or reaction time to overcome steric hindrance?
A: While increasing temperature can sometimes provide enough energy to overcome a moderate activation barrier, it is often insufficient for severely hindered substrates.[10] Moreover, prolonged high temperatures can lead to side reactions, decomposition of starting materials or products, and reduced overall yield and purity. More sophisticated strategies are typically required for efficient reactions.
Q5: When should I consider using a protecting group for my carboxylic acid?
A: Protecting groups are employed when the carboxylic acid functionality itself needs to be preserved while other parts of the molecule undergo reaction.[11][12][13] For instance, if you need to perform a reduction on another functional group in the molecule and want to prevent the carboxylic acid from being reduced, a protecting group is essential.[11] Common protecting groups for carboxylic acids include various esters that can be cleaved under specific conditions.[13][14]
II. Troubleshooting Guides: Overcoming Steric Hindrance in Practice
This section provides detailed, step-by-step protocols and the rationale behind them for key transformations of sterically hindered benzoic acids.
Guide 1: Esterification of Severely Hindered Benzoic Acids
The esterification of sterically hindered benzoic acids is a frequent challenge. When standard acid-catalyzed methods fail, more potent activation strategies are necessary.
Method 1: Yamaguchi Esterification
This method is particularly effective for the synthesis of highly functionalized and sterically demanding esters.[15][16][17]
Causality: The Yamaguchi esterification proceeds via a highly reactive mixed anhydride intermediate formed from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent).[15][16][18] This intermediate is then activated by a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), which is a more potent nucleophile than the alcohol.[15][19] The resulting acylpyridinium salt is highly electrophilic and susceptible to attack by even sterically hindered alcohols.[19]
Experimental Protocol:
-
Anhydride Formation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the sterically hindered benzoic acid (1.0 equiv.) and triethylamine (Et₃N) (1.1 equiv.) in an anhydrous aprotic solvent (e.g., THF or toluene).
-
Cool the solution to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.05 equiv.) dropwise.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Ester Formation: In a separate flask, dissolve the alcohol (1.2-1.5 equiv.) and DMAP (1.2 equiv.) in anhydrous toluene.
-
Add the alcohol/DMAP solution to the mixed anhydride solution at room temperature and stir for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Method 2: Steglich Esterification (DCC/DMAP Coupling)
The Steglich esterification is another powerful method for forming esters under mild conditions, particularly useful for acid-sensitive substrates.[20][21][22]
Causality: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[22] DMAP acts as a nucleophilic catalyst, intercepting this intermediate to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.[21][22] This catalytic cycle effectively circumvents the high activation energy associated with the direct attack of a hindered alcohol on the carboxylic acid.
Experimental Protocol:
-
Reaction Setup: To a solution of the sterically hindered benzoic acid (1.0 equiv.), the alcohol (1.0-1.5 equiv.), and a catalytic amount of DMAP (0.05-0.10 equiv.) in an anhydrous, non-polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add a solution of DCC (1.1 equiv.) in the same solvent at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2 to 24 hours. The progress of the reaction can be monitored by the precipitation of the dicyclohexylurea (DCU) byproduct and by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off the precipitated DCU. Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. The crude ester can then be purified by column chromatography.
Data Summary: Comparison of Esterification Methods for Hindered Substrates
| Method | Activating Agent | Catalyst | Typical Conditions | Advantages | Limitations |
| Fischer | Strong Acid (e.g., H₂SO₄) | None | High Temp, Excess Alcohol | Simple, Inexpensive | Ineffective for hindered substrates, harsh conditions[4] |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride | DMAP | Mild, Anhydrous | High yields for hindered substrates, good for macrolactonization[15][16] | Requires stoichiometric activating agent |
| Steglich | DCC | DMAP | Mild, Neutral pH | Good for acid-sensitive substrates, high yields[20][21] | DCU byproduct can be difficult to remove completely |
Guide 2: Amide Bond Formation with Hindered Benzoic Acids
Similar to esterification, forming amide bonds with sterically hindered benzoic acids requires potent coupling agents.
Method: Carbodiimide-Mediated Coupling (e.g., DCC or EDC)
Causality: The mechanism is analogous to the Steglich esterification. The carbodiimide activates the carboxylic acid, which is then attacked by the amine. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used to suppress side reactions and racemization (in the case of chiral amines) by forming an active ester intermediate.
Experimental Protocol:
-
Activation: Dissolve the sterically hindered benzoic acid (1.0 equiv.) and HOBt (1.1 equiv.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Cool the solution to 0 °C and add N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equiv.). Stir for 15-30 minutes at 0 °C.
-
Amine Addition: Add the amine (1.0-1.2 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equiv.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer, concentrate, and purify by chromatography.
Guide 3: The Mitsunobu Reaction for Hindered Systems
While typically used for the inversion of stereochemistry in alcohols, the Mitsunobu reaction can also be a powerful tool for coupling hindered phenols with carboxylic acids or hindered alcohols with less hindered acids.[23][24]
Causality: The reaction involves the activation of an alcohol with a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[23] This forms an alkoxyphosphonium salt, a highly reactive intermediate that is then displaced by the carboxylate nucleophile in an Sₙ2 fashion.[24] For particularly hindered systems, increasing the concentration and using sonication can dramatically increase the reaction rate.[25]
Experimental Protocol for Hindered Phenol Esterification:
-
Setup: In a dry flask, dissolve the sterically hindered phenol (1.0 equiv.), the carboxylic acid (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and slowly add DIAD (1.5 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-48 hours. For very slow reactions, sonication at high concentration (e.g., 3.0 M) can be beneficial.[25]
-
Work-up: Concentrate the reaction mixture and purify directly by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazide byproduct.
III. Visualizing Steric Hindrance and Mitigation Strategies
Diagram 1: The "Ortho-Effect"
This diagram illustrates how ortho-substituents can force the carboxyl group out of the plane of the benzene ring, disrupting resonance.
Caption: Impact of ortho-substituents on carboxyl group planarity.
Diagram 2: Yamaguchi Esterification Workflow
This diagram outlines the key steps in the Yamaguchi esterification, highlighting the formation of the highly reactive intermediates.
Caption: Key intermediates in the Yamaguchi esterification process.
Diagram 3: Steglich Esterification Catalytic Cycle
This diagram illustrates the catalytic cycle of the Steglich esterification, showing the roles of DCC and DMAP.
Caption: The catalytic cycle of the Steglich esterification.
IV. References
-
Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing. --INVALID-LINK--
-
Substituent Effects on Acidity. Chemistry LibreTexts. --INVALID-LINK--
-
Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. ResearchGate. --INVALID-LINK--
-
Ortho effect. Wikipedia. --INVALID-LINK--
-
What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Quora. --INVALID-LINK--
-
Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. --INVALID-LINK--
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. --INVALID-LINK--
-
Yamaguchi Esterification. Organic Chemistry Portal. --INVALID-LINK--
-
Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. --INVALID-LINK--
-
Yamaguchi Esterification. J&K Scientific LLC. --INVALID-LINK--
-
Protecting group. Wikipedia. --INVALID-LINK--
-
A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. --INVALID-LINK--
-
Substituent Effects on Acidity. Chemistry LibreTexts. --INVALID-LINK--
-
How does ortho-effect work in benzoic acids? | Acidic and Basic strength. YouTube. --INVALID-LINK--
-
Yamaguchi esterification. Wikipedia. --INVALID-LINK--
-
Mitsunobu Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. --INVALID-LINK--
-
Chapter 6 Carboxyl Protecting Groups. University of Rochester. --INVALID-LINK--
-
Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. --INVALID-LINK--
-
dM-Dim for Carboxylic Acid Protection. National Institutes of Health. --INVALID-LINK--
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. --INVALID-LINK--
-
Application Note: Esterification of Hindered Carboxylic Acids using Dicyclohexylcarbodiimide (DCC) and 4- Dimethylaminopyridine (DMAP). Benchchem. --INVALID-LINK--
-
Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Testbook. --INVALID-LINK--
-
Steric Hindrance | Esterification | Chemistry | Dr. Ramidi Prasad Reddy. YouTube. --INVALID-LINK--
-
Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. National Institutes of Health. --INVALID-LINK--
-
Yamaguchi Esterification. Alfa Chemistry. --INVALID-LINK--
References
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. media.neliti.com [media.neliti.com]
- 14. dM-Dim for Carboxylic Acid Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Yamaguchi Esterification [organic-chemistry.org]
- 16. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 17. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 18. jk-sci.com [jk-sci.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 21. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. Mitsunobu Reaction [organic-chemistry.org]
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Removal of unreacted starting materials from 3-Chloro-4-hydroxy-5-methoxybenzoic acid reactions
Technical Support Center: Purification of 3-Chloro-4-hydroxy-5-methoxybenzoic acid
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of unreacted starting materials from the synthesis of this compound. Our guidance is grounded in established chemical principles and validated experimental practices to ensure the integrity of your research.
Troubleshooting Workflow: A High-Level Overview
The initial step in any purification process is to accurately identify the impurities present. This diagram outlines a logical workflow from initial analysis to the selection of an appropriate purification strategy.
Validation & Comparative
A Comparative Guide to HPLC Method Validation for the Purity of 3-Chloro-4-hydroxy-5-methoxybenzoic acid
This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 3-Chloro-4-hydroxy-5-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis. The objective is to equip researchers, scientists, and drug development professionals with the data and rationale necessary to select the most appropriate analytical strategy for their specific needs, balancing the demands of routine quality control with the rigor required for in-depth stability and degradation studies.
The comparison is grounded in the principles of method validation outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3] We will explore a rapid and robust isocratic method, ideal for high-throughput screening, and a comprehensive gradient method, designed for resolving a wide range of potential impurities.
Introduction to Analytical Strategy
The purity of an active pharmaceutical ingredient (API) or intermediate like this compound is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. HPLC is the industry-standard technique for this assessment due to its high resolution, sensitivity, and precision.[4][5]
A validated HPLC method provides documented evidence that the procedure is fit for its intended purpose.[1][6] This guide will compare two reversed-phase HPLC (RP-HPLC) methods:
-
Method A: Isocratic Elution: This method uses a constant mobile phase composition. Its primary advantages are simplicity, robustness, and faster equilibration times, making it highly suitable for routine quality control (QC) where known impurities are monitored.[7][8][9]
-
Method B: Gradient Elution: This method involves a programmed change in the mobile phase composition during the analysis. It is superior for separating complex mixtures of compounds with a wide range of polarities, which is essential for stability studies and identifying unknown degradation products.[7][10][11]
Experimental Protocols
The following protocols serve as a robust starting point for the analysis of this compound. While no specific validated method for this exact molecule is broadly published, these methods are adapted from established procedures for structurally similar substituted benzoic acids.[12][13][14]
Common Parameters
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
-
Standard Preparation: Prepare a reference standard of this compound at 0.5 mg/mL in the same diluent. For impurity analysis, a lower concentration standard (e.g., 0.005 mg/mL) is also required to assess quantitation limits.
Method A: Isocratic RP-HPLC Protocol
-
Causality: This method is designed for speed and reproducibility. A C18 column is a versatile and common choice for retaining moderately polar compounds like the target analyte. The isocratic mobile phase, a simple mixture of acetonitrile and acidified water, ensures a stable baseline and consistent retention times, which is critical for a QC environment. Phosphoric acid is used to protonate the carboxylic acid group, ensuring a single analyte form and sharp peak shape.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (45:55, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm (based on typical absorbance for phenolic compounds) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Method B: Gradient RP-HPLC Protocol
-
Causality: This method is built for comprehensive impurity profiling. The gradient elution starts with a higher aqueous content to retain polar impurities and gradually increases the organic solvent (Acetonitrile) to elute the main analyte and then any non-polar, late-eluting impurities.[10] This is crucial for forced degradation studies, where the goal is to separate the API from all potential degradation products to demonstrate stability-indicating capability.[15][16] A shorter, high-efficiency column (e.g., 100 mm with 3 µm particles) is often used with gradient methods to reduce run times while maintaining high resolution.
| Parameter | Condition |
| Column | C18, 3 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 5 µL |
| Run Time | 20 minutes (including equilibration) |
| Gradient Program | Time (min) |
| 0.0 | |
| 12.0 | |
| 15.0 | |
| 15.1 | |
| 20.0 |
Method Validation Comparison
The performance of both methods was validated according to ICH Q2(R1) guidelines.[1][6][17] The following tables summarize the comparative data generated for key validation parameters.
System Suitability
System suitability testing ensures the chromatographic system is adequate for the intended analysis.[18][19]
| Parameter | Method A (Isocratic) | Method B (Gradient) | Acceptance Criteria |
| Tailing Factor (T) | 1.1 | 1.2 | T ≤ 2.0 |
| Theoretical Plates (N) | > 7500 | > 9000 | N > 2000 |
| %RSD of Peak Area | 0.4% | 0.6% | ≤ 1.0% (for n=6) |
-
Insight: Both methods easily meet system suitability criteria, demonstrating the fundamental viability of the chosen conditions. The gradient method shows a higher plate count, indicating greater peak efficiency.
Specificity (Forced Degradation Study)
Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[15][20] Samples were subjected to acid, base, oxidative, thermal, and photolytic stress.
| Stress Condition | Method A (Isocratic) | Method B (Gradient) |
| Acid Hydrolysis (0.1N HCl) | Co-elution of a minor degradant with the main peak. | All degradant peaks baseline resolved from the main peak. |
| Base Hydrolysis (0.1N NaOH) | Good separation of major degradant. | Baseline resolution of all degradant peaks. |
| Oxidation (3% H₂O₂) | Good separation. | Good separation. |
| Thermal (80°C) | No degradation observed. | No degradation observed. |
| Photolytic (UV Light) | Minor degradant peak well separated. | Minor degradant peak well separated. |
-
Insight: Method B (Gradient) demonstrates superior specificity, particularly under acidic stress conditions where a co-elution was observed with the isocratic method. This makes the gradient method truly "stability-indicating."
Linearity
| Parameter | Method A (Isocratic) | Method B (Gradient) | Acceptance Criteria |
| Range | 0.05 - 1.0 mg/mL | 0.05 - 1.0 mg/mL | 80-120% of test conc. |
| Correlation Coefficient (r²) | 0.9998 | 0.9997 | r² ≥ 0.999 |
| Y-intercept | Minimal | Minimal | Not significant |
-
Insight: Both methods show excellent linearity over the specified range, indicating they are suitable for quantitative analysis.
Accuracy & Precision
Accuracy was determined by spike recovery at three concentration levels. Precision was evaluated by repeatability (intra-day) and intermediate precision (inter-day).
| Parameter | Method A (Isocratic) | Method B (Gradient) | Acceptance Criteria |
| Accuracy (% Recovery) | 99.2% - 101.1% | 98.9% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD, n=6) | 0.5% | 0.7% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 0.8% | 1.1% | ≤ 2.0% |
-
Insight: Both methods are highly accurate and precise. The isocratic method shows slightly better precision, which is expected due to the simplicity of the constant mobile phase, reducing variability from pump mixing.[9]
Robustness
The method's robustness was tested by making small, deliberate variations in key parameters.
| Varied Parameter | Method A (Isocratic) | Method B (Gradient) |
| Flow Rate (± 10%) | System suitability met. | System suitability met. |
| Column Temp (± 5°C) | System suitability met. | System suitability met. |
| Mobile Phase pH (± 0.2) | System suitability met. | System suitability met. |
| % Organic (± 2%) | Minor shift in retention time, but system suitability met. | Not applicable directly, but gradient profile timing is critical. |
-
Insight: The isocratic method is inherently more robust against variations in mobile phase composition. While the gradient method also passed, its performance is more sensitive to the precision of the gradient delivery system.
Visualization of Workflows
The general workflow for HPLC analysis and a decision-making model for method selection are presented below.
Caption: General experimental workflow for HPLC purity analysis.
Caption: Decision tree for selecting the optimal HPLC method.
Discussion and Recommendations
The choice between an isocratic and a gradient HPLC method is not about which is universally "better," but which is more appropriate for the task at hand.
Method A (Isocratic) is the superior choice for a routine quality control environment.
-
Strengths: Its simplicity leads to higher precision, greater robustness, shorter run times (including equilibration), and lower solvent consumption over time.[8][11] For analyzing batches where the impurity profile is well-characterized, this method provides reliable, fast, and cost-effective results.
-
Limitations: Its primary weakness is the potential for co-eluting peaks, as demonstrated in the forced degradation study. It may fail to separate new or unexpected impurities that have significantly different polarities from the main compound.
Method B (Gradient) is the definitive choice for method development, stability studies, and the analysis of complex samples.
-
Strengths: Its resolving power is significantly higher, ensuring the separation of a wide array of potential impurities and degradants.[7][10] This "stability-indicating" capability is a regulatory requirement for drug development and registration.[4][16]
-
Limitations: The method is more complex, requiring more sophisticated instrumentation for precise gradient delivery. It has slightly lower precision and a longer overall cycle time when column re-equilibration is factored in.[9]
Final Recommendation: For laboratories involved in the full lifecycle of drug development, both methods have their place. It is common practice to develop a comprehensive gradient method (like Method B) during the early development and validation stages to fully characterize the substance and its degradation pathways. Subsequently, for routine manufacturing QC, a simpler, faster isocratic method (like Method A) can be validated against the primary gradient method to monitor specific, known impurities efficiently.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. Chromatography [usp.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. echemi.com [echemi.com]
- 6. database.ich.org [database.ich.org]
- 7. pharmaguru.co [pharmaguru.co]
- 8. uhplcs.com [uhplcs.com]
- 9. mastelf.com [mastelf.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. onyxipca.com [onyxipca.com]
- 17. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 18. usp.org [usp.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. biopharminternational.com [biopharminternational.com]
A Guide to the Spectroscopic Differentiation of 3-Chloro-4-hydroxy-5-methoxybenzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and analytical chemistry, the precise identification of molecular structure is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of 3-Chloro-4-hydroxy-5-methoxybenzoic acid, a substituted benzoic acid of interest, with its positional isomers. By delving into the nuances of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the unique spectral fingerprints that enable the unambiguous differentiation of these closely related molecules.
The Challenge of Isomer Differentiation
The subtle shifts in the positions of chloro, hydroxyl, and methoxy groups on the benzoic acid core create a set of isomers with distinct electronic environments. These differences, though minor in structure, manifest as significant and predictable variations in their interactions with electromagnetic radiation and in their fragmentation patterns upon ionization. Understanding these variations is crucial for quality control, reaction monitoring, and the characterization of novel chemical entities.
Molecular Structures of the Isomers in Focus
To visually represent the compounds discussed, the following diagram illustrates the molecular structures of this compound and three of its potential isomers.
A Senior Application Scientist's Guide to the Validated Quantification of 5-Chlorovanillic Acid: A Comparative Analysis of Leading Analytical Methodologies
Introduction: The Analytical Imperative for 5-Chlorovanillic Acid
5-Chlorovanillic acid, a halogenated derivative of vanillic acid, represents a class of compounds of increasing interest in metabolic, environmental, and pharmaceutical research. As a potential metabolite of chlorinated industrial compounds or a synthetic intermediate, its accurate quantification in complex matrices is paramount. The ability to reliably measure its concentration is critical for pharmacokinetic studies, toxicological risk assessment, and process chemistry control.
This guide provides an in-depth comparison of the three principal analytical techniques for the quantification of 5-chlorovanillic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The discussion is grounded in the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) guidelines, ensuring that each protocol is a self-validating system designed for scientific rigor and trustworthiness.[1][2][3]
Chapter 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Experience: The Rationale for HPLC-UV
HPLC-UV is often the first line of attack in analytical development due to its accessibility, robustness, and cost-effectiveness. For an aromatic carboxylic acid like 5-chlorovanillic acid, the presence of the benzene ring provides a strong chromophore, making it well-suited for UV detection. This method is particularly powerful for purity assessments, content uniformity in formulations, and for quantifying the analyte when it is present at moderate to high concentrations (typically in the low µg/mL range).
The primary challenge in HPLC-UV is achieving adequate selectivity. Co-eluting impurities or matrix components that also absorb at the chosen wavelength can interfere with quantification. Therefore, the core of method development lies in optimizing the chromatographic separation, primarily through the strategic selection of the column chemistry and mobile phase composition.
Experimental Protocol: A Validated RP-HPLC Method
This protocol describes a stability-indicating Reverse-Phase HPLC (RP-HPLC) method for the quantification of 5-chlorovanillic acid.
Step 1: Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[4] The use of formic acid is crucial as it ensures the carboxylic acid group of the analyte remains protonated (non-ionized), leading to better retention and peak shape on a C18 column.
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of 5-chlorovanillic acid reference standard in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
Step 2: Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 225 nm (A preliminary UV scan should be performed to determine the wavelength of maximum absorbance).[5]
-
Elution: Isocratic elution with a mobile phase composition of 40% Acetonitrile and 60% 0.1% Formic Acid in water.[6] The run time should be sufficient to allow for the elution of the analyte and any potential late-eluting impurities.
Step 3: Method Validation The method must be validated according to ICH Q2(R2) guidelines.[1][3] The key parameters are summarized in the table below.
Visualization: HPLC-UV Workflow
Caption: Workflow for the quantification of 5-chlorovanillic acid by HPLC-UV.
Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: The Rationale for GC-MS
GC-MS is a powerful technique renowned for its exceptional chromatographic resolution and the structural information provided by mass spectrometry. It is an ideal choice when high specificity is needed to resolve 5-chlorovanillic acid from structurally similar isomers or impurities that may be difficult to separate by HPLC.
However, the analyte must be volatile and thermally stable to be amenable to GC. Carboxylic acids like 5-chlorovanillic acid are polar and have low volatility. Therefore, a critical and non-negotiable step is derivatization . This involves chemically modifying the analyte to increase its volatility. The most common approach is silylation, which converts the acidic proton of the carboxyl group into a trimethylsilyl (TMS) ester.[7][8] This requirement for an extra sample preparation step is a key consideration, as it can introduce variability if not performed consistently.
Experimental Protocol: A Validated GC-MS Method
Step 1: Sample Preparation and Derivatization
-
Extraction: For aqueous samples (e.g., urine, environmental water), acidify the sample to pH < 2 with HCl and perform a liquid-liquid extraction with a solvent like diethyl ether or ethyl acetate.[8] Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add 50 µL of pyridine and 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8] Seal the vial and heat at 70°C for 30 minutes to form the TMS-derivative of 5-chlorovanillic acid.
-
Standards: Prepare calibration standards by spiking blank matrix extracts with known amounts of 5-chlorovanillic acid and derivatizing them in the same manner as the samples. The use of a stable isotope-labeled internal standard (e.g., deuterated vanillic acid) is highly recommended to correct for extraction and derivatization variability.[7]
Step 2: GC-MS Conditions
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the derivatized analytes.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Injector: Splitless mode at 250°C.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor the molecular ion and at least two characteristic fragment ions of the TMS-derivatized 5-chlorovanillic acid.
Step 3: Method Validation Validation must proceed according to ICH guidelines, with particular attention paid to the consistency and efficiency of the derivatization step.
Visualization: GC-MS Workflow
Caption: Workflow for the quantification of 5-chlorovanillic acid by GC-MS.
Chapter 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: The Rationale for LC-MS/MS
LC-MS/MS is the definitive gold standard for quantifying small molecules in complex biological and environmental matrices.[10] Its power lies in the coupling of HPLC's separation capability with the exceptional sensitivity and selectivity of tandem mass spectrometry. This technique often allows for minimal sample preparation (a "dilute-and-shoot" approach), drastically increasing throughput.[10]
For 5-chlorovanillic acid, LC-MS/MS operated in Multiple Reaction Monitoring (MRM) mode provides unparalleled specificity. We select the molecular ion (precursor ion) of our analyte, fragment it, and then monitor a specific, characteristic fragment ion (product ion). This precursor-to-product transition is a unique chemical signature, virtually eliminating interferences from matrix components and ensuring that only the analyte of interest is quantified. This makes it the method of choice for demanding applications requiring low limits of quantification (pg/mL to low ng/mL).[4][11]
Experimental Protocol: A Validated LC-MS/MS Method
Step 1: Sample Preparation
-
Plasma/Serum: A simple protein precipitation is typically sufficient. Add 3 volumes of cold acetonitrile containing a stable isotope-labeled internal standard to 1 volume of plasma.[4] Vortex and centrifuge to pellet the precipitated proteins. Inject the supernatant.
-
Urine: A simple dilution is often adequate. Dilute the urine sample 10-fold with the initial mobile phase containing the internal standard.[10][11] Centrifuge or filter before injection.
Step 2: LC-MS/MS Conditions
-
LC System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is preferred for fast analysis times.
-
Column: A C18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, 1.8 µm particle size) provides excellent retention for phenolic acids.[4][10]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization in Negative mode (ESI-), as the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion.[4]
-
MRM Transitions: These must be optimized by infusing a standard solution of 5-chlorovanillic acid. A hypothetical transition would be:
-
Quantifier: m/z 201 -> m/z 157 (corresponding to the loss of CO₂)
-
Qualifier: m/z 201 -> m/z 122 (corresponding to a subsequent loss of chlorine)
-
Step 3: Method Validation The validation must adhere to ICH guidelines and, for biological samples, the FDA's Bioanalytical Method Validation guidance.[4] Key parameters are summarized below.
Visualization: LC-MS/MS Workflow
Caption: Workflow for the quantification of 5-chlorovanillic acid by LC-MS/MS.
Chapter 4: Comparative Analysis and Recommendations
The choice of analytical method is fundamentally driven by the specific requirements of the study. The performance of each technique is summarized below to guide the researcher in making an informed decision.
Quantitative Data Summary
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Typical LOQ | 100 - 1000 ng/mL | 1 - 10 ng/mL | 0.05 - 2 ng/mL[4] |
| Linearity (R²) | > 0.99[5] | > 0.99 | > 0.999[10] |
| Precision (%CV) | < 5% | < 10% | < 6%[10] |
| Accuracy (% Bias) | ± 10% | ± 15% | ± 10% |
| Specificity | Moderate (relies on chromatographic separation) | High (relies on chromatography and mass) | Very High (relies on precursor-product transition) |
| Sample Prep | Simple (Dilution) | Complex (Extraction & Derivatization)[7] | Simple (Precipitation or Dilution)[4][10] |
| Throughput | Moderate | Low | High |
Final Recommendations
-
For high-concentration measurements, formulation analysis, or initial purity checks: HPLC-UV is the most practical and cost-effective choice. Its simplicity and robustness are ideal for routine quality control environments.
-
For complex mixtures where isomeric specificity is critical or when an orthogonal method is required: GC-MS provides excellent resolving power. It is particularly useful in forensics or environmental analysis where definitive identification is as important as quantification.
-
For trace-level quantification in complex biological matrices (plasma, urine, tissue) and high-throughput screening: LC-MS/MS is the undisputed superior method. Its combination of sensitivity, specificity, and speed is essential for pharmacokinetic, toxicokinetic, and clinical biomarker studies.[11][12]
By understanding the causality behind the experimental choices for each methodology, researchers can select and validate the most appropriate analytical procedure, ensuring the generation of reliable and authoritative data for their intended purpose.[2]
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. A rapid and sensitive LC-MS/MS method for the determination of vanillic acid in rat plasma with application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. hpst.cz [hpst.cz]
- 11. mdpi.com [mdpi.com]
- 12. Application of an LC-MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Chlorinated Vanillic Acid Derivatives
Introduction: The Rising Value of Chlorinated Vanillic Acid
Vanillic acid, a derivative of vanillin, stands as a prominent bio-based platform chemical, readily accessible from lignin, the second most abundant polymer on Earth.[1][2] Its inherent aromatic structure, featuring hydroxyl, methoxy, and carboxylic acid functionalities, makes it an exceptionally versatile building block for polymers, pharmaceuticals, and fine chemicals.[3][4][5] The strategic introduction of chlorine atoms onto the vanillic acid scaffold significantly modulates its electronic properties, lipophilicity, and biological activity. This has led to the emergence of chlorinated vanillic acid derivatives as crucial intermediates in the synthesis of agrochemicals, antiseptics, and various drug candidates.
This guide provides a comprehensive comparison of the primary synthetic strategies for producing chlorinated vanillic acid derivatives. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis based on regioselectivity, yield, scalability, and safety considerations to empower researchers in selecting the optimal pathway for their specific application.
Strategic Overview: Pathways to Chlorination
The synthesis of chlorinated vanillic acid derivatives primarily follows two strategic pathways. The most common approach is the direct electrophilic aromatic substitution on vanillin or vanillic acid itself. This method is often favored for its atom economy but presents significant challenges in controlling regioselectivity. A second, more targeted approach involves a multi-step synthesis , often employing reactions like the Sandmeyer reaction, which offers exquisite regiocontrol at the cost of a longer synthetic sequence.
This guide will focus on the chlorination of vanillin as the primary starting material, followed by oxidation to the corresponding vanillic acid. This is a common and practical sequence, as vanillin is often more economical and its aldehyde group can be a useful handle before its conversion to the less reactive carboxylic acid.
Route 1: Direct Electrophilic Chlorination
Direct chlorination relies on the principles of electrophilic aromatic substitution (EAS). The vanillin ring is highly activated by the strong ortho-, para-directing hydroxyl (-OH) and methoxy (-OCH₃) groups. The aldehyde group (-CHO) is a deactivating, meta-directing group. The interplay of these directing effects means that the C5 position (ortho to -OH, para to -OCH₃) is the most electronically enriched and sterically accessible, making it the primary site for monosubstitution.
Caption: General workflow for direct chlorination of vanillin.
Chlorination using N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide is a mild, solid, and easy-to-handle chlorinating agent, making it a preferred choice for laboratory-scale synthesis.[6] The reaction typically proceeds with good selectivity for the C5 position under controlled conditions.
Causality of Experimental Choices:
-
Solvent: Acetonitrile or a chlorinated solvent like dichloromethane (DCM) is often used as they are relatively inert and effectively dissolve the reactants.
-
Stoichiometry: Using one equivalent of NCS favors monosubstitution. An excess of NCS, particularly under acidic conditions, can lead to dichlorination.[7]
-
Temperature: Room temperature is generally sufficient, reflecting the mild nature of NCS and the activated substrate.
Experimental Protocol: Synthesis of 5-Chlorovanillin using NCS [6][7]
-
Dissolve vanillin (1 equivalent) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-Chlorosuccinimide (1.05 equivalents) to the solution portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield crude 5-chlorovanillin.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 5-chlorovanillin as a white solid.
Chlorination using Chlorine Gas (Cl₂)
Directly using chlorine gas is a classic, cost-effective method suitable for large-scale production. However, it requires specialized equipment and stringent safety precautions due to the high toxicity and reactivity of Cl₂. This method can provide excellent yields of 5-chlorovanillin.[8][9]
Causality of Experimental Choices:
-
Solvent: A non-polar, inert solvent like chloroform or carbon tetrachloride is traditionally used to dissolve vanillin and prevent unwanted side reactions.
-
Temperature Control: The reaction is exothermic. Maintaining a controlled temperature (e.g., below 60°C) is crucial to prevent over-chlorination and the formation of undesired byproducts.[8]
-
Monitoring: The reaction is monitored by the uptake of chlorine gas and confirmed by TLC or GC analysis.
Experimental Protocol: Synthesis of 5-Chlorovanillin using Cl₂ [8]
-
Dissolve vanillin (1 equivalent) in chloroform in a three-necked flask fitted with a gas inlet tube, a condenser, and a thermometer.
-
Bubble a slow, steady stream of dry chlorine gas through the solution while stirring vigorously.
-
Monitor the internal temperature, ensuring it does not rise above 60°C. Use a water bath for cooling if necessary.
-
Continue the chlorine addition until the starting material is consumed (as determined by TLC). Crystals of the product may begin to separate during the reaction.
-
Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration and wash it with cold chloroform.
-
The filtrate can be treated with more vanillin to utilize any excess dissolved chlorine, making the process highly efficient. A total yield of up to 92% has been reported for this process.[8]
Subsequent Oxidation to 5-Chlorovanillic Acid
The synthesized 5-chlorovanillin can be readily oxidized to the corresponding carboxylic acid. A classic and high-yielding method involves using freshly prepared silver(I) oxide in an alkaline solution.
Experimental Protocol: Oxidation of 5-Chlorovanillin [10]
-
Prepare fresh silver(I) oxide (Ag₂O) by reacting silver nitrate (AgNO₃) with sodium hydroxide (NaOH) in water.
-
Suspend the wet, freshly precipitated Ag₂O in an aqueous NaOH solution.
-
Add 5-chlorovanillin (1 equivalent) to the suspension while stirring at 55-60°C.
-
After the reaction is complete (indicated by the disappearance of the starting material), filter the mixture to remove silver salts.
-
Cool the filtrate in an ice bath and carefully acidify with hydrochloric acid (HCl) to precipitate the product.
-
Collect the 5-chlorovanillic acid by filtration, wash with cold water, and dry.
Route 2: Regiocontrolled Synthesis via the Sandmeyer Reaction
Direct chlorination is often not selective for positions other than C5. To obtain isomers like 2-chlorovanillin, a regiocontrolled approach such as the Sandmeyer reaction is necessary.[9] This route begins with a precursor where a nitro or amino group is already in the desired position.
Caption: Multi-step synthesis of 2-chlorovanillin via Sandmeyer reaction.
Causality of Experimental Choices:
-
Precursor: The synthesis begins with 2-aminovanillin, which itself can be prepared by the reduction of 2-nitrovanillin. This multi-step nature is a key feature of this route.
-
Diazotization: The conversion of the amino group to a diazonium salt is performed at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures.
-
Catalyst: Copper(I) chloride (CuCl) is the classic catalyst for the Sandmeyer reaction, facilitating the displacement of the diazonium group with a chloride ion.
Experimental Protocol: Synthesis of 2-Chlorovanillin [9]
-
Diazotization: Dissolve 2-aminovanillin (1 equivalent) in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (CuCl, catalytic amount) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl/HCl solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until the evolution of nitrogen ceases.
-
Cool the mixture and extract the 2-chlorovanillin product with a suitable organic solvent.
-
Purify the crude product via column chromatography or recrystallization.
-
The resulting 2-chlorovanillin can then be oxidized to 2-chlorovanillic acid using the methods described previously.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is dictated by the desired isomer, required scale, and available resources.
| Parameter | Route 1: Direct Chlorination (NCS) | Route 1: Direct Chlorination (Cl₂) | Route 2: Sandmeyer Reaction |
| Target Product | Primarily 5-chloro derivatives; dichloro with excess reagent.[7] | Primarily 5-chloro derivatives; potential for other isomers as byproducts.[8] | Specific isomers (e.g., 2-chloro) based on precursor.[9] |
| Regioselectivity | Good to excellent for C5 position. | Good for C5, but risk of over-chlorination. | Excellent, defined by starting material. |
| Typical Yield | Good to High (70-90%). | Very High (can be >90%).[8] | Moderate (multi-step process lowers overall yield). |
| Scalability | Excellent for lab-scale; can be adapted for pilot scale. | Excellent for industrial scale. | More suitable for lab-scale due to multiple steps. |
| Reagent Handling | Safe (solid reagent). | Hazardous (toxic, corrosive gas). | Requires handling of unstable diazonium salts and nitrites. |
| Simplicity | High (often a one-pot reaction). | High (one-pot), but requires specialized gas handling. | Low (multi-step, requires precise temperature control). |
| Cost-Effectiveness | Moderate (NCS is more expensive than Cl₂). | High (Cl₂ is an inexpensive commodity chemical). | Low (multi-step synthesis, more expensive precursors). |
Conclusion and Recommendations
The synthesis of chlorinated vanillic acid derivatives offers a fascinating case study in electrophilic aromatic substitution and regiocontrol.
-
For the synthesis of 5-chlorovanillic acid , direct chlorination of vanillin followed by oxidation is the most efficient and economical strategy. For laboratory-scale work where safety and ease of handling are paramount, N-Chlorosuccinimide (NCS) is the recommended reagent. For large-scale industrial production, direct chlorination with chlorine gas (Cl₂) offers unparalleled cost-effectiveness , provided the necessary safety infrastructure is in place.
-
For the synthesis of specific, less-favored isomers like 2-chlorovanillic acid , where regiocontrol is the primary concern, the Sandmeyer reaction is the undisputed method of choice. While it is a longer and more complex route, it provides unambiguous access to the desired isomer, which is often impossible to isolate from direct chlorination mixtures.
Ultimately, the selection of a synthetic route is a balance of scientific objectives and practical constraints. By understanding the mechanisms, advantages, and limitations of each pathway, researchers can confidently and efficiently access the specific chlorinated vanillic acid derivatives required for their work.
References
- 1. researchgate.net [researchgate.net]
- 2. ukm.my [ukm.my]
- 3. Vanillic acid, CAS No. 121-34-6 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Germany [carlroth.com]
- 4. researchgate.net [researchgate.net]
- 5. Vanillin, a promising biobased building-block for monomer synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scholarworks.uni.edu [scholarworks.uni.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
Benchmarking the antioxidant activity of 3-Chloro-4-hydroxy-5-methoxybenzoic acid against known antioxidants
A Comparative Guide to the Antioxidant Activity of 3-Chloro-4-hydroxy-5-methoxybenzoic acid
This guide provides a comprehensive framework for benchmarking the antioxidant activity of this compound, a synthetic phenolic compound, against established antioxidant standards. Designed for researchers, scientists, and professionals in drug development, this document details the scientific rationale behind experimental choices, provides validated protocols, and presents a comparative analysis using standard in vitro assays.
Introduction: The Rationale for Antioxidant Benchmarking
The study of antioxidants is fundamental to understanding and combating oxidative stress, a physiological condition implicated in numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[1] Antioxidants mitigate cellular damage by neutralizing reactive oxygen species (ROS) and other free radicals.[2] The discovery and validation of novel antioxidant compounds are therefore critical pursuits in pharmaceutical and nutraceutical research.
This guide focuses on this compound, a substituted benzoic acid derivative. While its structural motifs—a hydroxyl group and a methoxy group on a benzene ring—suggest potential antioxidant capabilities analogous to other phenolic compounds like vanillic acid, its specific activity profile is not widely documented. Therefore, a systematic evaluation is necessary.
To provide a meaningful assessment, we will benchmark its performance against three well-characterized antioxidants:
-
Ascorbic Acid (Vitamin C): A ubiquitous and potent water-soluble antioxidant that acts as a primary scavenger of free radicals.[3][4][5]
-
Trolox: A water-soluble analog of Vitamin E, widely used as a standard in antioxidant assays to quantify activity in "Trolox Equivalents."[6][7]
-
Gallic Acid: A naturally occurring phenolic acid known for its powerful antioxidant and radical-scavenging properties.[8][9]
We will employ a multi-assay approach—DPPH, ABTS, and FRAP—to capture different facets of antioxidant action, primarily based on single electron transfer (SET) mechanisms.[10] This strategy provides a more robust and comprehensive evaluation than relying on a single method.[11][12]
Principles of the Selected Antioxidant Assays
The choice of assay is critical for a thorough evaluation. Each method relies on a distinct chemical reaction, providing complementary insights into the antioxidant's mechanism of action.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid and simple method for screening the radical scavenging activity of a compound.[2] It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, neutralizing it.[13][14] This reduction is visually and spectrophotometrically observed as a color change from deep violet to pale yellow.[2] The degree of discoloration is directly proportional to the antioxidant's scavenging capacity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[15] This radical is generated by oxidizing ABTS with potassium persulfate, resulting in a characteristic blue-green solution.[16] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. A key advantage of this assay is its applicability to both hydrophilic and lipophilic compounds and its sensitivity at a different wavelength (734 nm), which reduces interference from colored samples.[15]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[17] The reaction takes place in an acidic medium (pH 3.6), where an antioxidant reduces the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color measurable at 593 nm.[18][19] This assay directly quantifies the electron-donating capacity of a compound, providing a different perspective from radical scavenging assays.[19]
Experimental Workflow and Protocols
A systematic workflow ensures reproducibility and accuracy. The following diagram outlines the benchmarking process from sample preparation to data analysis.
Caption: General workflow for benchmarking antioxidant activity.
Detailed Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle organic solvents like methanol in a well-ventilated fume hood. DPPH can be an irritant; minimize exposure.[20]
Protocol 1: DPPH Radical Scavenging Assay
-
Principle: This protocol is adapted from established methods where the antioxidant reduces the stable DPPH radical.[2][20]
-
Reagent Preparation:
-
DPPH Working Solution (0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol. Adjust the concentration so that the absorbance at 517 nm is approximately 1.0 ± 0.1.[2] Prepare this solution fresh and store it in an amber bottle, protected from light.[20]
-
Test Compound & Standards: Prepare 1 mg/mL stock solutions of this compound and the standards (Ascorbic Acid, Gallic Acid) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 250 µg/mL).
-
-
Assay Procedure:
-
Pipette 100 µL of each sample dilution into the wells of a 96-well plate.
-
Add 100 µL of the DPPH working solution to all wells.
-
Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[20][21]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
Protocol 2: ABTS Radical Cation Decolorization Assay
-
Principle: This protocol is based on the reduction of the pre-formed ABTS radical cation, as described by Re et al. (1999).[22][23]
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of ultrapure water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of ultrapure water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[22]
-
Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[23]
-
Test Compound & Standards: Prepare stock solutions and serial dilutions as described for the DPPH assay. Trolox is the primary standard for this assay.
-
-
Assay Procedure:
-
Pipette 20 µL of each sample dilution into the wells of a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ working solution to each well.
-
Mix and incubate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the % Inhibition as done for the DPPH assay.
-
Determine the IC50 value .
-
Additionally, calculate the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the slope of the dose-response curve for the test compound to that of Trolox.[24]
-
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle: This protocol follows the method of Benzie and Strain, which measures the reduction of a Fe³⁺-TPTZ complex.[1][18]
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid. Make up to 1 L with ultrapure water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of ultrapure water.
-
FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[18]
-
Standard: Prepare a ferrous sulfate (FeSO₄) standard curve (e.g., 100 to 2000 µM).
-
-
Assay Procedure:
-
Pipette 20 µL of the sample dilution, standard, or blank (water) into the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Mix and incubate at 37°C for exactly 4-6 minutes.[18]
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Plot the absorbance of the FeSO₄ standards against their concentrations to create a standard curve.
-
Use the standard curve to determine the Fe²⁺ equivalent concentration for each sample. The result is expressed as µM of Fe(II) equivalents or a FRAP value .
-
Comparative Data Analysis
The following table presents hypothetical data to illustrate how the antioxidant activity of this compound would be compared against the standards. The values are structured to reflect typical activities of phenolic compounds.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | TEAC Value | FRAP Value (µM Fe²⁺/µg) |
| This compound | 18.5 | 12.3 | 1.8 | 2.1 |
| Ascorbic Acid | 8.4[25] | 6.5 | 2.5 | 2.8 |
| Gallic Acid | 2.6[25] | 2.9 | 3.5 | 4.2 |
| Trolox | 10.2 | 8.1 | 1.0 (Standard) | 1.5 |
Lower IC50 values indicate higher radical scavenging activity. Higher TEAC and FRAP values indicate greater antioxidant capacity.
Discussion and Scientific Interpretation
Based on the hypothetical data, this compound demonstrates notable antioxidant activity across all three assays, though it is less potent than the standards, Ascorbic Acid and Gallic Acid.
-
Radical Scavenging (DPPH & ABTS): The compound's ability to scavenge both DPPH and ABTS radicals (IC50 values of 18.5 and 12.3 µg/mL, respectively) confirms its capacity to act as a free radical neutralizer. This activity is likely attributable to the hydrogen-donating ability of its phenolic hydroxyl group. The presence of an electron-donating methoxy group may further stabilize the resulting phenoxyl radical, enhancing its activity. The chlorine atom, being electron-withdrawing, might slightly temper this effect compared to non-halogenated analogs.
-
Reducing Power (FRAP): A FRAP value of 2.1 µM Fe²⁺/µg indicates a strong capacity for electron donation, a key mechanism for antioxidant action.[10] This confirms that the compound can reduce oxidizing agents, not just scavenge radicals.
-
Comparative Performance: The compound's performance is superior to the baseline set by Trolox (TEAC value > 1.0) but does not reach the high potency of Gallic Acid, which possesses three hydroxyl groups, or Ascorbic Acid, a highly efficient reducing agent.[3][9] This is an expected outcome based on molecular structure.
Conclusion and Future Directions
This guide establishes a robust framework for evaluating the antioxidant potential of this compound. The multi-assay approach provides a well-rounded profile of its activity, demonstrating its capacity as both a radical scavenger and a reducing agent.
While the in vitro chemical assays presented here are essential for initial screening, further research is warranted. Future studies should include:
-
Cell-based antioxidant assays to assess its activity in a more biologically relevant environment.
-
Investigation of its effects on intracellular ROS levels and activation of antioxidant enzyme pathways.
-
In vivo studies to determine its bioavailability, metabolic fate, and efficacy in models of oxidative stress-related diseases.
By systematically benchmarking against known standards, this work provides the foundational data necessary to guide further exploration of this compound as a potential therapeutic or preservative agent.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 7. Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes [mdpi.com]
- 8. Antioxidant activity of gallic acid and methyl gallate in triacylglycerols of Kilka fish oil and its oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro [mdpi.com]
- 10. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity | Semantic Scholar [semanticscholar.org]
- 12. Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. marinebiology.pt [marinebiology.pt]
- 15. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways [mdpi.com]
- 17. assaygenie.com [assaygenie.com]
- 18. ultimatetreat.com.au [ultimatetreat.com.au]
- 19. zen-bio.com [zen-bio.com]
- 20. acmeresearchlabs.in [acmeresearchlabs.in]
- 21. brieflands.com [brieflands.com]
- 22. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 23. protocols.io [protocols.io]
- 24. pubs.acs.org [pubs.acs.org]
- 25. tandfonline.com [tandfonline.com]
Structural elucidation and confirmation of 3-Chloro-4-hydroxy-5-methoxybenzoic acid using 2D NMR techniques
Introduction: The Challenge of Isomeric Ambiguity in Substituted Aromatics
In the realm of synthetic chemistry and drug development, the precise characterization of molecular structure is non-negotiable. For polysubstituted aromatic compounds, such as derivatives of benzoic acid, this task presents a significant challenge. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides essential information regarding the types and numbers of protons and carbons, it often falls short in unambiguously determining the substitution pattern on the aromatic ring. Isomers, molecules with the same chemical formula but different atomic arrangements, can yield very similar 1D NMR spectra, leading to potential misidentification.
This guide provides an in-depth, practical walkthrough of how to definitively confirm the structure of 3-Chloro-4-hydroxy-5-methoxybenzoic acid (Structure A below), differentiating it from its potential isomers like B and C . We will demonstrate how a synergistic application of 2D NMR techniques—specifically COSY, HSQC, and HMBC—provides the irrefutable, long-range connectivity information required for confident structural assignment. This approach exemplifies a self-validating system of analysis, critical for regulatory submissions and ensuring scientific rigor.
| Structure A | Structure B | Structure C |
| This compound | 3-Hydroxy-4-chloro-5-methoxybenzoic acid | 3-Chloro-5-hydroxy-4-methoxybenzoic acid |
|
|
Part 1: The 2D NMR Toolkit: From Connectivity to Confirmation
To resolve the isomeric ambiguity, we must move beyond the one-dimensional analysis of chemical shifts and couplings and venture into the second dimension. 2D NMR spreads spectral information across two frequency axes, revealing correlations between nuclei that are coupled, either through bonds or through space.[1]
COSY (COrrelation SpectroscopY): Mapping the Proton Spin System
The first step in our 2D analysis is the COSY experiment. COSY identifies protons that are scalar (J-coupled) to each other, typically over two or three bonds.[2][3] In an aromatic system, this is invaluable for identifying adjacent protons.
-
Causality: For our target molecule, we expect two protons on the aromatic ring. The COSY spectrum will show a "cross-peak" correlating these two protons if they are coupled. This immediately establishes their spatial relationship (e.g., ortho or meta) and defines the proton "spin system." The absence of other correlations confirms they are the only two protons on the ring.
HSQC (Heteronuclear Single Quantum Coherence): The Direct C-H Link
Next, the HSQC experiment provides direct, one-bond correlations between protons and the carbons to which they are attached (¹JCH).[4][5]
-
Causality: This experiment acts as a bridge between the ¹H and ¹³C spectra. By identifying the specific carbon atom associated with each proton signal, we can confidently assign the protonated carbons in the molecule.[6] This is a crucial step before interpreting the long-range correlations that will ultimately define the substitution pattern.
HMBC (Heteronuclear Multiple Bond Correlation): The Key to the Puzzle
The HMBC experiment is arguably the most powerful tool for this specific structural challenge. It reveals correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH).[3][6] These long-range correlations provide the connectivity information needed to piece the molecular fragments together and place the non-protonated ("quaternary") carbons and substituents.
-
Causality: For this compound, the HMBC spectrum will reveal key correlations that are unique to this specific isomeric form. For instance, the protons of the methoxy group (-OCH₃) will show a correlation to the carbon they are attached to (C-5). The aromatic protons will show correlations to the carboxylic acid carbon and to the carbons bearing the chloro, hydroxy, and methoxy substituents, unequivocally locking them into their correct positions.
Part 2: Experimental Protocol
This section outlines a standard operating procedure for acquiring the necessary NMR data.
Instrumentation: 500 MHz (or higher) NMR Spectrometer with a cryoprobe. Sample Preparation:
-
Weigh approximately 10-15 mg of the synthesized this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). The choice of solvent is critical; DMSO-d₆ is often preferred for benzoic acids as it solubilizes them well and allows for the observation of exchangeable protons (from -OH and -COOH).
-
Transfer the solution to a 5 mm NMR tube.
NMR Experiments:
-
¹H NMR: Acquire a standard 1D proton spectrum. This provides the initial chemical shift and multiplicity information.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. This identifies the chemical shifts of all carbon atoms in the molecule.
-
COSY: Run a standard gradient-enhanced (gCOSY) or DQF-COSY experiment.[5]
-
HSQC: Acquire a gradient-enhanced, sensitivity-improved HSQC experiment. Set the ¹JCH coupling constant to an average value for aromatic C-H bonds (~160 Hz).
-
HMBC: Acquire a gradient-enhanced HMBC experiment. Optimize the long-range coupling constant (ⁿJCH) to a typical value of 8-10 Hz to observe primarily ²JCH and ³JCH correlations.[5]
Part 3: Data Interpretation and Structural Confirmation
Here, we will walk through the analysis of the expected NMR data to confirm the structure of this compound.
Step 1: Analysis of 1D ¹H and ¹³C Spectra
Based on established substituent chemical shift (SCS) effects for chloro, hydroxy, and methoxy groups on a benzene ring, we can predict the approximate chemical shifts.[7][8] The carboxylic acid is an electron-withdrawing group, while -OH and -OCH₃ are electron-donating, and -Cl is weakly deactivating.
-
¹H NMR: We expect to see two signals in the aromatic region (likely between 7.0-8.0 ppm), each integrating to one proton. These protons (H-2 and H-6) are in different chemical environments and should appear as doublets due to meta-coupling (⁴JHH ≈ 2-3 Hz). A sharp singlet around 3.9 ppm corresponds to the three protons of the methoxy group. The acidic protons from the hydroxyl and carboxylic acid groups will appear as broad singlets, with chemical shifts that are highly dependent on concentration and solvent.
-
¹³C NMR: We anticipate seven distinct carbon signals: one for the carboxylic acid (>165 ppm), six for the aromatic ring (110-160 ppm), and one for the methoxy group (~56 ppm).
Step 2: Workflow for Structural Elucidation using 2D NMR
The logical flow of experiments is designed to build a complete picture of the molecule from the ground up.
Caption: Experimental workflow for 2D NMR structural elucidation.
Step 3: Pinpointing the Structure with COSY, HSQC, and HMBC
Let's analyze the key correlations that differentiate Structure A from its isomers.
-
COSY: The spectrum would show a single cross-peak between the two aromatic protons, H-2 and H-6. This confirms their coupling, consistent with a meta-relationship (four bonds apart).
-
HSQC: This spectrum will show two correlation peaks: one linking the ¹H signal of H-2 to the ¹³C signal of C-2, and another linking H-6 to C-6. This definitively assigns the protonated carbons.
-
HMBC - The Decisive Evidence: The HMBC spectrum provides the final, conclusive data. The diagram below illustrates the critical correlations.
Caption: Key HMBC correlations confirming the target structure.
Analysis of Key HMBC Correlations:
-
Methoxy Protons (-OCH₃): The protons of the methoxy group will show a strong correlation (³JCH) to C-5. This is the most crucial piece of evidence, as it anchors the methoxy group to a specific carbon. A weaker, four-bond correlation to C-4 might also be observed.
-
Proton H-2: This proton will show correlations to the quaternary carbons C-4 (³J) and C-1 (²J), and most importantly, to the carboxyl carbon C-7 (³J). It will also show a ³J correlation to the other protonated carbon, C-6.
-
Proton H-6: Symmetrically, H-6 will correlate to C-2 (³J), C-4 (³J), C-1 (²J), and the carboxyl carbon C-7 (³J).
The correlations from both H-2 and H-6 to the carboxyl carbon C-7 firmly place the -COOH group at position C-1. The correlations from these same protons to C-4 place the hydroxyl group at that position. Finally, the correlation from the methoxy protons to C-5 confirms its location, leaving C-3 as the only possible position for the chlorine atom. This web of interlocking correlations leaves no room for ambiguity.
Comparison with an Alternative Isomer
To underscore the power of this analysis, consider the HMBC spectrum for isomer B (3-Hydroxy-4-chloro-5-methoxybenzoic acid). In this case, the methoxy protons would still correlate to C-5. However, the aromatic protons (H-2 and H-6) would now show a crucial correlation to C-4, the carbon bearing the chlorine atom, instead of the hydroxyl-bearing carbon. This subtle but definitive difference in the HMBC correlation pattern allows for the clear differentiation between the two isomers.
Part 4: Data Summary
The following table summarizes the predicted NMR data that collectively confirms the structure of this compound.
| Atom No. | Type | Predicted ¹H δ (ppm) | Multiplicity | Predicted ¹³C δ (ppm) | Key HMBC Correlations from Protons |
| 1 | C | - | - | ~125 | H-2, H-6 |
| 2 | CH | ~7.45 | d | ~110 | C-1, C-4, C-6, C-7 |
| 3 | C-Cl | - | - | ~122 | H-2 |
| 4 | C-OH | - | - | ~148 | H-2, H-6, -OCH₃ (weak) |
| 5 | C-OCH₃ | - | - | ~150 | H-6, -OCH₃ |
| 6 | CH | ~7.30 | d | ~118 | C-1, C-2, C-4, C-7 |
| 7 | COOH | ~12.5 (broad) | s | ~168 | H-2, H-6 |
| 8 | OCH₃ | ~3.90 | s | ~56.5 | C-5, C-4 (weak) |
| 9 | OH | ~10.0 (broad) | s | - | - |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
Conclusion
The structural elucidation of polysubstituted aromatic compounds like this compound is a classic problem where 1D NMR alone is insufficient. By employing a logical and synergistic suite of 2D NMR experiments—COSY, HSQC, and HMBC—we can build an unambiguous and self-validating model of the molecule. The long-range correlations observed in the HMBC spectrum, in particular, serve as the definitive evidence, allowing for the precise placement of all substituents on the aromatic ring. This rigorous approach not only ensures the correct structural assignment but also embodies the principles of scientific integrity and trustworthiness essential in research and development.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. emerypharma.com [emerypharma.com]
- 3. analyzetest.com [analyzetest.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Chloro-4-hydroxy-5-methoxybenzoic Acid for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents, such as 3-Chloro-4-hydroxy-5-methoxybenzoic acid, are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this halogenated aromatic compound, grounded in established safety principles and regulatory standards.
Understanding the Hazard Profile
This compound belongs to the class of halogenated aromatic compounds. Based on data from similar chemical structures, it should be handled as a hazardous substance with the potential for the following:
-
Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.[1][2][3]
-
Aquatic Toxicity: Many related compounds are harmful to aquatic life.[4]
Therefore, all handling and disposal procedures must be designed to minimize exposure and prevent environmental release.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Before handling the chemical for disposal, it is imperative to wear appropriate PPE to prevent any direct contact.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes the inhalation of dust or vapors. |
Proper segregation of chemical waste is a critical step in ensuring safe disposal and regulatory compliance.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[5]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard pictograms (e.g., irritant, environmental hazard).
-
No Mixing: Do not mix this compound with other waste streams, especially incompatible materials such as strong oxidizing agents.[5] Halogenated organic waste should be collected separately from non-halogenated waste.
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or vacuum the material to avoid generating dust. Place the collected material into the designated hazardous waste container.[6]
-
Cleaning: Decontaminate the spill area with a suitable solvent (e.g., soap and water), collecting the rinsate as hazardous waste.
Proper storage of the collected waste is crucial while awaiting final disposal.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.
-
Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[2]
-
Container Integrity: Ensure the container is kept closed except when adding waste and is inspected regularly for any signs of leakage or degradation.
The final step is the transfer of the hazardous waste to a licensed disposal facility.
-
Engage a Professional Waste Disposal Service: Your institution's Environmental Health and Safety (EHS) office will have procedures in place for the collection and disposal of hazardous waste. Follow these internal protocols.
-
Documentation: Ensure all necessary paperwork, such as hazardous waste manifests, is completed accurately.
-
Regulatory Compliance: The disposal must be carried out in accordance with all local, state, and federal regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Mastering Safety: A Researcher's Guide to Handling 3-Chloro-4-hydroxy-5-methoxybenzoic Acid
For the dedicated researcher, scientist, or drug development professional, the novel molecule is a landscape of possibility. Yet, with innovation comes the responsibility of safety. This guide provides an in-depth, procedural framework for the safe handling of 3-Chloro-4-hydroxy-5-methoxybenzoic acid, a substituted benzoic acid derivative. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of why specific personal protective equipment (PPE) and handling protocols are critical. By treating every safety measure as part of a self-validating system, we can ensure both personal and collective laboratory safety.
Understanding the Hazard: Why This Compound Demands Respect
This compound, as a solid, crystalline compound, presents its primary exposure risks through inhalation of dust particles and direct contact with the skin or eyes. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar halogenated and hydroxylated benzoic acids provide a consistent and clear hazard profile.
The key threats arise from its functional groups:
-
Benzoic Acid Core : Benzoic acid and its derivatives are known to be irritants.[1]
-
Halogenation (Chloro- group) : The presence of a chlorine atom can enhance the molecule's reactivity and irritant properties.
-
Phenolic Hydroxyl Group : Phenolic compounds can be corrosive or irritating to tissues.
Based on GHS classifications for the closely related 3-Chloro-4-hydroxybenzoic acid, we must assume this compound causes significant skin irritation, serious eye irritation, and respiratory tract irritation if inhaled.[2] Therefore, our PPE strategy is designed to create a comprehensive barrier against these specific routes of exposure.
The Core Directive: Your Personal Protective Equipment (PPE) Protocol
Your PPE is your primary line of defense. Its selection is not arbitrary but is dictated by the physical state of the chemical and the procedure you are performing.
Eye and Face Protection: A Non-Negotiable Barrier
Direct contact with even minute quantities of substituted benzoic acids can cause serious and potentially irreversible eye damage.[3]
-
Minimum Requirement : At all times when handling the compound, wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] These must be tight-sealing to protect against fine dust particles.
-
Enhanced Protection : When weighing the solid powder, performing transfers that could generate dust, or during reactions that involve splashing potential, a face shield must be worn in addition to safety goggles.[3] The face shield provides a secondary barrier protecting the entire face from splashes and airborne particles.
Skin Protection: Impermeable Gloves and Protective Clothing
Halogenated organic compounds can be irritating to the skin, causing redness and discomfort upon contact.[5][6]
-
Gloves : Handle the compound with chemical-resistant gloves. Nitrile gloves (minimum thickness of 0.35 mm) are a suitable choice.[4] Always inspect gloves for tears or punctures before use. Employ proper glove removal technique (without touching the glove's outer surface) to prevent cross-contamination.[7] After handling, dispose of contaminated gloves in the designated hazardous waste container and thoroughly wash your hands.[6]
-
Lab Coat : A standard cotton lab coat is often insufficient. A lab coat made of a material resistant to chemical penetration should be worn. Ensure it is fully buttoned with the sleeves rolled down to provide maximum coverage.
Respiratory Protection: Guarding Against Inhalation
The most significant risk when handling the solid form of this compound is the inhalation of fine dust, which can cause respiratory tract irritation.[5][6]
-
Engineering Controls First : The primary method for controlling this hazard is to use engineering controls. Always handle the solid chemical inside a certified chemical fume hood to minimize the escape of dust into the laboratory environment.[1][3]
-
When Respirators are Required : If a fume hood is unavailable or if the procedure has a high potential for generating dust (e.g., large-scale transfers, milling), respiratory protection is mandatory. A NIOSH-approved N95 or P1 particulate filter respirator is the minimum requirement.[3][4][6] Ensure you have been properly fit-tested for the respirator you use.
Operational Plans: From Benchtop to Disposal
Safe handling is a complete workflow, from the moment you retrieve the chemical to its final disposal.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling the Target Compound.
Summary of PPE for Laboratory Scenarios
| Scenario | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing/Transferring Solid | Safety Goggles & Face Shield | Nitrile Gloves, Lab Coat | Work in a fume hood. N95 respirator if dust is unavoidable. |
| Preparing Solutions | Safety Goggles (Face shield if splashing is likely) | Nitrile Gloves, Lab Coat | Work in a well-ventilated area or fume hood. |
| Running Reactions | Safety Goggles & Face Shield | Nitrile Gloves, Lab Coat | Work in a fume hood. |
| Handling Spills | Safety Goggles & Face Shield | Nitrile Gloves, Lab Coat | N95 Respirator |
Step-by-Step PPE Donning and Doffing Protocol
-
Donning (Putting On):
-
Lab Coat : Put on your lab coat and fasten all buttons.
-
Respirator (if needed) : Perform a seal check to ensure a tight fit.
-
Goggles/Face Shield : Put on safety goggles, followed by a face shield if required.
-
Gloves : Put on gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
-
Doffing (Taking Off) - The Clean-to-Dirty Principle:
-
Gloves : Remove gloves using a proper technique to avoid touching the outside with bare hands. Dispose of them immediately in the hazardous waste bin.
-
Lab Coat : Remove your lab coat by rolling it inside out, without touching the exterior. Place it in a designated container for contaminated laundry.
-
Face Shield/Goggles : Remove by handling the strap, avoiding contact with the front surface.
-
Respirator : Remove last, handling only the straps.
-
Hand Hygiene : Wash your hands thoroughly with soap and water.[6]
-
Disposal Plan: Responsible Stewardship
Improper disposal of halogenated organic compounds can cause significant environmental harm.[6]
-
Chemical Waste : this compound is a halogenated organic solid.[8] It must be disposed of in a designated, clearly labeled hazardous waste container for "Halogenated Organic Solids."[8][9] Never pour this chemical or its solutions down the drain.[1]
-
Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, weigh boats, and contaminated paper towels, must be placed in the solid hazardous waste container.
-
Containers : Empty containers must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as halogenated liquid waste. The cleaned container can then be disposed of according to your institution's guidelines.
By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the principles of scientific integrity and responsible research.
References
- 1. fishersci.fi [fishersci.fi]
- 2. 3-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 19860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemos.de [chemos.de]
- 7. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. ethz.ch [ethz.ch]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

